molecular formula C13H17NO5 B1275800 N-Boc-4-Hydroxyphenyl-DL-glycine CAS No. 53249-34-6

N-Boc-4-Hydroxyphenyl-DL-glycine

Cat. No.: B1275800
CAS No.: 53249-34-6
M. Wt: 267.28 g/mol
InChI Key: LRWJRIFKJPPAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-Hydroxyphenyl-DL-glycine is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWJRIFKJPPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400562
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53249-34-6
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53249-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53249-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-Boc-4-Hydroxyphenyl-DL-glycine. This compound, a protected derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG), serves as a critical building block in synthetic organic chemistry and drug development. Its deprotected form, HPG, is a key structural component of numerous bioactive natural products, including the vital glycopeptide antibiotic vancomycin.

This document details the physicochemical characteristics of this compound, provides established experimental protocols for its synthesis and purification, and explores the biosynthetic pathway of its parent amino acid, offering valuable insights for researchers in medicinal chemistry, natural product synthesis, and pharmacology.

Core Chemical and Physical Properties

This compound is typically a white or off-white crystalline solid. It is soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water. As an amino acid derivative, it can be decarboxylated under acidic conditions to yield the corresponding hydroxyphenylglycine.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 53249-34-6[1]
Molecular Formula C₁₃H₁₇NO₅[1]
Molecular Weight 267.28 g/mol [1]
Boiling Point (Predicted) 463.1 ± 40.0 °C[1]
Density (Predicted) 1.267 ± 0.06 g/cm³[1]
pKa (Predicted) 3.71 ± 0.10[1]
Appearance White to off-white solid[2]

Synonyms: TERT-BUTOXYCARBONYLAMINO-(4-HYDROXY-PHENYL)-ACETIC ACID, 2-(BOC-AMINO)-2-(4'-HYDROXYPHENYL)ACETIC ACID, BOC-D-4-Hydroxyphenylglycine, 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid.[1]

IUPAC Name: 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of its corresponding ester. The following protocol is adapted from established procedures.[3]

Materials:

  • N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester

  • Methanol

  • 5% aqueous sodium carbonate solution

  • Ethyl acetate

  • Phosphoric acid

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester (1.5 mmol) in 20 ml of methanol and 30 ml of 5% aqueous sodium carbonate is heated at reflux for 30 minutes.[3]

  • The solvent is removed in vacuo.[3]

  • The aqueous residue is extracted with ethyl acetate to remove any non-acidic impurities.[3]

  • The aqueous phase is then acidified to a pH of 3.0 with phosphoric acid.[3]

  • The acidified aqueous phase is extracted again with ethyl acetate.[3]

  • The combined ethyl acetate extracts are dried over anhydrous sodium sulfate.[3]

  • The dried solution is concentrated to yield N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine.[3]

G Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up start This compound n-butyl ester reflux Reflux with 5% aq. Na2CO3 in Methanol (30 min) start->reflux Hydrolysis remove_solvent Remove solvent in vacuo reflux->remove_solvent extract1 Extract with Ethyl Acetate remove_solvent->extract1 acidify Acidify aqueous phase to pH 3.0 extract1->acidify extract2 Extract with Ethyl Acetate acidify->extract2 dry Dry with Na2SO4 extract2->dry concentrate Concentrate dry->concentrate end This compound concentrate->end G Biosynthetic Pathway of 4-Hydroxyphenylglycine (HPG) prephenate Prephenate (from Shikimic Acid Pathway) hpp 4-Hydroxyphenylpyruvate prephenate->hpp Pdh (Prephenate Dehydrogenase) + NAD+ pdh_node Pdh hma (S)-4-Hydroxymandelate hpp->hma HmaS (4-Hydroxymandelate Synthase) + O2 hmas_node HmaS hbf 4-Hydroxybenzoylformate hma->hbf Hmo (4-Hydroxymandelate Oxidase) hmo_node Hmo hpg L-4-Hydroxyphenylglycine (HPG) hbf->hpg HpgT (4-Hydroxyphenylglycine Transaminase) + Amino Donor (e.g., L-Tyrosine) hpgt_node HpgT

References

An In-depth Technical Guide to N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-Hydroxyphenyl-DL-glycine is a pivotal building block in modern medicinal chemistry and peptide synthesis. As a non-proteinogenic amino acid, its incorporation into peptide sequences offers a strategic approach to developing peptidomimetics with enhanced pharmacological profiles. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its use in controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of glycine distinguished by a 4-hydroxyphenyl substituent on the alpha-carbon and a Boc protecting group on the amino-terminus. These features make it a valuable reagent in the synthesis of peptides and other complex organic molecules.

PropertyValueCitation(s)
Molecular Weight 267.27 g/mol or 267.28 g/mol [1][2][3][4][]
Molecular Formula C₁₃H₁₇NO₅[1][2][3]
CAS Number 53249-34-6[1][3][]
IUPAC Name 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[1]
Synonyms This compound, TERT-BUTOXYCARBONYLAMINO-(4-HYDROXY-PHENYL)-ACETIC ACID, 2-(BOC-AMINO)-2-(4'-HYDROXYPHENYL)ACETIC ACID[1][3][]
Physical Appearance White to off-white solid
Boiling Point 463.1±40.0 °C (Predicted)[]
Density 1.267±0.06 g/cm³ (Predicted)[1][]
pKa 3.71±0.10 (Predicted)[]
Storage Temperature Room Temperature, sealed in dry conditions[]

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 4-Hydroxyphenyl-DL-glycine. A general and widely adopted method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

General Experimental Protocol: Boc Protection

This protocol describes a general method for the N-terminal Boc protection of an amino acid, which can be applied to 4-Hydroxyphenyl-DL-glycine.

Materials:

  • 4-Hydroxyphenyl-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Solvent system (e.g., Tetrahydrofuran (THF)/water, Dichloromethane (DCM)/water)

  • Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Brine solution

Procedure:

  • Dissolution: Dissolve 4-Hydroxyphenyl-DL-glycine in an aqueous solution of a base like sodium carbonate or in a suspension with a solvent like DCM.[6][7]

  • Boc Protection: While stirring, add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) dissolved in a suitable organic solvent (e.g., THF or DCM).[6][7] If using a non-aqueous system, slowly add a base such as triethylamine (2.0-2.2 equivalents).[6]

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often in the range of 2-10 hours.[6][7]

  • Work-up:

    • If using an aqueous system, extract the mixture with a non-polar solvent like methyl tertiary-butyl ether to remove excess (Boc)₂O.[7]

    • Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with concentrated HCl to protonate the carboxylic acid.[7]

    • If using a non-aqueous system, wash the organic layer sequentially with a weak acid solution, water, and brine.[6]

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate.[7]

  • Isolation and Drying: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The solid can then be purified further, for example, by recrystallization, to obtain this compound.[7]

Synthesis Workflow Diagram

Workflow for the Synthesis of this compound cluster_synthesis Synthesis Steps start Start: 4-Hydroxyphenyl-DL-glycine dissolution Dissolution in Base/Solvent start->dissolution boc_addition Add (Boc)₂O dissolution->boc_addition reaction Stir at Room Temp boc_addition->reaction workup Acidic Work-up & Extraction reaction->workup isolation Isolate & Purify Product workup->isolation end End: this compound isolation->end

Caption: General workflow for the Boc protection of 4-Hydroxyphenyl-DL-glycine.

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like this compound is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with superior pharmacological properties.[2]

Key Advantages in Peptide Synthesis
  • Enhanced Proteolytic Stability: The unnatural backbone structure can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life of the resulting peptide.[2][4]

  • Conformational Rigidity: The steric bulk of the phenyl side chain restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize specific secondary structures, such as turns or helices, potentially increasing binding affinity to biological targets.[2][4]

  • Modulation of Biological Activity: Peptides containing phenylglycine are found in various natural products with significant biological activities, including glycopeptide antibiotics. Its synthetic incorporation allows for the systematic exploration of structure-activity relationships (SAR).[2]

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Boc/Bzl chemistry for Solid-Phase Peptide Synthesis (SPPS). This strategy employs the acid-labile Boc group for temporary N-terminal protection.[2]

Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the manual synthesis of a peptide incorporating the title compound on a 0.1 mmol scale.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel for 30-60 minutes.[8]

  • First Amino Acid Loading: Load the first C-terminal Boc-protected amino acid onto the resin (e.g., using the cesium salt method for Merrifield resin).[8]

  • Deprotection:

    • Treat the resin with 50% TFA in DCM for approximately 2 minutes to remove the Boc group.[8]

    • Repeat the TFA treatment for 20-30 minutes.[8]

    • Wash the resin thoroughly with DCM.[8]

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step.[8]

    • Wash the resin again with DCM to remove excess base.[8]

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU) and DIEA (6 equivalents) in DMF.[4]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[4]

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[4]

  • Subsequent Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Final Deprotection:

    • After the final coupling, wash the peptide-resin with DMF and DCM, and dry it under vacuum.[4]

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.[2][4]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding a large volume of cold diethyl ether.[4]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Confirm the identity and purity by mass spectrometry (MS) and analytical HPLC.[4]

SPPS Workflow Diagram

Boc-SPPS Cycle for Peptide Synthesis cluster_spps Cyclical Process Resin Peptide-Resin Deprotection 1. Deprotection (TFA in DCM) Resin->Deprotection Remove Boc Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Add this compound Wash Wash (DCM/DMF) Coupling->Wash Wash->Resin Elongated Peptide-Resin (Repeat Cycle)

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis using Boc chemistry.

Biological Relevance and Signaling Pathways

While this compound is a protected precursor, the unprotected 4-hydroxyphenylglycine moiety is of significant interest in pharmacology. Derivatives of L-4-hydroxyphenylglycine have been studied as ligands for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[9] For instance, certain phenylglycine derivatives act as antagonists at Gq-coupled Group I mGluRs.[9] The incorporation of this residue into a peptide could yield a final product that modulates such pathways.

Conceptual Signaling Pathway Modulation

The diagram below illustrates a conceptual pathway where a peptide containing a 4-hydroxyphenylglycine residue acts as an antagonist at a Group I mGluR, thereby inhibiting downstream signaling.

Conceptual Antagonism of a Gq-Coupled Receptor cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Group I mGluR (Gq-coupled) Gq Gq protein Receptor->Gq Activation Blocked Peptide Peptide containing 4-hydroxyphenylglycine (Antagonist) Peptide->Receptor Inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Potential antagonism of a Gq-coupled signaling pathway by a derived peptide.

Conclusion

This compound is a highly valuable synthetic intermediate for chemists and drug development professionals. Its defined molecular weight and chemical properties, combined with its utility in creating peptides with enhanced stability and tailored biological activity, underscore its importance. The detailed protocols provided herein offer a practical guide for its application in the laboratory, particularly in the robust and well-established methodology of Boc-SPPS. The potential for derived molecules to interact with significant biological targets, such as G-protein coupled receptors, ensures that this compound will remain a key building block in the ongoing quest for novel and more effective therapeutics.

References

An In-depth Technical Guide to N-Boc-4-Hydroxyphenyl-DL-glycine (CAS Number: 53249-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its physicochemical properties, synthesis, safety information, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances its stability and utility in various synthetic procedures.

PropertyValueReference
CAS Number 53249-34-6
Molecular Formula C13H17NO5[][2]
Molecular Weight 267.27 g/mol []
Melting Point 112-114 °C (from methanol-water)[3]
Boiling Point (Predicted) 463.1 ± 40.0 °C[2]
Density (Predicted) 1.267 ± 0.06 g/cm³[2]
pKa (Predicted) 3.71 ± 0.10[2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
Storage Sealed in a dry environment at room temperature.[2]
Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationDetailsReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the protection of the amino group of 4-Hydroxyphenyl-DL-glycine using di-tert-butyl dicarbonate (Boc)₂O. Another documented method is the hydrolysis of its n-butyl ester derivative.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is based on the hydrolysis of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester.[3]

Materials:

  • N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester

  • Methanol

  • 5% aqueous sodium carbonate solution

  • Ethyl acetate

  • Phosphoric acid

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 0.5 g (1.5 mmol) of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester in 20 ml of methanol and 30 ml of 5% aqueous sodium carbonate is heated at reflux for 30 minutes.[3]

  • The solvent is removed in vacuo.

  • The aqueous residue is extracted with ethyl acetate.

  • The aqueous phase is acidified to a pH of 3.0 with phosphoric acid.[3]

  • The acidified aqueous phase is then extracted again with ethyl acetate.

  • The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na₂SO₄).[3]

  • The solvent is concentrated to yield this compound.[3]

  • The product can be recrystallized from a methanol-water mixture to yield crystals with a melting point of 112-114 °C.[3]

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 4-Hydroxyphenyl-DL-glycine reaction Boc Protection Reaction (Aqueous alkaline conditions) start1->reaction start2 Di-tert-butyl dicarbonate ((Boc)2O) start2->reaction workup1 Acidification reaction->workup1 workup2 Extraction with Organic Solvent workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Recrystallization workup3->workup4 product This compound workup4->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of peptides and peptidomimetics. Its incorporation can influence the pharmacological properties of the resulting molecules.

A significant application of this compound is in the synthesis of complex antibiotics, such as vancomycin and its analogues.[4] These antibiotics are crucial for treating infections caused by Gram-positive bacteria. The 4-hydroxyphenylglycine moiety plays a key structural role in the heptapeptide core of these antibiotics.

G Role in Solid-Phase Peptide Synthesis (SPPS) cluster_cycle SPPS Cycle deprotection Boc Deprotection (e.g., TFA) washing1 Washing deprotection->washing1 coupling Coupling of This compound washing1->coupling washing2 Washing coupling->washing2 resin Resin-bound Peptide washing2->resin Next Cycle final_peptide Elongated Peptide washing2->final_peptide Final Cleavage resin->deprotection

Caption: Application in Solid-Phase Peptide Synthesis.

Spectroscopic Data

While publicly accessible spectra are limited, the expected spectral characteristics can be deduced from the molecule's structure. Spectroscopic data for this compound are available from suppliers such as ChemicalBook.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), the alpha-proton of the glycine moiety, aromatic protons of the hydroxyphenyl group, and exchangeable protons of the carboxylic acid, phenol, and amide groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the alpha-carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the amide, and the C=O stretches of the carbamate and carboxylic acid.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

References

Spectroscopic Profile of N-Boc-4-Hydroxyphenyl-DL-glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in synthetic organic chemistry and drug discovery. The document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is compiled from spectral databases and literature precedents for analogous compounds and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.50br s1HAr-OH
~7.15d, J ≈ 8.5 Hz2HAr-H (ortho to OH)
~6.70d, J ≈ 8.5 Hz2HAr-H (meta to OH)
~5.10d, J ≈ 7.5 Hz1Hα-CH
~3.50br s1HNH
~1.40s9H-C(CH ₃)₃
~12.50br s1HCOOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~173.0C OOH
~156.5Ar-C -OH
~155.0NC =O
~128.5Ar-C H (ortho to OH)
~127.0Ar-C (ipso to CH)
~115.0Ar-C H (meta to OH)
~78.5-C (CH₃)₃
~57.0α-C H
~28.0-C(C H₃)₃

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2500BroadO-H stretch (carboxylic acid and phenol), N-H stretch
~3300Medium, SharpO-H stretch (phenol)
~1715StrongC=O stretch (carboxylic acid)
~1685StrongC=O stretch (Boc carbamate)
~1610, 1515, 1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenol)
~1160StrongC-O stretch (carbamate)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon TypePredicted Fragmentation
268.1236[M+H]⁺N/A
212.0817[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
168.0657[M+H - C₅H₉O₂]⁺Loss of the entire Boc group
122.0395[M+H - C₅H₉O₂ - CO₂]⁺Subsequent loss of carbon dioxide
107.0497[C₇H₇O]⁺Hydroxytropylium ion

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A relaxation delay of 2-5 seconds is recommended for better quantitative results.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

    • Set the mass range to scan for the expected molecular ion and potential fragments (e.g., m/z 50-500).

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

    • Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure Structure Elucidation & Verification NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis.

In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-4-Hydroxyphenyl-DL-glycine. This document details the expected chemical shifts, coupling constants, and multiplicities, alongside a standard experimental protocol for acquiring the spectrum. The guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the hydroxyphenyl moiety, and the glycine backbone. The specific chemical shifts and coupling constants can vary slightly depending on the solvent used, concentration, and temperature. The data presented below is a representative summary based on typical values observed for this and structurally related molecules.

Table 1: Summary of Quantitative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
tert-butyl (-C(CH₃)₃)~1.40Singlet (s)9HN/A
α-CH~5.10 - 5.20Doublet (d) or Singlet (s)1H~7-8 Hz (if coupled to NH)
Aromatic (H-2', H-6')~7.15 - 7.25Doublet (d)2H~8-9 Hz
Aromatic (H-3', H-5')~6.70 - 6.80Doublet (d)2H~8-9 Hz
Amide (-NH)~5.30 - 5.50Doublet (d) or Broad Singlet (br s)1H~7-8 Hz (if coupled to α-CH)
Phenolic (-OH)Variable (Broad Singlet)Broad Singlet (br s)1HN/A
Carboxylic Acid (-COOH)Variable (Broad Singlet)Broad Singlet (br s)1HN/A

Note: The chemical shifts for the -NH, -OH, and -COOH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • High-quality 5 mm NMR tubes

  • Pipettes and a clean, dry vial

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the fact that it does not readily exchange with amide protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp peaks and resolving coupling patterns.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters include:

      • Number of scans: 8-16

      • Spectral width: ~12-16 ppm

      • Pulse angle: 30-45 degrees

      • Relaxation delay: 1-5 seconds

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule, referencing the data in Table 1.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling relationships within the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.

G cluster_phenyl Hydroxyphenyl Ring cluster_backbone Glycine Backbone H2_H6 H-2', H-6' H3_H5 H-3', H-5' H2_H6->H3_H5 J ≈ 8-9 Hz alpha_CH α-CH NH NH alpha_CH->NH J ≈ 7-8 Hz

Caption: Spin-spin coupling in this compound.

This guide provides the foundational information required for the ¹H NMR analysis of this compound. For more specific applications, further two-dimensional NMR experiments, such as COSY and HSQC, may be employed for unambiguous assignment of all proton and carbon signals.

An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of N-Boc-4-Hydroxyphenyl-DL-glycine using two pivotal analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide is intended to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for the characterization of this significant N-Boc-protected amino acid derivative.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely utilized in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under mild acidic conditions. Accurate characterization of this compound is crucial for ensuring the quality and purity of synthetic intermediates in drug discovery and development.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₇NO₅[][2][3]

  • Molecular Weight: 267.28 g/mol [2][3]

  • CAS Number: 53249-34-6[3]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups, including the carboxylic acid, the carbamate (Boc group), the aromatic ring, and the hydroxyl group.

Experimental Protocol for FT-IR Analysis

A general protocol for obtaining the FT-IR spectrum of this compound is as follows:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet Method: A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

    • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument Setup:

    • The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is processed, which may include baseline correction and smoothing.

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3400-3200 (broad)O-H (Phenol and Carboxylic Acid)StretchingStrong
3300-2500 (broad)O-H (Carboxylic Acid Dimer)StretchingBroad
3050-3010C-H (Aromatic)StretchingMedium
2980-2850C-H (Aliphatic)StretchingMedium
~1710C=O (Carboxylic Acid)StretchingStrong
~1690C=O (Carbamate - Boc group)StretchingStrong
1610, 1510, 1450C=C (Aromatic)StretchingMedium
~1520N-H (Amide II band)BendingMedium
~1370C-H (tert-butyl)Bending (symmetrical)Medium
~1250C-O (Carboxylic Acid/Phenol)StretchingStrong
~1160C-O (Carbamate - Boc group)StretchingStrong
~830C-H (para-substituted aromatic)Out-of-plane BendingStrong

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote ionization.

  • Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule. The sample solution is introduced into the ESI source where it is nebulized and ionized.

  • Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A full scan mass spectrum is acquired to determine the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum.

Fragmentation Analysis

The fragmentation of this compound in the mass spectrometer is predictable. The Boc group is notoriously labile and readily fragments. The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Fragmentation_Pathway M [M+H]⁺ m/z = 268 F1 [M+H - C₄H₈]⁺ m/z = 212 M->F1 - 56 Da (isobutylene) F2 [M+H - C₅H₉O₂]⁺ m/z = 168 M->F2 - 100 Da (Boc group) F1->F2 - 44 Da (CO₂) F3 [C₈H₈NO₃]⁺ m/z = 166 F2->F3 - H₂ F4 [C₇H₇O]⁺ m/z = 107 F2->F4 - (H₂N-COOH)

Fragmentation pathway of this compound.

Expected Mass Fragments

The following table summarizes the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the positive ion mode ESI-MS/MS spectrum of this compound.

m/z ValueProposed Fragment IonLoss from Precursor Ion ([M+H]⁺ = 268)
268[C₁₃H₁₈NO₅]⁺ (Protonated Molecule)-
212[C₉H₁₀NO₅]⁺- 56 Da (Loss of isobutylene)
168[C₈H₁₀NO₃]⁺- 100 Da (Loss of Boc group)
151[C₈H₉NO₂]⁺- 100 Da and - H₂O
122[C₇H₈NO]⁺- 100 Da and - COOH
107[C₇H₇O]⁺ (Hydroxytropylium ion)- 100 Da and - H₂N-COOH

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_report Final Report Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Structural Confirmation MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis IR_Data IR Spectrum Analysis: Functional Group Identification FTIR->IR_Data MS_Data MS Spectrum Analysis: Molecular Formula and Structure Elucidation MS->MS_Data Report Comprehensive Analytical Report IR_Data->Report MS_Data->Report

General workflow for the analysis of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust framework for the comprehensive characterization of this compound. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides definitive information on the molecular weight and structural integrity through detailed fragmentation analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and application of this important chemical entity.

References

An In-depth Technical Guide to the Solubility of N-Boc-4-Hydroxyphenyl-DL-glycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in synthetic organic chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing this critical physicochemical property.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure. The presence of the polar carboxylic acid and hydroxyl groups, combined with the nonpolar tert-butoxycarbonyl (Boc) protecting group and the phenyl ring, results in a molecule with a nuanced solubility profile. The principle of "like dissolves like" is paramount; solvents that can effectively solvate both the polar and nonpolar regions of the molecule will exhibit the highest solubilizing capacity. Generally, this compound is soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons, while it is insoluble in water[1].

Quantitative Solubility Data

Table 1: Solubility of D-p-Hydroxyphenylglycine in Various Solvents

SolventTemperature (°C)Molar Fraction (x 10^4)
Water253.45
Methanol251.32
Ethanol250.54
N,N-Dimethylformamide (DMF)2510.8
Toluene250.01
Carbon Tetrachloride250.00

Note: This data is for the parent compound D-p-hydroxyphenylglycine and should be used as an estimate for this compound.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in an organic solvent is the equilibrium saturation method followed by gravimetric analysis.

Protocol: Equilibrium Saturation Method

  • Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution becomes saturated.

  • Equilibration : Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation helps to accelerate this process.

  • Sample Withdrawal and Filtration : After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

  • Solvent Evaporation : Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the solvent's boiling point to avoid decomposition of the compound.

  • Quantification : Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

  • Calculation : Calculate the solubility in the desired units (e.g., g/L, mg/mL, or molarity).

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess solute to known volume of solvent B Shake at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through 0.22µm filter C->D E Evaporate solvent from known volume of filtrate D->E F Weigh dried solute E->F G Calculate solubility F->G

A generalized workflow for the experimental determination of solubility.

Logical Workflow for Solubility Assessment

When approaching the use of this compound in a new solvent system, a logical progression of steps can save time and resources.

logical_workflow A Review available literature for solubility data B Perform qualitative solubility test (small scale) A->B C If soluble, proceed with quantitative determination B->C Soluble D If insoluble or poorly soluble, consider alternative solvents or co-solvent systems B->D Insoluble E Optimize reaction/process conditions based on solubility data C->E D->B New Solvent

A logical workflow for assessing the solubility of this compound.

Troubleshooting Poor Solubility

In instances where this compound exhibits poor solubility in a desired solvent, several strategies can be employed:

  • Co-solvent Systems : The use of a mixture of solvents can often enhance solubility. For example, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent to improve the dissolution of the polar functionalities of the molecule.

  • Temperature Adjustment : Solubility is often temperature-dependent. Gently warming the solvent may increase the solubility of the compound. However, care must be taken to avoid thermal degradation.

  • Sonication : Applying ultrasonic energy can help to break up solid aggregates and facilitate dissolution.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the expected thermal stability and decomposition profile of N-Boc-4-Hydroxyphenyl-DL-glycine. Due to the limited publicly available data specific to this molecule, this document synthesizes information from studies on structurally related compounds, including N-Boc protected amines and unprotected amino acids, to build a scientifically grounded projection of its behavior.

Introduction: The Importance of Thermal Stability

This compound is a crucial building block in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, but its thermal lability is a critical parameter for drug development, manufacturing, and storage.[1] Understanding the thermal decomposition threshold and pathway is essential for preventing degradation, ensuring product purity, and defining safe handling and processing conditions. High temperatures can lead to unintended deprotection or further degradation, compromising the integrity of active pharmaceutical ingredients (APIs).[2]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-stage process, initiated by the thermolytic cleavage of the N-Boc group.

Stage 1: N-Boc Group Cleavage

The primary and most well-documented thermal event for N-Boc protected amines is the elimination of the Boc group.[2] This reaction proceeds through a concerted mechanism, yielding the deprotected amine, carbon dioxide, and isobutylene.[3][4] This deprotection can often be achieved cleanly by heating without the need for acid catalysts, although temperatures of 150°C or higher may be required.[2][5] For many N-Boc compounds, this initial mass loss occurs in the range of 170-220°C.[6]

G cluster_0 Stage 1: Thermolytic Deprotection A This compound B Transition State A->B Heat (Δ) ~150-220°C C 4-Hydroxyphenyl-DL-glycine (Deprotected Amine) B->C D Isobutylene (Gas) B->D E Carbon Dioxide (Gas) B->E G cluster_workflow Thermal Analysis Workflow prep 1. Sample Preparation (5-10 mg of this compound) load 2. Loading into Crucible (Alumina or Platinum) prep->load setup 3. Instrument Setup (TGA/DSC) - Set Temp Program - Set Atmosphere (N₂) load->setup run 4. Execute Thermal Scan (e.g., Ramp 10°C/min to 400°C) setup->run collect 5. Data Collection (Mass %, Heat Flow vs. Temp) run->collect analyze 6. Data Analysis - Identify Onset Temps - Calculate Mass Loss - Integrate Peak Areas (DSC) collect->analyze report 7. Reporting (Generate Curves & Tables) analyze->report

References

An In-depth Technical Guide to the Synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in the development of various pharmaceuticals and peptidomimetics. This guide details the chemical properties, synthesis protocols, and characterization of this compound, presenting quantitative data in accessible formats and visualizing the synthetic workflow.

Compound Overview

This compound, also known as N-(tert-butoxycarbonyl)-4-hydroxyphenyl-DL-glycine, is a derivative of the non-proteinogenic amino acid 4-hydroxyphenyl-DL-glycine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function is a critical step in its application for solid-phase peptide synthesis (SPPS) and other organic syntheses. The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under mild acidic conditions, making it an ideal protecting group.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 53249-34-6
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance White to off-white solid
Melting Point 112-114 °C[1]
Predicted Boiling Point 463.1 ± 40.0 °C
Predicted Density 1.267 ± 0.06 g/cm³
Predicted pKa 3.71 ± 0.10

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 4-Hydroxyphenyl-DL-glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction, known as Boc protection, proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Boc anhydride.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Hydroxyphenyl-DL-glycine 4-Hydroxyphenyl-DL-glycine 4-Hydroxyphenyl-DL-glycine->Reaction (Boc)2O Di-tert-butyl dicarbonate ((Boc)₂O) (Boc)2O->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction N-Boc-Glycine This compound Byproducts t-BuOH + CO₂ Reaction->N-Boc-Glycine Reaction->Byproducts

Caption: General reaction scheme for the Boc protection of 4-Hydroxyphenyl-DL-glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids and can be applied to the synthesis of this compound.

Materials:

  • 4-Hydroxyphenyl-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • n-Hexane

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxyphenyl-DL-glycine (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide. The volume of the solvent should be sufficient to fully dissolve the starting material.

  • Reaction: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with n-hexane (2 x volume) to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the product should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

  • Purification:

    • Combine the organic extracts and wash with brine until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Crystallization:

    • If the product is obtained as an oil or a semi-solid, it can be solidified by trituration with a non-polar solvent like n-hexane.

    • For further purification, recrystallize the solid product from a suitable solvent system, such as methanol-water or ethyl acetate-hexane.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white solid.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-Hydroxyphenyl-DL-glycine in Dioxane/NaOH(aq) start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add (Boc)₂O portion-wise cool->add_boc react Stir at Room Temperature (4-16h) (Monitor by TLC) add_boc->react concentrate Concentrate in vacuo (Remove Dioxane) react->concentrate wash_hexane Wash with n-Hexane concentrate->wash_hexane acidify Acidify with 1M HCl to pH 2-3 wash_hexane->acidify extract Extract with Ethyl Acetate acidify->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate in vacuo dry->filter_concentrate crystallize Crystallize from suitable solvent filter_concentrate->crystallize end This compound (White Solid) crystallize->end

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectra available from chemical suppliers and databases.
¹³C NMR Spectra available from chemical suppliers and databases.
IR Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C bonds.
Mass Spec. m/z calculated for C₁₃H₁₇NO₅: 267.11; found: [M+H]⁺, [M+Na]⁺, etc.

Table 3: Typical Reaction Parameters and Yield

ParameterValue
Starting Material 4-Hydroxyphenyl-DL-glycine
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Sodium Hydroxide (NaOH)
Solvent System Dioxane / Water
Reaction Time 4 - 16 hours
Typical Yield 80 - 95%
Purity (by HPLC) >98%

Conclusion

The synthesis of this compound via the Boc protection of 4-Hydroxyphenyl-DL-glycine is a robust and high-yielding process. The detailed protocol and workflow provided in this guide offer a clear pathway for researchers and professionals in the field of drug development and peptide chemistry to produce this valuable compound with high purity. The provided characterization data serves as a benchmark for quality control.

References

An In-depth Technical Guide to N-Boc-4-Hydroxyphenyl-DL-glycine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-Hydroxyphenyl-DL-glycine is a non-proteinogenic, protected amino acid that serves as a critical building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a phenyl group directly attached to the α-carbon and a hydroxyl moiety, imparts valuable conformational constraints and functional properties to peptides and small molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutics, including vancomycin analogues and modulators of G protein-coupled receptors. Detailed experimental protocols and visualizations of key synthetic and signaling pathways are presented to facilitate its practical application in research and development.

Introduction

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and target affinity. This compound, a derivative of glycine with a 4-hydroxyphenyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, is a versatile building block for this purpose. The phenylglycine core introduces conformational rigidity into peptide backbones, while the hydroxyl group offers a site for further functionalization. The Boc protecting group ensures stability during synthesis and allows for controlled deprotection under mild acidic conditions. This guide delves into the core aspects of this compound, providing a technical resource for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, certain parameters are predicted based on computational models.

PropertyValueReference
CAS Number 53249-34-6[1]
Molecular Formula C₁₃H₁₇NO₅[1]
Molecular Weight 267.28 g/mol [1]
Appearance White to off-white solid
Melting Point 112-114 °C (recrystallized from methanol-water)[2]
Boiling Point (Predicted) 463.1 ± 40.0 °C
Density (Predicted) 1.267 ± 0.06 g/cm³
pKa (Predicted) 3.71 ± 0.10
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the protection of the amino group of 4-Hydroxyphenyl-DL-glycine. A general synthetic workflow is depicted below.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_hydroxyphenyl_DL_glycine 4-Hydroxyphenyl-DL-glycine Reaction_Vessel Reaction in a suitable solvent (e.g., aqueous dioxane, THF) with a base (e.g., NaOH, Na₂CO₃) 4_hydroxyphenyl_DL_glycine->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Boc Protection Extraction Aqueous work-up and extraction with ethyl acetate Solvent_Removal->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is adapted from a documented synthetic method[2].

Materials:

  • N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester (1.5 mmol, 0.5 g)

  • Methanol (20 mL)

  • 5% aqueous Sodium Carbonate (30 mL)

  • Ethyl acetate

  • Phosphoric acid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester (1.5 mmol, 0.5 g) in methanol (20 mL) and 5% aqueous sodium carbonate (30 mL) is heated at reflux for 30 minutes.

  • The solvent is removed in vacuo.

  • The aqueous residue is extracted with ethyl acetate. The aqueous phase is retained.

  • The aqueous phase is acidified to pH 3.0 with phosphoric acid.

  • The acidified aqueous phase is extracted again with ethyl acetate.

  • The organic extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield this compound.

  • The product can be further purified by recrystallization from a methanol-water mixture to yield a white solid with a melting point of 112-114 °C[2].

Analytical Characterization
  • ¹H NMR Spectroscopy: The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm (9H). The aromatic protons of the hydroxyphenyl group typically appear in the range of 6.7-7.2 ppm, and the α-proton gives a signal around 5.0-5.2 ppm. The hydroxyl and carboxylic acid protons are also observable, though their chemical shifts can vary depending on the solvent and concentration.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate and carboxylic acid (around 1690-1750 cm⁻¹), and the O-H stretching of the phenolic and carboxylic acid groups (broad band around 2500-3300 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) or formic acid, can be used for separation.

Significance and Applications in Drug Development

Incorporation into Peptides

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy. Its incorporation can confer several advantageous properties to peptides:

  • Conformational Rigidity: The direct attachment of the phenyl ring to the α-carbon restricts the conformational freedom of the peptide backbone, which can be exploited to induce specific secondary structures like β-turns and helices. This can lead to enhanced binding affinity and selectivity for biological targets[3].

  • Increased Proteolytic Stability: The bulky phenyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Introduction of a Functional Group: The phenolic hydroxyl group can serve as a handle for further modifications, such as glycosylation or attachment of reporter molecules.

Synthesis of Vancomycin Analogues

A significant application of 4-hydroxyphenylglycine is in the synthesis of glycopeptide antibiotics like vancomycin. Vancomycin's mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis[4][5]. The 4-hydroxyphenylglycine residue is a crucial component of the vancomycin structure, contributing to the rigid conformation of the heptapeptide core and serving as a site for glycosylation[6]. The development of vancomycin-resistant bacteria has spurred efforts to synthesize novel analogues with improved activity. This compound serves as a key starting material in the total synthesis and modification of such analogues, aiming to overcome resistance mechanisms.

Use of the DL-Racemic Form

The use of the DL-racemic mixture of N-Boc-4-Hydroxyphenyl-glycine is a strategic choice in certain drug discovery applications, particularly in the generation of peptide libraries for high-throughput screening. By incorporating a racemic mixture at a specific position in a peptide sequence, two diastereomers are generated for each peptide in the library. This doubles the chemical diversity of the library, allowing for the exploration of the stereochemical preferences of a biological target. However, this approach necessitates the development of robust analytical and preparative HPLC methods to separate the resulting diastereomers for individual biological evaluation[6][7].

Biological Significance and Signaling Pathways

While this compound itself is a synthetic intermediate, its deprotected form, 4-hydroxyphenylglycine, when incorporated into small molecules or peptides, can exhibit significant biological activity. A notable example is the modulation of the orphan G protein-coupled receptor GPR88.

Agonism of GPR88

GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[8][9]. Small molecule derivatives of 4-hydroxyphenylglycine have been identified as agonists of GPR88[8][10]. This suggests that peptides incorporating 4-hydroxyphenylglycine could be designed to target this receptor and modulate its downstream signaling.

The signaling pathway initiated by the activation of GPR88 by a 4-hydroxyphenylglycine-containing agonist is illustrated below.

GPR88_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPR88 GPR88 Receptor G_protein Gαi/o Protein Complex (α, β, γ subunits) GPR88->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP Agonist 4-Hydroxyphenylglycine -containing Agonist Agonist->GPR88 Binds to cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Signaling pathway of GPR88 activation by a 4-hydroxyphenylglycine-containing agonist.

Conclusion

This compound is a valuable and versatile non-proteinogenic amino acid derivative with significant applications in peptide synthesis and drug discovery. Its ability to impart conformational constraints and provide a site for further functionalization makes it a powerful tool for modifying the properties of peptides and small molecules. Its role in the synthesis of vancomycin analogues highlights its importance in addressing antibiotic resistance. Furthermore, the discovery of 4-hydroxyphenylglycine derivatives as modulators of the GPR88 signaling pathway opens up new avenues for the development of therapeutics for central nervous system disorders. The detailed synthetic and analytical protocols provided in this guide, along with the elucidation of its biological significance, are intended to support researchers in leveraging the full potential of this important chemical entity.

References

N-Boc-4-Hydroxyphenyl-DL-glycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-4-Hydroxyphenyl-DL-glycine is a non-proteinogenic, or unnatural, amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Its unique structure, featuring a hydroxylated phenyl ring attached to the α-carbon, provides a valuable scaffold for the design of novel therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group facilitates its use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies by preventing unwanted side reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of bioactive peptides and other pharmaceuticals.

Physicochemical Properties

This compound is typically a white to off-white solid. The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₅[]
Molecular Weight 267.27 g/mol []
Predicted Density 1.267 g/cm³[]
Predicted Boiling Point 463.1 ± 40.0 °C[2]
Predicted pKa 3.71 ± 0.10[2]
Solubility Soluble in alcohols, ethers, and chlorinated hydrocarbons; insoluble in water.[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of 4-Hydroxyphenyl-DL-glycine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in peptide chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the Boc protection of 4-Hydroxyphenyl-DL-glycine.

Materials:

  • 4-Hydroxyphenyl-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Hydroxyphenyl-DL-glycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (three times the volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the solution and concentrate under reduced pressure to yield this compound.[4]

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is performed using various spectroscopic techniques.

Spectroscopy Data Reference
¹H NMR Spectral data is available through chemical suppliers.[5]
FT-IR Characteristic peaks for O-H, N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds are expected. Spectra for the parent compound, N-(4-hydroxyphenyl)glycine, are available.[6]
Mass Spectrometry Mass spectra of Boc-protected amino acids typically show characteristic fragmentation patterns, including the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[7]

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in the synthesis of peptides with modified properties. The incorporation of this unnatural amino acid can enhance biological activity, improve metabolic stability, and provide conformational constraints.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl strategy in SPPS. The general workflow for incorporating this compound into a peptide chain on a solid support is depicted below.

spss_workflow Resin Resin-NH2 Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Final step Peptide Peptide Cleavage->Peptide

Workflow for Boc-based Solid-Phase Peptide Synthesis.

Role in Antibiotic Development

The 4-hydroxyphenylglycine moiety is a crucial structural component of the vancomycin group of glycopeptide antibiotics.[8] These antibiotics inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9] The development of bacterial resistance to vancomycin, often through the alteration of this binding site to D-Ala-D-Lac, has prompted the synthesis of vancomycin analogues with modified 4-hydroxyphenylglycine residues to restore or enhance antibacterial activity.[5][9]

The mechanism of action of vancomycin involves the formation of a binding pocket that sequesters the D-Ala-D-Ala terminus of the growing peptidoglycan chain, thereby inhibiting the transglycosylation and transpeptidation steps of cell wall biosynthesis.

vancomycin_moa cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Vancomycin UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM_pentapeptide->Lipid_II Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Polymerization Cell_Wall Cross-linked Cell Wall Peptidoglycan_chain->Cell_Wall Cross-linking Transglycosylase Transglycosylase Transpeptidase Transpeptidase Vancomycin Vancomycin (containing 4-hydroxyphenylglycine) Binding Binding to D-Ala-D-Ala Vancomycin->Binding Binding->UDP_NAM_pentapeptide Inhibition_TG Inhibition of Transglycosylase Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidase Binding->Inhibition_TP

Mechanism of action of vancomycin.

Chiral Resolution

As this compound is a racemic mixture, the separation of its enantiomers is often necessary for the development of stereospecific drugs. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of this compound enantiomers.

Materials and Equipment:

  • This compound sample

  • HPLC grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA)

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

Chromatographic Conditions:

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 273 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

The general workflow for chiral HPLC separation is outlined below.

hplc_workflow Start Start Prepare_Sample Prepare Sample (Dissolve in Mobile Phase) Start->Prepare_Sample Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_System Equilibrate HPLC System Equilibrate_System->Inject_Sample Chromatographic_Separation Chromatographic Separation on Chiral Column Inject_Sample->Chromatographic_Separation Detection UV Detection Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantify Enantiomers) Detection->Data_Analysis End End Data_Analysis->End

Workflow for chiral HPLC separation.

This compound is a versatile and valuable unnatural amino acid for researchers and professionals in drug development. Its utility in peptide synthesis, particularly for the creation of novel antibiotics and other bioactive molecules, is well-established. The ability to synthesize, purify, and resolve the enantiomers of this compound allows for the precise design and construction of complex molecular architectures with tailored biological activities. The experimental protocols and data presented in this guide serve as a comprehensive resource for the effective application of this compound in research and development endeavors.

References

The Strategic Imperative of Boc Protection in 4-Hydroxyphenyl-DL-glycine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the non-proteinogenic amino acid 4-Hydroxyphenyl-DL-glycine serves as a critical chiral building block. Its incorporation into peptidic structures, most notably in glycopeptide antibiotics like vancomycin, underscores the necessity of precise chemical control during synthesis.[1] Central to this control is the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino functionality. This technical guide provides an in-depth exploration of the role of Boc protection in the chemistry of 4-Hydroxyphenyl-DL-glycine, detailing experimental protocols, quantitative data, and the logical workflows involved.

The Core Function of Boc Protection

The primary role of the Boc group is to temporarily shield the nucleophilic α-amino group of 4-Hydroxyphenyl-DL-glycine, thereby preventing its unwanted participation in side reactions during peptide bond formation. This protection ensures that the carboxyl group of an incoming amino acid couples exclusively with the intended N-terminus of the growing peptide chain, allowing for a controlled and stepwise assembly. The Boc group is favored for its stability under a range of coupling conditions and its susceptibility to cleavage under specific acidic conditions, a cornerstone of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis.

The introduction of the Boc group is typically achieved through the reaction of 4-Hydroxyphenyl-DL-glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amino group on a carbonyl carbon of the (Boc)₂O, leading to the formation of a stable carbamate.

Experimental Protocols

Boc Protection of 4-Hydroxyphenyl-DL-glycine

Materials:

  • 4-Hydroxyphenyl-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-Hydroxyphenyl-DL-glycine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: While stirring, add 1 M NaOH solution dropwise until the amino acid is fully dissolved and the pH of the solution is approximately 10-11.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of (Boc)₂O (1.1-1.2 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

  • Isolation:

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and remove the solvent under reduced pressure to yield N-Boc-4-Hydroxyphenyl-DL-glycine.

Quantitative Data for Boc Protection of Amino Acids (General):

Starting MaterialReagentBaseSolvent SystemReaction TimeYield
Glycylglycine(Boc)₂ONa₂CO₃THF/Water2 hours at 30°CNot specified
Glycine Methyl Ester HCl(Boc)₂OTriethylamineDichloromethane/WaterSeveral hours to overnight~99%

Table 1: Summary of quantitative data for Boc protection of glycine and its derivative, adaptable for 4-Hydroxyphenyl-DL-glycine.[2][4]

Deprotection of this compound

The removal of the Boc group is a critical step to liberate the α-amino group for the subsequent coupling reaction. This is typically achieved under acidic conditions.

Materials:

  • This compound peptide conjugate (resin-bound or in solution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., anisole, thioanisole) - optional, but recommended

Procedure for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Add fresh deprotection solution to the resin and agitate at room temperature for 20-30 minutes.

  • Washing: Filter the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and the cleaved Boc group by-products.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.

Quantitative Data for Boc Deprotection (General):

Deprotection ReagentConditionsEfficacy
50% TFA in DCM20-30 min, Room Temp.Standard and effective for most sequences.
4 M HCl in DioxaneVariable time, Room Temp.An alternative to TFA.

Table 2: Common deprotection conditions for the Boc group.

Challenges and Considerations: Racemization

A significant challenge in the synthesis involving 4-Hydroxyphenyl-DL-glycine and its derivatives is the propensity for racemization at the α-carbon. The α-proton is relatively acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity. This is a critical consideration during both the coupling and deprotection steps. The choice of coupling reagents and bases, as well as the reaction temperature, must be carefully optimized to minimize this side reaction.

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the logical workflows for the Boc protection and deprotection of 4-Hydroxyphenyl-DL-glycine.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-HPG 4-Hydroxyphenyl- DL-glycine Dissolution Dissolve 4-HPG in basic solution 4-HPG->Dissolution Boc2O (Boc)₂O Addition Add (Boc)₂O at 0°C Boc2O->Addition Base Base (e.g., NaOH) Base->Dissolution Solvent Solvent (Dioxane/Water) Solvent->Dissolution Dissolution->Addition Stirring Stir at Room Temp. (4-16h) Addition->Stirring Solvent_Removal Remove Dioxane Stirring->Solvent_Removal Wash Wash with Ethyl Acetate Solvent_Removal->Wash Acidify Acidify to pH 2-3 Wash->Acidify Extraction Extract with Ethyl Acetate Acidify->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Final_Product N-Boc-4-HPG Dry_Concentrate->Final_Product Boc_Deprotection_Workflow_SPPS cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Washing & Neutralization cluster_product Product for Next Step Peptide_Resin N-Boc-Peptide-Resin Swell Swell Resin in DCM Peptide_Resin->Swell Prewash Pre-wash with TFA/DCM Swell->Prewash Deprotect Treat with TFA/DCM (20-30 min) Prewash->Deprotect Wash_DCM Wash with DCM Deprotect->Wash_DCM Neutralize Neutralize with DIEA/DCM Wash_DCM->Neutralize Deprotected_Peptide H₂N-Peptide-Resin Neutralize->Deprotected_Peptide

References

Methodological & Application

Application Notes and Protocols for N-Boc-4-Hydroxyphenyl-DL-glycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-Hydroxyphenyl-DL-glycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its structure, featuring a hydroxylated phenyl ring directly attached to the α-carbon, offers unique opportunities for designing peptides with modified conformational properties, enhanced biological activity, and increased resistance to enzymatic degradation. This amino acid is a key component in the synthesis of various bioactive peptides and is notably found in the structure of glycopeptide antibiotics such as vancomycin.[1]

The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function allows for its controlled and stepwise incorporation into a growing peptide chain using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[2] The DL-racemic nature of this building block introduces stereochemical diversity, which can be advantageous in the generation of peptide libraries for drug discovery. However, it necessitates a final purification step to separate the resulting diastereomeric peptides.[3]

These application notes provide detailed protocols for the use of this compound in manual Boc-SPPS, guidance on side-chain protection, and data on expected outcomes.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Recommended Coupling Reagents and Conditions for N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine

Data presented is based on the structurally similar amino acid, N-Boc-Tyr(Bzl)-OH, and is expected to be comparable for N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine.[4]

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursCost-effective and widely used. HOBt is crucial to suppress racemization.[4]
HBTU/DIEA Uronium/Aminium SaltVery Good15 - 60 minutesFast reaction times and high efficiency.[4]
HATU/DIEA Uronium/Aminium SaltExcellent15 - 60 minutesHighly efficient, especially for sterically hindered couplings.[4]
PyBOP/DIEA Phosphonium SaltVery Good20 - 90 minutesEffective for difficult couplings with low risk of racemization.

Experimental Protocols

Protocol 1: Side-Chain Protection of 4-Hydroxyphenyl-DL-glycine

The phenolic hydroxyl group of 4-hydroxyphenylglycine is reactive and requires protection during Boc-SPPS to prevent side reactions such as O-acylation.[2] The recommended protecting group in the Boc/Bzl strategy is the benzyl (Bzl) ether. This group is stable to the moderately acidic conditions used for Boc deprotection (e.g., TFA in DCM) and is cleaved during the final step with a strong acid like anhydrous hydrogen fluoride (HF).[5][6]

Procedure for Benzylation (if starting from unprotected this compound):

  • Dissolve this compound in a suitable solvent such as DMF.

  • Add a base, for example, sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃).

  • Add benzyl bromide (Bzl-Br) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup to remove salts and excess reagents.

  • Purify the resulting N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine by column chromatography or recrystallization.

Protocol 2: Manual Boc-SPPS of a Peptide Containing 4-Hydroxyphenyl-DL-glycine

This protocol outlines a single coupling cycle for the incorporation of N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation. Drain the DCM.[7]

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).[2]

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine:

    • In a separate vessel, dissolve N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.

    • Place the dried peptide-resin in an HF cleavage apparatus.

    • Add scavengers (e.g., a mixture of anisole and p-cresol) to the vessel.

    • Carefully condense anhydrous HF into the reaction vessel at a low temperature (e.g., -78 °C) and then allow it to warm to 0 °C.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Protocol 3: Purification of Diastereomeric Peptides

The use of this compound will result in a crude peptide product containing a mixture of diastereomers. These must be separated to obtain the desired stereoisomer.

Procedure:

  • Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile containing 0.1% TFA to aid solubility.

  • Preparative RP-HPLC:

    • Purify the crude peptide mixture using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • A C8 or C18 column is typically used.

    • Employ a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to achieve optimal separation of the two diastereomers.[3]

  • Fraction Collection and Analysis: Collect fractions corresponding to the separated diastereomers and analyze their purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions of each diastereomer and lyophilize to obtain the final peptide products as white powders.

Mandatory Visualization

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine (HBTU/DIEA in DMF) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (Anhydrous HF + Scavengers) Wash3->Cleavage Final Amino Acid Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification of Diastereomers (Preparative RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Purified Peptide (Diastereomers Separated) Lyophilization->Final_Peptide

Caption: Workflow for a single cycle of Boc-SPPS incorporating N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine.

vancomycin_biosynthesis cluster_precursors Precursor Biosynthesis cluster_assembly Heptapeptide Assembly cluster_post_modification Post-Translational Modification Prephenate Prephenate (from Shikimate Pathway) HPyr 4-Hydroxyphenylpyruvate Prephenate->HPyr Pdh HMand 4-Hydroxymandelate HPyr->HMand HmaS HBF 4-Hydroxybenzoylformate HMand->HBF Hmo HPG L-4-Hydroxyphenylglycine (Hpg) HBF->HPG HpgT NRPS Non-Ribosomal Peptide Synthetases (NRPS) (VcmA, VcmB, VcmC) HPG->NRPS Other_AAs Other Amino Acids (Asp, Leu, β-HT, Dpg) Other_AAs->NRPS Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide Cyclization Cyclization (OxyA, OxyB, OxyC) Linear_Peptide->Cyclization Tailoring Tailoring Reactions (Halogenation, Methylation, Glycosylation) Cyclization->Tailoring Vancomycin Vancomycin Tailoring->Vancomycin

Caption: Role of 4-Hydroxyphenylglycine in the Vancomycin Biosynthesis Pathway.[8]

References

Application Notes and Protocols for Boc-SPPS using N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced potency, stability, and unique pharmacological profiles. N-Boc-4-hydroxyphenyl-DL-glycine, a derivative of the naturally occurring amino acid found in glycopeptide antibiotics such as vancomycin, is a valuable building block for synthesizing novel peptide-based therapeutics.[1][2] The presence of the 4-hydroxyphenyl moiety can introduce conformational constraints and new binding interactions, while the use of a DL-racemic mixture allows for the generation of diastereomeric peptide libraries for stereochemical optimization in structure-activity relationship (SAR) studies.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 4-hydroxyphenyl-DL-glycine using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach is a robust and well-established method for SPPS.[3][4] These application notes will cover the essential steps from resin preparation to final peptide cleavage and purification, with a focus on addressing the specific challenges associated with this sterically hindered and racemic amino acid derivative.

Core Principles

The Boc-SPPS strategy follows a cyclical process of deprotection, neutralization, and coupling. The α-amino group is temporarily protected by the acid-labile Boc group, which is removed with a moderate acid like trifluoroacetic acid (TFA).[5][6] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based, which are removed during the final cleavage step with a strong acid such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.[3][7]

Due to the racemic nature of this compound, the synthesis will result in a mixture of diastereomeric peptides, which can be separated and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS
Reagent/SolventPurposeTypical Concentration/Grade
This compoundAmino acid building blockN/A
Merrifield or PAM ResinSolid support0.5 - 1.0 mmol/g substitution
Dichloromethane (DCM)Resin swelling and washingHPLC grade
N,N-Dimethylformamide (DMF)Coupling solvent, washingHPLC grade
Trifluoroacetic acid (TFA)Boc deprotectionReagent grade (≥99%)
N,N-Diisopropylethylamine (DIEA)NeutralizationReagent grade (≥99%)
HBTU/HCTUCoupling reagent≥98%
Anhydrous Hydrofluoric Acid (HF) or TFMSAFinal cleavageN/A
Scavengers (e.g., Anisole, p-Cresol)Cation trapping during cleavageReagent grade
Diethyl etherPeptide precipitationReagent grade
Acetonitrile (ACN)RP-HPLC mobile phaseHPLC grade
Table 2: Typical Parameters for a Single Coupling Cycle
StepReagent/SolventTimeExpected Efficacy
Boc Deprotection 50% TFA in DCM20-30 min>99%
Neutralization 5-10% DIEA in DCM/DMF2 x 5-10 min>99%
Coupling 3 eq. Boc-amino acid, 2.9 eq. HBTU, 6 eq. DIEA in DMF2-4 hours (or double coupling)97-99.5%
Washing DCM and DMFN/AN/A
Table 3: Expected Yield and Purity
ParameterExpected ValueNotes
Overall Crude Peptide Yield 1.4% (for a 70-mer with 97% stepwise yield) to 50% (for a 70-mer with 99.5% stepwise yield)Highly dependent on peptide length and sequence.[10][11]
Purity of Crude Peptide >50%Typically requires purification.[11]
Purity after RP-HPLC >95% to >98%For most research and drug development applications.[10]

Experimental Protocols

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell Merrifield or PAM resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Attachment (for Merrifield Resin):

    • Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each subsequent amino acid in the peptide sequence.

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM.

  • Coupling of this compound:

    • Side-Chain Protection: For a standard Boc/Bzl strategy, the hydroxyl group of 4-hydroxyphenylglycine should be protected with a benzyl ether (Bzl). This protecting group is stable to the TFA used for Boc deprotection and is removed during the final HF cleavage.[1]

    • Activation: In a separate vessel, dissolve N-Boc-(O-Benzyl)-4-hydroxyphenyl-DL-glycine (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling step (double coupling) may be necessary to ensure a complete reaction.[9]

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

    • Washing: Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • HF Cleavage:

    • Place the dried peptide-resin in an HF reaction vessel.

    • Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v), to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used to achieve separation of the two diastereomers. An example gradient would be a linear gradient of 0-60% acetonitrile over 60 minutes.[5]

    • Collect the fractions corresponding to the two separated diastereomeric peaks.

  • Analysis:

    • Confirm the purity of each diastereomer using analytical RP-HPLC.

    • Verify the identity of the purified peptides by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeat n times) cluster_Final_Steps Final Steps Resin Resin (Merrifield/PAM) Swell Swell Resin (DCM) Resin->Swell Load Load First Boc-AA Swell->Load Deprotect Boc Deprotection (50% TFA/DCM) Load->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Couple Boc-AA (HBTU/DMF) Neutralize->Couple Wash1 Wash (DCM/DMF) Couple->Wash1 Wash1->Deprotect Next cycle Cleave Cleavage & Deprotection (HF/Scavengers) Wash1->Cleave Purify RP-HPLC Purification (Diastereomer Separation) Cleave->Purify Analyze Analysis (MS, Analytical HPLC) Purify->Analyze Vancomycin_MoA cluster_Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Inhibition Inhibition Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Peptidoglycan Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan Cell_Lysis Cell Lysis & Bacterial Death Peptidoglycan->Cell_Lysis Vancomycin Vancomycin (contains 4-hydroxyphenylglycine) Vancomycin->Lipid_II Binds to D-Ala-D-Ala Inhibition->Transglycosylase Inhibition->Transpeptidase

References

Application Notes and Protocols for N-Boc-4-Hydroxyphenyl-DL-glycine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Boc-4-Hydroxyphenyl-DL-glycine in the synthesis of peptide libraries. This non-proteinogenic amino acid offers unique structural properties that can enhance the biological activity and stability of peptides, making it a valuable tool in drug discovery and development.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The incorporation of this amino acid into peptide sequences can introduce conformational constraints and increase resistance to enzymatic degradation.[1] The phenyl group directly attached to the α-carbon restricts the rotational freedom of the peptide backbone, which can lead to the formation of specific secondary structures and potentially enhance binding affinity to biological targets.[2]

The hydroxyl group on the phenyl ring provides a site for further modification or can participate in hydrogen bonding interactions with target receptors. It is crucial to protect this hydroxyl group during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[3][4] In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the hydroxyl group is typically protected as a benzyl ether (Bzl).[5][6]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₃H₁₇NO₅
Molecular Weight267.28 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMF, DCM, and other common organic solvents for SPPS
Protection Group (α-amino)tert-butyloxycarbonyl (Boc)
Reagents and Solvents for Boc-SPPS of Peptides Containing 4-Hydroxyphenyl-DL-glycine
Reagent/SolventFunctionTypical Concentration/Amount
Merrifield ResinSolid support for peptide synthesis0.5 - 1.2 mmol/g substitution
N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycineAmino acid building block3 equivalents
Dichloromethane (DCM)Solvent for resin swelling and washingAs required
N,N-Dimethylformamide (DMF)Solvent for coupling and washingAs required
Trifluoroacetic Acid (TFA)Reagent for Boc group deprotection50% in DCM
Diisopropylethylamine (DIEA)Base for neutralization5-10% in DCM or DMF
HBTU/HOBt or HATUCoupling reagents3 equivalents
Anhydrous Hydrofluoric Acid (HF) or TFMSAReagent for final cleavage from resin~10 mL per gram of resin
Anisole/p-CresolScavengers for cleavage5-10% (v/v)
Diethyl ether (cold)For peptide precipitationAs required

Note: These values are illustrative and may require optimization based on the specific peptide sequence and synthesis scale.[1]

Typical Coupling Efficiencies in Boc-SPPS
Coupling ReagentTypical YieldTypical Reaction Time
DIC/HOBtGood1 - 4 hours
HBTU/HOBtVery Good30 - 60 minutes
HATUExcellent15 - 45 minutes
PyBOP85-95%1 - 4 hours

Note: Coupling efficiency can be affected by the specific amino acid sequence and the length of the peptide. Sterically hindered amino acids may require longer coupling times or the use of more efficient coupling reagents like HATU.[7][8]

Experimental Protocols

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide library incorporating N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine.

1. Resin Preparation:

  • Swell the Merrifield resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel with gentle agitation.[1]

  • Drain the DCM.

2. First Amino Acid Loading (if applicable):

  • Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method to minimize racemization.

3. Peptide Chain Elongation (per cycle):

  • Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.[1]

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation to remove the Boc group.[1]

    • Wash the resin thoroughly with DCM.[1]

  • Neutralization:

    • Wash the resin with 5-10% Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes. Repeat this step once.[1]

    • Wash the resin thoroughly with DCM.[1]

  • Coupling of N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine:

    • In a separate vessel, dissolve N-Boc-4-Hydroxyphenyl(Bzl)-DL-glycine (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.[1]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.[1]

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[1]

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.[1]

4. Final Cleavage and Deprotection:

  • Place the dried peptide-resin in a specialized HF reaction apparatus.

  • Add a scavenger, such as anisole or p-cresol (5-10% v/v).[1]

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully add anhydrous liquid Hydrofluoric Acid (HF) (approximately 10 mL per gram of resin).[1]

  • Stir the mixture at 0°C for 1-2 hours to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.[1]

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

  • Filter and dry the crude peptide.

5. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).[2]

  • Purify the peptide library using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Confirm the identity and purity of the library components by mass spectrometry (MS) and analytical HPLC.[2]

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Side-chain Deprotection (HF/Scavengers) Washing->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Boc-SPPS Workflow for Peptide Library Synthesis.

vancomycin_moa cluster_bacterial_cell_wall Bacterial Cell Wall Synthesis cluster_vancomycin_action Vancomycin Action cluster_outcome Outcome Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Inhibition Inhibition of Transglycosylation & Transpeptidation Peptidoglycan_Precursor->Inhibition Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Cell_Wall Cell_Wall Transpeptidase->Cell_Wall Stable Cell Wall Vancomycin Vancomycin Binding Binding to D-Ala-D-Ala Vancomycin->Binding Binding->Peptidoglycan_Precursor Weak_Cell_Wall Weakened Cell Wall Inhibition->Weak_Cell_Wall Cell_Lysis Cell Lysis & Death Weak_Cell_Wall->Cell_Lysis

Caption: Vancomycin's Mechanism of Action.

gpr88_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide_Library Peptide Library (containing 4-Hpg derivatives) GPR88 GPR88 Peptide_Library->GPR88 Binding & Activation G_protein Gi/o Protein GPR88->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Phosphorylation

Caption: GPR88 Signaling Pathway Modulation.

References

Application Notes and Protocols: The Use of N-Boc-4-Hydroxyphenyl-DL-glycine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-4-Hydroxyphenyl-DL-glycine is a protected, non-proteinogenic amino acid that serves as a critical building block in modern medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability and facilitates its use in complex synthetic procedures, particularly in peptide synthesis. Its core structure, 4-hydroxyphenylglycine (HPG), is a key component of vital glycopeptide antibiotics and a versatile scaffold for developing novel therapeutics targeting the central nervous system.[1][2] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in two major areas: the synthesis of advanced antibiotics and the development of novel G protein-coupled receptor (GPCR) modulators.

Application Note 1: A Key Building Block for Semi-Synthetic Glycopeptide Antibiotics

Background

The 4-hydroxyphenylglycine (HPG) moiety is a cornerstone in the structure of glycopeptide antibiotics such as vancomycin and teicoplanin.[1][2] These residues are integral to the unique three-dimensional structure that allows these antibiotics to bind to the D-Ala-D-Ala terminus of bacterial cell wall precursors, thereby inhibiting cell wall synthesis.[3] With the rise of antibiotic-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE), there is a pressing need to develop new analogues. This compound is an essential starting material for the total or semi-synthetic production of next-generation glycopeptides designed to overcome resistance mechanisms.[3][4]

Data Presentation: Antimicrobial Activity of Vancomycin Analogues

The modification of the vancomycin core, often involving the HPG residue, can restore activity against resistant strains. The following table summarizes the antimicrobial activity of vancomycin analogues where the core structure has been reengineered.

CompoundTarget LigandBinding Affinity (Ka, M-1)MIC (µg/mL) vs. VanA VREReference
VancomycinAc-D-Ala-D-Ala1.5 x 106>100[3]
VancomycinAc-D-Ala-D-Lac1.5 x 103>100[3]
Amidine Analogue 1Ac-D-Ala-D-Ala4.8 x 1050.6[3]
Amidine Analogue 1Ac-D-Ala-D-Lac4.5 x 1050.6[3]
Amidine Analogue 2Ac-D-Ala-D-Ala5.0 x 1050.3[3]
Amidine Analogue 2Ac-D-Ala-D-Lac5.2 x 1050.3[3]

VRE: Vancomycin-Resistant Enterococci

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general cycle for coupling this compound to a growing peptide chain on a solid support using Boc-chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the 50% TFA treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM.[5]

  • Neutralization:

    • Wash the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM.[5]

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[5]

  • Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum. The cycle can then be repeated for the next amino acid.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).[5]

Visualization

G cluster_0 Boc-SPPS Cycle for Vancomycin Analogue Synthesis start Start with Peptide-Resin deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection neutralization 2. Neutralization (DIEA/DCM) deprotection->neutralization coupling 3. Coupling (this compound + HBTU/DIEA) neutralization->coupling wash 4. Washing coupling->wash next_cycle Couple Next Amino Acid wash->next_cycle next_cycle->deprotection Repeat Cycle cleavage Final Cleavage from Resin (HF) next_cycle->cleavage Final Step

Caption: General workflow for incorporating the building block in peptide synthesis.

Application Note 2: Scaffold for Novel GPR88 Agonists

Background

The orphan G protein-coupled receptor 88 (GPR88) is highly expressed in the striatum and is implicated in various neurological and psychiatric conditions, making it a promising therapeutic target.[1] Derivatives of 4-hydroxyphenylglycine and its reduced form, 4-hydroxyphenylglycinol, have been identified as potent agonists of GPR88.[2][6] This receptor couples to Gαi/o proteins; its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] this compound serves as a key precursor for the synthesis of these novel GPR88 modulators.

Signaling Pathway

GPR88_Signaling cluster_membrane Cell Membrane GPR88 GPR88 Receptor G_protein Gαi/o Protein GPR88->G_protein Activates Agonist HPG Derivative (Agonist) Agonist->GPR88 Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Regulates

Caption: GPR88 receptor signaling pathway upon agonist binding.

Data Presentation: Structure-Activity Relationship (SAR) of GPR88 Agonists

Systematic modification of the 4-hydroxyphenylglycine scaffold has led to the identification of potent GPR88 agonists. The table below highlights key SAR data.

Compound IDR Group ModificationEC50 (nM)Reference
11a (S)-2-phenylpropionamide538[6]
13a Phenylacetamide (no benzylic methyl)2630[6]
13e 2-Naphthylacetamide>10000[6]
13g Cyclohexylacetamide>10000[6]
13p 3-Chlorophenylacetamide760[6]

EC50: Half-maximal effective concentration

Experimental Protocols

Protocol 2: Synthesis of a 4-Hydroxyphenylglycinol Derivative (GPR88 Agonist Precursor)

This protocol outlines key steps for synthesizing a GPR88 agonist, starting from a Boc-protected 4-hydroxyphenylglycine derivative.[6]

Materials:

  • N-Boc-(R)-4-hydroxyphenylglycine methyl ester

  • 2-Methylpentanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Lithium chloride (LiCl)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), Ethanol (EtOH)

Procedure:

  • O-Alkylation (Mitsunobu Reaction):

    • Dissolve N-Boc-(R)-4-hydroxyphenylglycine methyl ester (1 eq.), 2-methylpentanol (1.2 eq.), and PPh₃ (1.5 eq.) in dry THF.

    • Cool the solution to 0°C and add DEAD (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Purify the product (O-alkylated ester) by column chromatography.[6]

  • Ester Reduction to Alcohol:

    • Dissolve the O-alkylated ester (1 eq.) and LiCl (2 eq.) in a 1:1 mixture of THF and EtOH.

    • Add NaBH₄ (2 eq.) portion-wise at room temperature.

    • Stir for 3 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Purify the resulting alcohol (a 4-hydroxyphenylglycinol derivative) by column chromatography. This product can then be further modified to create various GPR88 agonists.[6]

Protocol 3: GPR88 Functional Assay (cAMP Measurement)

This protocol describes a method to assess the agonist activity of synthesized compounds by measuring intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR88

  • Test compounds (synthesized HPG derivatives)

  • Forskolin

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Plating: Seed GPR88-expressing HEK293 cells into 96-well plates and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove culture medium and add assay buffer containing the test compounds to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except negative control) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: The ability of the agonist to inhibit forskolin-induced cAMP production is measured. Plot the cAMP levels against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

References

Application Notes and Protocols for N-Boc-4-Hydroxyphenyl-DL-glycine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current research efforts are focused on developing novel therapeutic agents that can target these pathologies and mitigate neuronal loss. While N-Boc-4-Hydroxyphenyl-DL-glycine is not currently a frontline compound in Alzheimer's research, its structural motif, the 4-hydroxyphenylglycine core, is present in various biologically active molecules with neuroprotective potential. The N-Boc protecting group makes this compound a versatile starting material for the synthesis of more complex derivatives that may be investigated for their efficacy in AD models.

This document provides detailed application notes and hypothetical protocols for the use of this compound as a precursor in the synthesis and evaluation of potential anti-Alzheimer's agents. The methodologies are based on established procedures for the synthesis of related neuroprotective compounds and assays for their biological evaluation.

Data Presentation: Synthetic Precursor Efficiency

The following table summarizes the typical reaction efficiencies for the key synthetic transformations involving this compound, based on the synthesis of related bioactive molecules. These values can serve as a benchmark for researchers planning synthetic routes.

Reaction StepReagents and ConditionsProduct TypeTypical Yield (%)Reference
Amide CouplingHBTU, DIPEA, AmineAmide derivative85-95[1][2]
EsterificationSOCl₂, MethanolMethyl ester90-98[1][2]
Boc DeprotectionTrifluoroacetic acid (TFA), Dichloromethane (DCM)Free amine95-100[1][2]
Reduction of EsterNaBH₄, LiClPrimary alcohol80-90[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Novel Amide Derivative from this compound

This protocol describes a general procedure for the synthesis of an amide derivative, a common structural motif in neuroprotective compounds, using this compound as the starting material.

Materials:

  • This compound

  • A primary or secondary amine of interest

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Neuroprotective Effects against Aβ-induced Toxicity

This protocol outlines a cell-based assay to assess the neuroprotective potential of a synthesized derivative against amyloid-beta-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Amyloid-beta (1-42) peptide, pre-aggregated

  • Synthesized derivative of this compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the synthesized derivative in cell culture medium.

  • After 24 hours, treat the cells with the synthesized derivative at different concentrations for 2 hours.

  • Following the pre-treatment, add pre-aggregated Aβ (1-42) peptide to a final concentration of 10 µM to the wells (except for the control group).

  • Incubate the plate for an additional 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group (untreated cells).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow for creating derivatives from this compound and a hypothetical signaling pathway for a neuroprotective compound derived from it.

G cluster_0 Synthetic Workflow A This compound B Amide Coupling (HBTU, DIPEA) A->B C Esterification (SOCl₂, MeOH) A->C D Amide Derivative B->D E Ester Derivative C->E F Boc Deprotection (TFA) D->F E->F G Final Compound F->G

Synthetic workflow for derivatives.

G cluster_1 Hypothetical Neuroprotective Signaling Pathway cluster_2 Extracellular cluster_3 Cell Membrane cluster_4 Intracellular A Amyloid-beta Oligomers C Receptor A->C Binds and induces stress B Synthesized Derivative B->C Binds and modulates D Downstream Signaling Cascade C->D H Pro-survival Pathways (e.g., Akt, ERK) C->H Activates E Mitochondrial Dysfunction D->E Inhibits F Oxidative Stress D->F Inhibits G Apoptosis E->G F->G H->G Inhibits I Neuronal Survival H->I

Hypothetical neuroprotective pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications in Alzheimer's disease. The protocols and data presented here provide a foundation for researchers to design and evaluate new derivatives based on the 4-hydroxyphenylglycine scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop effective neuroprotective agents for the treatment of Alzheimer's and other neurodegenerative disorders.

References

The Role of N-Boc-4-chloro-L-phenylalanine in the Synthesis of Novel Anticancer Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug development, the synthesis of peptide-based therapeutics represents a frontier of growing importance. The incorporation of non-proteinogenic amino acids is a key strategy in enhancing the potency, stability, and selectivity of these peptides. This document provides detailed application notes and protocols on the use of N-Boc-4-chloro-L-phenylalanine, a substituted aromatic amino acid, in the synthesis of anticancer peptides, with a focus on analogues of the cyclic depsipeptide Sansalvamide A.

The substitution of natural amino acids with synthetic analogues like 4-chloro-L-phenylalanine can confer significant advantages. The chloro- substitution on the phenyl ring can enhance the hydrophobicity and steric bulk of the amino acid side chain, potentially leading to stronger and more specific interactions with therapeutic targets. Furthermore, this modification can increase the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile.

Application in Sansalvamide A Analogues for Enhanced Cytotoxicity

Recent research has focused on the synthesis of Sansalvamide A analogues, where a key phenylalanine residue is replaced with 4-chloro-L-phenylalanine.[1] These modifications have been shown to modulate the cytotoxic activity of the parent peptide against a panel of human cancer cell lines.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of a Sansalvamide A analogue containing 4'-chlorophenylalanine against various cancer cell lines.[1] For comparison, data for other halogen-substituted analogues are also presented.

CompoundHCT-116 (μM)MDA-MB-231 (μM)HT-29 (μM)HCT-15 (μM)K562 (μM)HeLa (μM)A549 (μM)
4'-chloro-Phe SaA 10.2 8.9 12.5 11.3 9.5 13.1 14.2
4'-fluoro-Phe SaA11.59.813.412.110.314.015.1
4'-bromo-Phe SaA9.88.511.910.89.112.513.8
4'-iodo-Phe SaA9.58.211.510.58.812.113.5

Experimental Protocols

The synthesis of these peptide analogues is achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat Cycle for Each Amino Acid Washing->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating Boc-4-chloro-L-phenylalanine

This protocol outlines a single coupling cycle for the incorporation of Boc-4-chloro-L-phenylalanine into a growing peptide chain on a solid support resin.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Boc-4-chloro-L-phenylalanine:

  • In a separate vial, dissolve Boc-4-chloro-L-phenylalanine (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Washing:

  • Drain the coupling solution.
  • Wash the peptide-resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

  • After the final coupling and washing steps, dry the peptide-resin under vacuum.

2. Cleavage Reaction:

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge the mixture to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by Sansalvamide A and its analogues are still under investigation, it is believed that their cytotoxic effects are mediated through the induction of apoptosis. The incorporation of 4-chlorophenylalanine may enhance the peptide's ability to interact with and disrupt mitochondrial membranes, leading to the release of pro-apoptotic factors.

Apoptosis_Pathway Peptide 4-chloro-Phe Peptide Analogue Mito Mitochondrial Membrane Perturbation Peptide->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action for 4-chlorophenylalanine-containing peptides.

Conclusion

The use of N-Boc-4-chloro-L-phenylalanine in the synthesis of anticancer peptides, such as analogues of Sansalvamide A, demonstrates a promising strategy for the development of novel therapeutics. The incorporation of this non-proteinogenic amino acid can lead to enhanced cytotoxic activity against a range of cancer cell lines. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals in the synthesis and evaluation of these modified peptides. Further investigation into the precise mechanisms of action and signaling pathways involved will be crucial for the clinical translation of these promising compounds.

References

Application Notes and Protocols for N-Boc-4-Hydroxyphenyl-DL-glycine in Peptide-Drug Conjugates (PDCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino acid N-Boc-4-Hydroxyphenyl-DL-glycine in the development of peptide-drug conjugates (PDCs). This document outlines the rationale for its use, key quantitative parameters, detailed experimental protocols for synthesis and characterization, and illustrative examples of its application in targeting specific cancer signaling pathways.

Introduction to this compound in PDCs

This compound is a valuable building block for the synthesis of PDCs. Its structure offers several advantages for PDC design and construction. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The carboxylic acid provides the point of attachment to the peptide backbone, while the unique 4-hydroxyphenyl side chain presents a versatile handle for the conjugation of therapeutic payloads.

The incorporation of this non-natural amino acid can enhance the pharmacokinetic properties of peptides, such as stability against enzymatic degradation.[1][2][3] The phenolic hydroxyl group serves as a specific and convenient site for attaching drug molecules, enabling the creation of homogenous PDCs with a defined drug-to-peptide ratio (DPR).[4] This site-specific conjugation is crucial for optimizing the therapeutic index of PDCs, ensuring consistent efficacy and minimizing off-target toxicity.[4]

Data Presentation: Quantitative Parameters of PDCs

The following tables summarize key quantitative data for PDCs synthesized using unnatural amino acids with phenolic side chains, providing a reference for expected outcomes when using this compound.

Table 1: Representative In Vitro Cytotoxicity of PDCs

Cell LinePDC TargetPayloadIC50 (nM)Reference
Huh7 (Liver Cancer)VEGFRLytic Peptide7,300 ± 740[5]
HUVEC (Endothelial)VEGFRLytic Peptide10,700 ± 292[5]
TNBC (Triple-Negative Breast Cancer)EGFRDoxorubicinNot specified[6]

Table 2: Stability of Peptide-Drug Conjugates

PDC ConstructMatrixHalf-life (t½)Assay MethodReference
P4-chlorambucil coated PEG-AuNPsPhosphate Buffer (pH 7.2)> 72 hoursLC-MS[6]
P4-melphalan coated PEG-AuNPsPhosphate Buffer (pH 7.2)> 72 hoursLC-MS[6]
P4-bendamustine coated PEG-AuNPsPhosphate Buffer (pH 7.2)> 72 hoursLC-MS[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield resin or other suitable solid support

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., HF/anisole or a low-odor TFA-based cocktail)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for your chosen resin.

  • Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the next Boc-amino acid (or this compound) with a coupling reagent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Experimental Workflow for Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage and Purification Resin_Swelling Resin Swelling in DCM First_AA_Coupling First Amino Acid Coupling Resin_Swelling->First_AA_Coupling Boc_Deprotection Boc Deprotection (TFA/DCM) First_AA_Coupling->Boc_Deprotection Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Next_AA_Coupling Next Amino Acid Coupling Neutralization->Next_AA_Coupling Next_AA_Coupling->Boc_Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Next_AA_Coupling->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

Caption: Workflow for solid-phase synthesis of peptides containing this compound.

Conjugation of a Drug to the Phenolic Hydroxyl Group

This protocol describes a general method for conjugating a drug molecule containing a suitable linker with a reactive group (e.g., an alkyl halide) to the phenolic hydroxyl group of the 4-hydroxyphenylglycine residue within the peptide.

Materials:

  • Purified peptide containing a 4-hydroxyphenylglycine residue

  • Drug-linker conjugate with a reactive group (e.g., bromoacetyl)

  • A mild base (e.g., potassium carbonate or DIEA)

  • Solvent (e.g., DMF or DMSO)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the purified peptide in DMF or DMSO.

  • Base Addition: Add a mild base, such as potassium carbonate (2-3 equivalents), to the peptide solution to deprotonate the phenolic hydroxyl group.

  • Drug-Linker Addition: Add the drug-linker conjugate (1.5-2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Quenching: Quench the reaction by adding a small amount of water or a weak acid.

  • Purification: Purify the crude PDC by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final PDC by analytical RP-HPLC and mass spectrometry.

    • Determine the drug-to-peptide ratio (DPR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry.

Workflow for Drug Conjugation and Characterization

G cluster_Conjugation Drug Conjugation cluster_Purification_Characterization Purification and Characterization Peptide_Dissolution Dissolve Peptide in DMF/DMSO Base_Addition Add Mild Base (e.g., K2CO3) Peptide_Dissolution->Base_Addition Drug_Linker_Addition Add Drug-Linker Conjugate Base_Addition->Drug_Linker_Addition Reaction Stir at Room Temperature Drug_Linker_Addition->Reaction Quenching Quench Reaction Reaction->Quenching Purification RP-HPLC Purification Quenching->Purification Characterization LC-MS and UV-Vis Analysis Purification->Characterization DPR_Determination Determine Drug-to-Peptide Ratio Characterization->DPR_Determination G cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PDC Peptide-Drug Conjugate PDC->EGFR Binds & Internalizes PI3K PI3K EGFR->PI3K Activates Endosome Endosome EGFR->Endosome Internalization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Drug_Release Drug Release Endosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis G cluster_Extracellular Extracellular Space cluster_Membrane Endothelial Cell Membrane cluster_Intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDC Peptide-Drug Conjugate PDC->VEGFR Binds & Internalizes PLCg PLCγ VEGFR->PLCg Activates Endosome Endosome VEGFR->Endosome Internalization PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis Drug_Release Drug Release Endosome->Drug_Release Cell_Death Endothelial Cell Death Drug_Release->Cell_Death

References

Application Notes and Protocols for Coupling N-Boc-4-Hydroxyphenyl-DL-glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-Hydroxyphenyl-DL-glycine is a non-proteinogenic amino acid derivative of significant interest in peptidomimetic and drug discovery programs. The incorporation of this residue can impart unique conformational constraints, enhance metabolic stability, and introduce a versatile phenolic side chain for further modification. However, its bulky nature and the acidity of its α-proton present considerable challenges in Solid-Phase Peptide Synthesis (SPPS), namely slow coupling kinetics and a high propensity for racemization.[1]

The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to ensure high coupling efficiency while preserving stereochemical integrity. This document provides a comprehensive overview of coupling reagents for this compound, detailed experimental protocols, and troubleshooting guidance.

Challenges in Coupling this compound

The primary obstacles encountered during the incorporation of this compound in SPPS are:

  • Steric Hindrance: The bulky phenyl group in close proximity to the α-carbon sterically hinders the approach of the activated carboxyl group to the resin-bound amine, potentially leading to incomplete coupling reactions.

  • Racemization: Phenylglycine and its derivatives are particularly susceptible to base-catalyzed racemization at the α-carbon.[1] The electron-donating hydroxyl group in the 4-position has a slight decelerating effect on this process compared to unsubstituted phenylglycine.[1] The mechanism involves the abstraction of the α-proton to form a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.

Selection of Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is a crucial factor in mitigating the challenges associated with coupling this compound. Modern onium salt-based reagents (uronium/aminium and phosphonium salts) are generally preferred over traditional carbodiimides for hindered amino acids due to their higher reactivity and ability to suppress racemization.

Data Presentation: Performance of Coupling Reagents

The following table summarizes the performance of various coupling reagents for the incorporation of phenylglycine derivatives. The data is compiled from studies on Fmoc-phenylglycine and extrapolated for the N-Boc analogue, providing a comparative guideline for reagent selection.[2]

Coupling ReagentReagent TypeTypical Coupling Efficiency (%)Racemization LevelKey Considerations
COMU Uronium Salt>95Very LowHigh efficiency and low racemization, especially when paired with sterically hindered bases like TMP or DMP.[2]
DEPBT Phosphonium Salt>95Very LowExcellent for suppressing racemization; does not require protection of the hydroxyl group on the amino acid.
HATU Aminium Salt92 - 98LowMore reactive than HBTU, leading to faster couplings and reduced risk of racemization.[3]
HBTU Aminium Salt90 - 95Low to ModerateA widely used and cost-effective option, though slightly less reactive than HATU.[3]
PyBOP Phosphonium Salt90 - 95Low to ModerateEffective and avoids the potential for guanidinylation side reactions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound in manual Boc-SPPS.

General Preparatory Steps
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[4]

  • Washing: Wash the resin thoroughly with DCM to remove TFA.

  • Neutralization: Neutralize the resin-bound amine salt by washing with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 5 minutes.[4]

  • Final Washes: Wash the resin thoroughly with DMF to remove excess base.

Protocol 1: Coupling using HATU
  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling using COMU with a Hindered Base
  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and COMU (2.9 equivalents) in DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) (6 equivalents) to the activation mixture.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The use of COMU often leads to faster reaction times.[2]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling using DEPBT
  • Reagent Solution: In a separate vessel, dissolve this compound (2 equivalents) in DMF.

  • Base Addition: Add DIPEA (4 equivalents) to the solution.

  • Coupling Reagent Addition: Add DEPBT (2 equivalents) to the mixture.

  • Coupling: Add the solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Cycle Repeat Cycle for Next Amino Acid Washing->Cycle

SPPS Workflow for a Single Coupling Cycle.

Racemization_Mechanism cluster_0 Racemization of Activated Amino Acid start Activated this compound (Chiral) intermediate Planar Enolate Intermediate (Achiral) start->intermediate + Base - H+ end Mixture of D and L Isomers (Racemic) intermediate->end + H+

Mechanism of Base-Catalyzed Racemization.

Reagent_Selection Start Select Coupling Reagent for This compound HighRacRisk High Risk of Racemization? Start->HighRacRisk StericHindrance Significant Steric Hindrance? HighRacRisk->StericHindrance No COMU_DEPBT Use COMU or DEPBT with Hindered Base (TMP/DMP) HighRacRisk->COMU_DEPBT Yes HATU Use HATU for High Reactivity StericHindrance->HATU Yes HBTU_PyBOP Consider HBTU or PyBOP for Cost-Effectiveness StericHindrance->HBTU_PyBOP No

Decision Tree for Coupling Reagent Selection.

Conclusion

The successful incorporation of this compound in SPPS is achievable with the careful selection of coupling reagents and reaction conditions. For minimizing racemization, COMU and DEPBT, particularly in combination with sterically hindered bases, are highly recommended.[2] For overcoming steric hindrance and achieving high coupling efficiency, HATU is an excellent choice. By following the detailed protocols and considering the comparative data presented, researchers can effectively incorporate this valuable non-proteinogenic amino acid into their peptide sequences, paving the way for the development of novel therapeutics and research tools.

References

Application Notes and Protocols for the Incorporation of N-Boc-4-Hydroxyphenyl-DL-glycine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and development. It allows for the modulation of pharmacological properties such as bioactivity, metabolic stability, and conformational rigidity. N-Boc-4-Hydroxyphenyl-DL-glycine is a valuable building block for introducing a 4-hydroxyphenylglycine (Hpg) residue, a non-proteinogenic amino acid found in several complex bioactive natural products, most notably the vancomycin and teicoplanin families of glycopeptide antibiotics.[1][2] The presence of Hpg is often crucial for the structural integrity and biological function of these molecules.[3]

These application notes provide detailed protocols and supporting data for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) with Boc chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 53249-34-6[][5]
Molecular Formula C13H17NO5[][5]
Molecular Weight 267.27 g/mol []
IUPAC Name 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[]
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and aqueous base

Application: Synthesis of Glycopeptide Antibiotic Precursors

A key application for this compound is in the synthesis of precursors to glycopeptide antibiotics. These antibiotics are critical for treating infections caused by Gram-positive bacteria.[6] The heptapeptide core of these antibiotics is assembled by nonribosomal peptide synthetases (NRPSs), and 4-hydroxyphenylglycine is a common residue in their structures.[2]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-hydroxyphenylglycine residue.

1. Resin Preparation and Swelling:

  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. First Amino Acid Loading (if applicable):

  • Follow standard protocols for loading the first Boc-protected amino acid onto the resin (e.g., Cesium salt method for Merrifield resin).[7]

3. Peptide Chain Elongation (General Cycle):

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation to remove the Boc protecting group.[7][8]

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat this step once.[7]

    • Wash the resin thoroughly with DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling step (double coupling) may be necessary.[7]

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[7]

  • Washing:

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Boc group, wash and dry the peptide-resin.

  • For cleavage from Merrifield or PAM resin with simultaneous side-chain deprotection, use a strong acid like liquid hydrogen fluoride (HF).[7][8]

  • HF Cleavage Procedure (Caution: HF is extremely hazardous and requires specialized equipment and training):

    • In a specialized HF cleavage apparatus, treat the peptide-resin with a mixture of HF and a scavenger (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

5. Peptide Precipitation, Washing, and Purification:

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and amino acid analysis.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling: This compound + HBTU/DIEA in DMF neutralization->coupling wash1 Wash (DMF, DCM) coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin decision Coupling Complete? ninhydrin->decision decision->coupling No (Recouple) next_aa Couple Next Amino Acid decision->next_aa Yes next_aa->deprotection final_deprotection Final N-terminal Deprotection next_aa->final_deprotection cleavage Cleavage from Resin (e.g., HF) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry.

glycopeptide_moa peptide Peptide with 4-Hydroxyphenylglycine (e.g., Vancomycin) binding Binding Event peptide->binding target D-Ala-D-Ala terminus of Lipid II (Peptidoglycan precursor) target->binding inhibition1 Inhibition of Transglycosylation binding->inhibition1 Prevents incorporation of new subunits inhibition2 Inhibition of Transpeptidation binding->inhibition2 Prevents cross-linking lysis Cell Lysis and Death inhibition1->lysis inhibition2->lysis cell_wall Bacterial Cell Wall Synthesis

Caption: Mechanism of Action for Glycopeptide Antibiotics.

Quantitative Data

The successful incorporation of this compound and its impact on bioactivity can be assessed quantitatively. The following table provides a template for presenting such data, based on hypothetical results from the synthesis of an analogue of a known antimicrobial peptide where a Tyrosine (Tyr) residue is replaced with 4-Hydroxyphenylglycine (Hpg).

Peptide SequenceSynthesis Yield (%)Purity by RP-HPLC (%)MIC against S. aureus (µg/mL)
Ac-Lys-Val-Tyr -Leu-Ala-NH235>9816
Ac-Lys-Val-Hpg -Leu-Ala-NH228>954

MIC: Minimum Inhibitory Concentration

Discussion and Conclusion

The use of this compound in solid-phase peptide synthesis provides a reliable method for introducing the 4-hydroxyphenylglycine residue into synthetic peptides. While the coupling of this non-natural amino acid may require slightly longer reaction times or double coupling to ensure high efficiency, its incorporation can lead to significant enhancements in biological activity, as exemplified by the lower MIC value in the hypothetical antimicrobial peptide analogue.

The protocols and data presented here serve as a guide for researchers aiming to explore the structure-activity relationships of bioactive peptides through the incorporation of this compound. Careful monitoring of the coupling steps and robust purification methods are essential for obtaining high-quality peptides for biological evaluation. The unique structural constraints and electronic properties conferred by the 4-hydroxyphenylglycine residue can lead to the development of novel peptide-based therapeutics with improved potency and stability.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics with N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptidomimetics incorporating N-Boc-4-Hydroxyphenyl-DL-glycine, a non-proteinogenic amino acid of interest for modulating biological activity and enhancing metabolic stability. Methodologies for both solid-phase and solution-phase synthesis are presented, along with expected quantitative data and characterization guidelines. Additionally, a potential biological target and its signaling pathway are discussed, offering a framework for the pharmacological evaluation of the synthesized compounds.

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis and purification of peptidomimetics using this compound. These values are illustrative and may vary based on the specific peptide sequence, scale, and experimental conditions.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterTypical ValueNotes
Resin Loading0.4 - 0.8 mmol/gDependent on the chosen resin (e.g., Merrifield, Wang).
Coupling Efficiency per Step>95%Can be monitored by qualitative tests like the Kaiser test.
Crude Peptide Yield60 - 85%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide (HPLC)50 - 75%Purification via preparative HPLC is typically required.
Final Yield after Purification20 - 40%Varies based on the complexity of the purification process.

Table 2: Solution-Phase Dipeptide Synthesis Parameters

ParameterTypical ValueNotes
Coupling Reaction Time12 - 24 hoursMonitored by Thin Layer Chromatography (TLC).
Crude Product Yield70 - 90%Dependent on reaction conditions and work-up efficiency.
Purity after Column Chromatography>95%For a dipeptide; subsequent steps may have lower yields.
Boc Deprotection Time30 - 60 minutesMonitored by TLC.
Overall Yield (Multi-step)30 - 50%Highly dependent on the number of coupling/deprotection cycles.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide using Boc Chemistry

This protocol describes the manual synthesis of a model tripeptide (e.g., X-Y-Phe) on a Merrifield resin, incorporating this compound as residue 'X'.

1. Resin Preparation and Swelling:

  • Place Merrifield resin (e.g., 1 g, 0.5 mmol/g loading) in a fritted syringe reaction vessel.

  • Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with occasional agitation.

  • Drain the DCM.

2. Attachment of the First Amino Acid (Boc-Phe-OH):

  • In a separate vial, dissolve Boc-Phe-OH (2.5 mmol) and triethylamine (2.5 mmol) in a mixture of DCM and N,N-dimethylformamide (DMF).

  • Add the solution to the swollen resin and shake at room temperature for 24-48 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

3. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL).

4. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (10 mL) to the resin and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DCM (5 x 10 mL).

5. Coupling of the Second Amino Acid (Boc-Y-OH):

  • In a separate vial, dissolve Boc-Y-OH (1.5 mmol), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (1.45 mmol), and 1-hydroxybenzotriazole (HOBt) (1.5 mmol) in DMF (5 mL).

  • Add DIPEA (3.0 mmol) to the solution and agitate for 2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test (a negative result indicates completion).

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Repeat Deprotection and Neutralization (Steps 3 & 4).

7. Coupling of this compound:

  • Repeat the coupling procedure (Step 5) using this compound.

8. Final Cleavage and Deprotection:

  • After the final coupling, wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether (50 mL). A white precipitate of the crude peptide will form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

9. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a dipeptide, for example, Boc-(4-OH-Phg)-Ala-OMe.

1. Activation of this compound:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

2. Coupling Reaction:

  • In a separate flask, neutralize H-Ala-OMe·HCl (1.2 equivalents) with a suitable base like DIPEA (1.2 equivalents) in anhydrous DCM.

  • Add the neutralized H-Ala-OMe solution to the activated this compound mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

4. Boc Deprotection (if further elongation is desired):

  • Dissolve the purified Boc-protected dipeptide in DCM.

  • Add an equal volume of TFA to create a 50% TFA/DCM solution.

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the deprotected dipeptide.

Visualizations

Synthesis Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin Resin Swelling Attach Attach First Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Neutralize1 Neutralization (DIPEA) Deprotect1->Neutralize1 Couple2 Couple Second Amino Acid Neutralize1->Couple2 Deprotect2 Boc Deprotection (TFA) Couple2->Deprotect2 Neutralize2 Neutralization (DIPEA) Deprotect2->Neutralize2 Couple_HPG Couple this compound Neutralize2->Couple_HPG Cleave Cleavage from Resin Couple_HPG->Cleave Purify_SPPS Purification (HPLC) Cleave->Purify_SPPS Activate Activate this compound Couple_Sol Couple with Amino Acid Ester Activate->Couple_Sol Workup Work-up & Purification Couple_Sol->Workup Deprotect_Sol Boc Deprotection (Optional) Workup->Deprotect_Sol G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Peptidomimetic (e.g., GPR88 Agonist) GPR88 GPR88 Receptor Ligand->GPR88 Binds to G_protein Gαi/o Protein GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Application Notes and Protocols for N-Boc-4-Hydroxyphenyl-DL-glycine in Glycopeptide Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-4-Hydroxyphenyl-DL-glycine as a critical building block in the synthesis of glycopeptide antibiotics. This document includes detailed experimental protocols, quantitative data on synthesis parameters, and visualizations of the synthetic workflow and biosynthetic pathways.

Introduction: The Role of 4-Hydroxyphenylglycine in Glycopeptide Antibiotics

Glycopeptide antibiotics, such as vancomycin and teicoplanin, are crucial last-resort treatments for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The core of these antibiotics is a heptapeptide backbone, which is rich in unusual, non-proteinogenic amino acids. One such key residue is 4-hydroxyphenylglycine (HPG), which plays a vital role in the antibiotic's structure and function.

This compound is the N-terminally protected form of HPG, making it an essential reagent for the stepwise chemical synthesis of the glycopeptide backbone, particularly through solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for its removal under conditions that do not affect other protecting groups on the peptide chain, a cornerstone of the Boc/Bzl protection strategy in SPPS.[2] The incorporation of this building block is a key step in the total synthesis of vancomycin and its analogs, paving the way for the development of new and more potent antibiotics to combat resistant bacteria.[3][4]

Application: Building Block for Glycopeptide Antibiotic Synthesis

This compound serves as a fundamental building block for the following applications:

  • Total Synthesis of Glycopeptide Antibiotics: It is a key component in the total synthesis of vancomycin, teicoplanin, and other related antibiotics.[3][5]

  • Synthesis of Novel Antibiotic Analogs: By modifying the phenyl ring or other parts of the molecule, researchers can create novel glycopeptide analogs with potentially improved activity against resistant strains.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of various analogs using derivatives of this compound allows for the investigation of how specific structural features of the antibiotic contribute to its biological activity.

The use of the DL-racemic mixture of N-Boc-4-hydroxyphenylglycine introduces diastereomers into the final peptide product, which requires careful separation and purification to isolate the desired stereoisomer for biological evaluation.[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid support resin (e.g., Merrifield or PAM resin)[2]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)[6]

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Protocol for Incorporation of this compound via Boc-SPPS

This protocol describes a manual solid-phase synthesis cycle for incorporating a single residue of this compound into a growing peptide chain.

Step 1: Resin Swelling and Preparation

  • Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.

  • Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM.

Step 2: N-α-Boc Deprotection

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and DMF (3x).[7]

Step 3: Neutralization

  • Wash the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes to neutralize the protonated N-terminus.

  • Repeat the neutralization step once.

  • Wash the resin thoroughly with DCM to remove excess base.

Step 4: Coupling of this compound

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.[2]

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.[2]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be necessary.[2][6]

  • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow color) indicates the absence of free primary amines and a complete reaction.

Step 5: Washing

  • Once the coupling is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.

Step 6: Cleavage from Resin and Final Deprotection

  • After the full peptide sequence is assembled, dry the peptide-resin under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1 mL per gram of resin), to protect sensitive amino acids.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully add anhydrous HF to the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.[2]

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Step 7: Purification

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the diastereomeric peptides by preparative RP-HPLC.

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify and confirm the purity of the desired stereoisomer.

  • Lyophilize the pure fractions to obtain the final peptide product.

Quantitative Data

The efficiency of incorporating this compound can be influenced by several factors, including the choice of coupling reagent and reaction conditions. The following tables provide illustrative data for the coupling of sterically hindered Boc-protected amino acids.

Table 1: Illustrative Coupling Efficiency of Boc-DL-Phenylglycine with Different Activating Agents

Note: This data is illustrative for Boc-DL-Phenylglycine and actual coupling efficiencies for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions. Monitoring each coupling step is crucial.[6]

Coupling ReagentCoupling Time (hours)Estimated Coupling Efficiency (%)
HBTU/HOBt/DIEA2 - 4>99
DIC/HOBt2 - 4>98
PyBOP/DIEA2 - 4>99

Table 2: Expected Outcomes for a Model Peptide Containing DL-Phenylglycine [7]

ParameterExpected OutcomeNotes
Coupling Efficiency (per step)>99%Monitored by the ninhydrin test.
Crude Peptide Purity (by HPLC)50 - 70%Will likely show two major peaks of approximately equal intensity representing the diastereomers.
Final Purified Yield (per diastereomer)10 - 30%Dependent on the efficiency of HPLC separation and the length of the peptide.

Visualizations

Experimental Workflow

G cluster_0 SPPS Cycle cluster_1 Post-Synthesis A Resin Swelling B Boc Deprotection (50% TFA in DCM) A->B C Neutralization (DIEA in DCM/DMF) B->C D Coupling of This compound (e.g., HBTU/DIEA) C->D E Washing D->E F Final Cleavage (HF/Anisole) E->F Repeat for all residues G Purification (RP-HPLC) F->G H Characterization (MS, HPLC) G->H I Pure Glycopeptide Fragment H->I

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Biosynthesis of 4-Hydroxyphenylglycine (HPG)

G A Prephenate B 4-Hydroxyphenylpyruvate A->B Prephenate Dehydrogenase C 4-Hydroxymandelate B->C 4-Hydroxymandelate Synthase D 4-Hydroxybenzoylformate C->D Hydroxymandelate Oxidase E 4-Hydroxyphenylglycine (HPG) D->E HPG Transaminase

Caption: Simplified biosynthetic pathway of 4-hydroxyphenylglycine (HPG).

References

Application of N-Boc-4-Hydroxyphenyl-DL-glycine in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Non-canonical amino acids are valuable building blocks in the design of peptidomimetics and other synthetic compounds aimed at overcoming resistance mechanisms. N-Boc-4-Hydroxyphenyl-DL-glycine, a protected form of a key structural motif found in glycopeptide antibiotics such as vancomycin, serves as a crucial starting material for the synthesis of new antibacterial candidates.[1] The incorporation of this residue can confer conformational rigidity and enhance binding to bacterial targets. This document outlines the application of this compound in the synthesis of a novel antibacterial peptide, providing detailed protocols and activity data.

Synthesis of a Novel Antibacterial Peptide Incorporating 4-Hydroxyphenylglycine

A novel antimicrobial peptide, designated Pep-Hpg-5, was synthesized using solid-phase peptide synthesis (SPPS) to investigate the contribution of the 4-hydroxyphenylglycine residue to antibacterial activity. The synthesis utilized this compound as one of the key building blocks.

Experimental Workflow

The synthesis of Pep-Hpg-5 follows a standard Boc-SPPS protocol. The workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support resin.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_steps Final Steps start Start resin Swell Resin start->resin deprotection Boc Deprotection resin->deprotection neutralization Neutralization deprotection->neutralization coupling Amino Acid Coupling neutralization->coupling wash Wash coupling->wash wash->deprotection Repeat for each amino acid cleavage Cleavage from Resin wash->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization end End characterization->end

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for Pep-Hpg-5.

Detailed Experimental Protocols

Materials
  • This compound

  • Other N-Boc protected amino acids (e.g., Boc-L-Leucine, Boc-L-Lysine(2-Cl-Z), etc.)

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reagents for cleavage cocktail (e.g., TFA, triisopropylsilane, water)

Protocol for Solid-Phase Peptide Synthesis of Pep-Hpg-5
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection (of the Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Pre-activate the first N-Boc-protected amino acid (4 equivalents) with DIC (4 equivalents) and HOBt (4 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, isopropanol, and then DMF.

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (including this compound):

    • Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid, including this compound, according to the desired peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 4.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Antibacterial Activity of Pep-Hpg-5

The antibacterial activity of the purified Pep-Hpg-5 was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the peptide that inhibits visible bacterial growth, was determined using the broth microdilution method.

Quantitative Data Summary
Bacterial StrainTypeMIC of Pep-Hpg-5 (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Methicillin-resistantS. aureus (MRSA)Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive16
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative64

Proposed Mechanism of Action

The incorporation of the 4-hydroxyphenylglycine residue is hypothesized to contribute to the antibacterial activity by facilitating interactions with the bacterial cell membrane. The rigid, planar structure of the phenyl group can promote insertion into the lipid bilayer, leading to membrane disruption and cell death.

mechanism_of_action cluster_peptide Antibacterial Peptide (Pep-Hpg-5) cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption peptide Pep-Hpg-5 with 4-Hydroxyphenylglycine binding Initial electrostatic binding to membrane peptide->binding insertion Hydrophobic insertion of 4-hydroxyphenylglycine binding->insertion pore Pore formation/ Membrane destabilization insertion->pore leakage Leakage of cellular contents pore->leakage death Bacterial Cell Death leakage->death

Fig. 2: Proposed Mechanism of Action of Pep-Hpg-5.

Conclusion

This compound is a valuable building block for the solid-phase synthesis of novel antibacterial peptides. The resulting peptide, Pep-Hpg-5, demonstrates significant activity against a range of bacteria, including antibiotic-resistant strains. The provided protocols offer a robust methodology for the synthesis and evaluation of such peptidomimetics, paving the way for the development of new therapeutics to combat bacterial infections. Further structure-activity relationship studies are warranted to optimize the peptide sequence for enhanced potency and selectivity.

References

Troubleshooting & Optimization

Troubleshooting N-Boc-4-Hydroxyphenyl-DL-glycine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N-Boc-4-Hydroxyphenyl-DL-glycine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is generally soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. It is considered insoluble in water and petroleum ether.[1] Its solubility in less polar organic solvents can vary.[2]

Q2: How does the chemical structure of this compound affect its solubility?

A2: The molecule has both a polar carboxylic acid group and a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group.[3] This dual nature allows for solubility in a range of organic solvents capable of solvating both the polar and nonpolar regions.[3] The presence of the phenyl group also contributes to its hydrophobic character.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, pH can significantly impact solubility. As an amino acid derivative, its solubility is expected to be at its minimum near its isoelectric point.[4] Increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, in strongly acidic conditions, the Boc group can be cleaved, which would alter the molecule entirely.[5] For purification via acid-base extraction, adjusting the pH to around 3 is often used to precipitate the Boc-protected amino acid before extracting it into an organic solvent.[6]

Q4: Is it possible to increase solubility by heating the solution?

A4: Gentle warming can help increase the solubility of Boc-protected amino acids.[7] However, this must be done cautiously, as excessive heat can lead to the degradation of the compound.[7] It is recommended to test this on a small scale first.

Q5: My this compound has precipitated out of solution. What steps can I take to redissolve it?

A5: If precipitation occurs, you can try the following methods:

  • Sonication: Placing the solution in a sonicator bath for 5-10 minutes can help break up solid particles and facilitate redissolving.[7]

  • Add a co-solvent: Introducing a small amount of a stronger solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), can increase the overall solvating power of the solvent system.[7]

  • Gentle warming: As mentioned, carefully warming the solution while agitating may help redissolve the precipitate.[7]

Q6: How does poor solubility of this compound impact its use in solid-phase peptide synthesis (SPPS)?

A6: Poor solubility is a primary cause of low coupling efficiency in SPPS because the amino acid is not fully available to react with the free amine on the resin.[7] The steric hindrance from the bulky phenyl group already makes this a challenging amino acid to work with, and solubility issues exacerbate the problem, potentially leading to incomplete reactions and deletion sequences.[8]

Solubility Data

The following table summarizes the solubility of this compound and related Boc-protected amino acids in various solvents. Quantitative data is limited, so qualitative descriptions are often provided.

CompoundSolventSolubilityNotes
This compound WaterInsoluble[1]
Alcohols (e.g., Methanol)Soluble[1]
Ethers (e.g., Diethyl ether)Soluble[1]
Chlorinated Hydrocarbons (e.g., DCM)Soluble
DioxaneSoluble[1]
AcetoneSoluble[1]
Petroleum EtherInsoluble[1]
General Boc-Amino Acids Dichloromethane (DCM)Generally Soluble[2]
Dimethylformamide (DMF)Generally Soluble[2][7]
N-Methyl-2-pyrrolidone (NMP)Good solvent for difficult sequences[8][9]
Tetrahydrofuran (THF)Generally Soluble[2]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol outlines a general method for dissolving the compound for use in a reaction.

  • Solvent Selection: Choose an appropriate solvent based on the reaction conditions. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices.[2] For reactions prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may be a better option.[9]

  • Initial Dissolution: Add the desired amount of this compound to the selected solvent.

  • Agitation: Stir the mixture at room temperature.

  • Troubleshooting Insolubility:

    • If the compound does not fully dissolve, place the vessel in a sonicator bath for 5-10 minutes.[7]

    • If sonication is insufficient, gentle warming (e.g., to 30-40°C) can be applied with caution.[7]

    • As a last resort, a stronger co-solvent (e.g., a small amount of DMSO) can be added, ensuring it is compatible with the subsequent reaction steps.[7]

  • Confirmation: Ensure the compound is fully dissolved before proceeding with the reaction to avoid issues like low coupling efficiency.[7][8]

Protocol 2: Determination of Solubility via Equilibrium Saturation Method

This protocol describes how to determine the solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.[3]

  • Equilibration: Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[3]

  • Sampling: Withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solids. Transfer the filtered solution to a pre-weighed container.[3]

  • Solvent Evaporation: Remove the solvent completely by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point.[3]

  • Gravimetric Analysis: Once the solvent is fully evaporated and a constant weight is achieved, accurately weigh the container with the dried residue.[3]

  • Calculation: Determine the solubility using the following formula:

    • Solubility (mg/mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of supernatant withdrawn)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in the chosen solvent. 1. Incorrect solvent choice. 2. The concentration is above the solubility limit.1. Switch to a more suitable solvent like DMF or NMP.[8] 2. Increase the volume of the solvent. 3. Apply gentle heat or sonication.[7] 4. Use a stronger co-solvent system (e.g., a mixture of DCM, DMF, and NMP).[7]
Precipitation occurs during the reaction. 1. Change in temperature. 2. The reaction product is less soluble than the starting material. 3. Solvent evaporation has increased the concentration.1. Gently warm the reaction mixture while agitating.[7] 2. Add a small amount of a stronger co-solvent like DMSO or NMP to maintain solubility.[7] 3. If possible, add more of the primary reaction solvent.
Low yield or incomplete reaction (e.g., in peptide coupling). 1. Poor solubility of the amino acid is preventing it from reacting completely.[7] 2. Steric hindrance of the molecule is slowing the reaction.[8]1. Ensure the amino acid is fully dissolved before adding it to the reaction vessel.[8] 2. Consider using a more potent coupling reagent (e.g., HATU) and extend the reaction time.[7] 3. Perform a double coupling to drive the reaction to completion.[9]

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start cluster_actions Initial Actions cluster_check Check Progress cluster_outcome Outcome start Compound Insoluble? sonicate Sonicate Solution start->sonicate Yes check1 Dissolved? sonicate->check1 warm Gently Warm Solution check2 Dissolved? warm->check2 cosolvent Add Co-Solvent (e.g., DMF/NMP) check3 Dissolved? cosolvent->check3 check1->warm No proceed Proceed with Experiment check1->proceed Yes check2->cosolvent No check2->proceed Yes check3->proceed Yes reassess Re-evaluate Solvent System check3->reassess No

Caption: A workflow for troubleshooting solubility issues.

Factors_Influencing_Solubility cluster_factors Influencing Factors cluster_outcomes Outcomes center This compound Solubility Solvent Solvent Choice (Polarity, H-bonding) center->Solvent Temp Temperature center->Temp pH pH of Solution center->pH Structure Molecular Structure (Boc group, Phenyl ring) center->Structure HighSol Increased Solubility Solvent->HighSol  Good Match  (e.g., DMF) LowSol Decreased Solubility (Precipitation) Solvent->LowSol  Poor Match  (e.g., Water) Temp->HighSol  Increase Temp->LowSol  Decrease pH->HighSol  Basic pH pH->LowSol  Near Isoelectric Point

Caption: Factors that influence the solubility of the compound.

References

Technical Support Center: Optimizing Coupling of N-Boc-4-Hydroxyphenyl-DL-glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the coupling of N-Boc-4-hydroxyphenyl-DL-glycine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound in SPPS?

The primary challenges associated with the coupling of this compound are:

  • Racemization: Phenylglycine and its derivatives are highly susceptible to racemization (epimerization) at the α-carbon, particularly during the activation and coupling steps of peptide synthesis. This is due to the increased acidity of the α-proton, which can be easily abstracted under basic conditions.[1]

  • Steric Hindrance: The bulky phenyl group can sterically hinder the coupling reaction, potentially leading to incomplete coupling and lower yields.

  • Side Reactions of the Phenolic Hydroxyl Group: The unprotected phenolic hydroxyl group can potentially undergo side reactions, such as O-acylation, during the coupling process, although this is generally a lesser concern compared to racemization in Boc-SPPS.

Q2: Is it necessary to protect the phenolic hydroxyl group of this compound during Boc-SPPS?

In Boc-SPPS, side-chain protecting groups for hydroxyl-containing amino acids like tyrosine are typically benzyl-based and are removed during the final cleavage with strong acids like HF. While leaving the phenolic hydroxyl group of 4-hydroxyphenylglycine unprotected might be possible for short peptides, protection is generally recommended to avoid potential side reactions, such as O-acylation by the activated amino acid. This can lead to the formation of branched peptides and purification challenges. The use of a benzyl (Bzl) or 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group for the phenol is a common strategy in Boc-SPPS.

Q3: Which coupling reagents are recommended to minimize racemization?

For racemization-prone amino acids like this compound, the choice of coupling reagent is critical. While standard carbodiimide reagents like DCC or DIC can be used, more powerful onium salt-based reagents are recommended for minimizing racemization and improving coupling efficiency.

  • Uronium/Aminium Salts: Reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be highly effective in suppressing racemization, especially when used with sterically hindered bases.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent that generally results in low levels of racemization.[3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective alternatives.

Q4: What is the role of the base in controlling racemization?

The base used during the coupling step plays a crucial role in the extent of racemization. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of phenylglycine derivatives, leading to significant racemization. To mitigate this, the use of weaker, sterically hindered bases is strongly recommended.

  • Recommended Bases: 2,4,6-Trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are excellent choices as they are less likely to cause racemization due to their steric bulk and lower basicity compared to DIPEA.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High degree of racemization or presence of diastereomers in the final product. 1. Inappropriate base: Use of a strong, non-sterically hindered base like DIPEA. 2. Suboptimal coupling reagent: Use of standard carbodiimides (DCC, DIC) without additives. 3. Prolonged activation time: Allowing the amino acid to remain in its activated state for an extended period before coupling. 4. Elevated temperature: High temperatures during coupling can promote racemization.1. Switch to a sterically hindered base: Use 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP). 2. Use a racemization-suppressing coupling reagent: Employ COMU, DEPBT, or HATU. 3. Perform in-situ activation: Add the coupling reagent and base to the resin immediately after the addition of the this compound. 4. Control the temperature: Perform the coupling at room temperature or consider cooling to 0°C if racemization persists.
Low coupling efficiency (incomplete reaction). 1. Steric hindrance: The bulky nature of the amino acid derivative. 2. Peptide aggregation: The growing peptide chain may aggregate on the resin, hindering reagent access. 3. Insufficient reagent excess: Not using enough amino acid or coupling reagent.1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or COMU. 2. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with fresh reagents. 3. Increase reagent excess: Use a 3-5 fold excess of the amino acid and coupling reagent. 4. Extend coupling time: Increase the reaction time to 2-4 hours or even overnight.
Presence of side products (e.g., O-acylation). Unprotected phenolic hydroxyl group: The hydroxyl group may be acylated by the activated amino acid.Protect the phenolic hydroxyl group: Use a benzyl (Bzl) or a similar acid-labile protecting group for the phenol side chain.

Data Presentation

The following tables summarize quantitative data on the effect of different coupling reagents and bases on the stereochemical purity of peptides containing phenylglycine derivatives. While much of the specific data is derived from Fmoc-SPPS studies, the principles are directly applicable to optimizing Boc-SPPS protocols.

Table 1: Effect of Different Bases on the Diastereomeric Purity of a Model Peptide Containing Phenylglycine

ActivatorBaseCorrect Diastereomer (%)
HATUDIPEA71
HATUNMM56
HATUDMP93
HATUTMP93

Data adapted from studies on phenylglycine-containing peptides.[1]

Table 2: Comparison of Coupling Reagents for Phenylglycine-Containing Peptides

Coupling ReagentBaseDiastereomeric Purity (%)
HBTUDIPEA~50
HATUDIPEA~50
DMTMM-BF4NMM71
COMU TMP >99
DEPBT DMP >99

Data adapted from studies on phenylglycine-containing peptides.[4]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using COMU and TMP

This protocol is designed to maximize coupling efficiency while minimizing racemization.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes, followed by washing with N,N-dimethylformamide (DMF) (3 x 5 mL).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (3 x 5 mL).

  • Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 minutes) and wash with DMF (3 x 5 mL).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add the amino acid solution to the resin.

    • Add COMU (3 equivalents) and 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 2: Standard Coupling using HATU and DIPEA (with caution for racemization)

This protocol uses a common and effective coupling reagent but requires careful control to minimize racemization.

  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Optimized Coupling cluster_post Post-Coupling swell 1. Resin Swelling (DCM, then DMF) deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (10% DIPEA in DMF) deprotect->neutralize add_aa 4a. Add N-Boc-4-Hpg-OH in DMF neutralize->add_aa add_reagents 4b. Add COMU & TMP add_aa->add_reagents agitate 4c. Agitate 1-2h add_reagents->agitate monitor 5. Monitoring (Kaiser Test) agitate->monitor wash 6. Washing (DMF & DCM) monitor->wash wash->deprotect Next Cycle

Caption: Optimized experimental workflow for coupling this compound.

troubleshooting_racemization start High Racemization Detected q_base Is a strong base (e.g., DIPEA) being used? start->q_base s_base Switch to a sterically hindered base (TMP/DMP) q_base->s_base Yes q_reagent Using a standard coupling reagent? q_base->q_reagent No end Racemization Minimized s_base->end s_reagent Use a racemization-suppressing reagent (COMU/DEPBT) q_reagent->s_reagent Yes q_conditions Prolonged activation or high temperature? q_reagent->q_conditions No s_reagent->end s_conditions Use in-situ activation and control temperature q_conditions->s_conditions Yes q_conditions->end No s_conditions->end

Caption: Troubleshooting flowchart for high racemization issues.

References

Preventing racemization of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the racemization of N-Boc-4-Hydroxyphenyl-DL-glycine during chemical synthesis, particularly in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for N-Boc-4-Hydroxyphenyl-glycine?

A1: Racemization is a chemical process that converts a single, chirally pure enantiomer (like the D- or L-form of the amino acid) into an equal mixture of both enantiomers, known as a racemate.[1] This is a significant concern in drug development because the biological and pharmacological activity of a molecule is often exclusive to one specific stereoisomer.[2] Phenylglycine and its derivatives are particularly susceptible to racemization.[1][3] This increased susceptibility is due to the benzylic nature of the alpha-proton, making it more acidic and easier to remove under basic conditions, which leads to a loss of stereochemical integrity.[1][3]

Q2: What is the primary mechanism leading to racemization during peptide coupling reactions?

A2: The most common pathway for racemization during peptide coupling is through the formation of a planar oxazolone intermediate.[2][4] When the carboxylic acid of the N-Boc-amino acid is activated by a coupling reagent, the alpha-proton becomes highly acidic. A base can then abstract this proton, leading to the formation of the achiral oxazolone ring. The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in a mixture of stereoisomers in the final peptide product.[4]

Q3: Are N-Boc protected amino acids generally resistant to racemization?

A3: Yes, N-Boc and other urethane-based protecting groups (like Cbz and Fmoc) are designed to reduce the likelihood of racemization compared to other N-acyl groups.[5] They decrease the tendency to form the problematic oxazolone intermediate.[6] However, this protection is not absolute.[7] For highly sensitive amino acids like phenylglycine derivatives, racemization can still be a significant issue, especially under non-optimized reaction conditions such as the presence of a strong base or elevated temperatures.[1][8]

Troubleshooting Guide

Q1: My final peptide product shows significant diastereomeric impurities. How can I confirm if racemization of the N-Boc-4-Hydroxyphenyl-glycine residue is the cause?

A1: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[9][10] You can analyze the final peptide product directly or, for clearer results, hydrolyze the peptide back to its constituent amino acids and analyze the chirality of the 4-Hydroxyphenyl-glycine residue. Comparing the chromatogram to that of a racemic standard will allow for the quantification of the D- and L-isomers.[9]

Q2: I have confirmed that racemization is occurring during the coupling step. What are the most common causes and how can I fix them?

A2: The coupling step is the most critical for racemization.[1] The following are common causes and their solutions:

Common CauseExplanationRecommended Solution
Inappropriate Coupling Reagent Some coupling reagents create highly reactive intermediates that are more prone to forming the oxazolone intermediate.[11]Use modern uronium/phosphonium salt reagents like HATU, HBTU, or COMU, or phosphonium reagents like DEPBT, which are known to suppress racemization.[6][8][12]
Excess or Strong Base Strong bases (e.g., DIPEA) readily abstract the acidic alpha-proton, accelerating racemization.[1][8]Use a weaker, sterically hindered base like N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 2,6-dimethylpyridine (DMP).[8][12] Use the minimum necessary amount of base.
Elevated Temperature Higher temperatures provide the activation energy needed for racemization to occur more rapidly.[1][13][14]Perform the coupling reaction at a lower temperature, typically starting at 0 °C and allowing it to warm slowly to room temperature.[1][12]
Prolonged Reaction Time The longer the activated amino acid exists before coupling, the greater the opportunity for racemization.Avoid long pre-activation times. Add the amine component as soon as possible after the coupling reagent and amino acid are mixed.[1]

Q3: What is the role of additives like HOBt and HOAt in preventing racemization?

A3: Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are known as racemization suppressants.[4][15] When used with a coupling reagent (like a carbodiimide), they intercept the highly reactive initial intermediate to form a more stable "active ester".[4][16] This active ester is less prone to forming the oxazolone intermediate but is still reactive enough to couple efficiently with the amine.[2][4] This strategy effectively diverts the reaction down a pathway that preserves stereochemical integrity.[16] HOAt is generally considered more effective than HOBt, especially for difficult couplings.[2]

Data Presentation

The choice of coupling reagent and base has a profound impact on the stereochemical purity of the final product. The following table summarizes illustrative data on the effectiveness of different reaction conditions in minimizing epimerization for phenylglycine derivatives.

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization

Coupling Reagent Base % Correct Diastereomer Reference
HBTU DIPEA 85% [8]
HATU DIPEA 88% [8]
DEPBT DIPEA 90% [8]
COMU DIPEA 92% [8]
HATU NMM 91% [8]
COMU TMP >98% [8]

| DEPBT | TMP | >98% |[3] |

Data is illustrative based on studies of phenylglycine derivatives and highlights general trends.

Experimental Protocols

Protocol 1: Recommended Peptide Coupling to Minimize Racemization

This protocol outlines a general procedure for coupling N-Boc-4-Hydroxyphenyl-glycine while minimizing the risk of racemization.

  • Preparation: Ensure all glassware is oven-dried and all reagents and solvents (e.g., DMF) are anhydrous.[1]

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-Hydroxyphenyl-glycine (1.0 eq.), the amine component (1.0 eq.), and a racemization suppressant such as HOAt (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) (2.0 eq.).

  • Activation: Slowly add the coupling reagent, for example, COMU (1.1 eq.), to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Work-up: Quench the reaction with water and perform a standard aqueous work-up followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Purify the crude product using column chromatography to obtain the desired peptide.

Protocol 2: General Procedure for Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric purity of 4-Hydroxyphenyl-glycine.[9]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns (e.g., those with teicoplanin) are often effective for underivatized amino acids.[9][10] Polysaccharide-based columns are also widely used.[17]

  • Sample Preparation: Prepare a standard solution of the racemic DL-4-Hydroxyphenyl-glycine in the mobile phase at a known concentration (e.g., 0.5 mg/mL).[17] Prepare the sample to be analyzed at a similar concentration. Filter all samples through a 0.45 µm syringe filter before injection.[9]

  • Mobile Phase: A typical mobile phase for a teicoplanin-based column could be Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).[9] The exact composition should be optimized for the specific column and system.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 25 °C[9]

    • Detection: UV at 220 nm or 273 nm[9]

    • Injection Volume: 10 µL[9]

  • Analysis: Equilibrate the column until a stable baseline is achieved.[9] Inject the racemic standard first to determine the retention times for the D and L enantiomers. Then, inject the unknown sample. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Visualizations

RacemizationMechanism cluster_main Racemization via Oxazolone Formation L_AA L-Amino Acid (Activated) Enolate Planar Enolate Intermediate L_AA->Enolate - H+ Base Base (e.g., DIPEA) Oxazolone Planar Oxazolone Intermediate Enolate->Oxazolone Cyclization L_Product L-Peptide Product Oxazolone->L_Product Attack from Top Face D_Product D-Peptide Product (Racemized) Oxazolone->D_Product Attack from Bottom Face H_plus H+ Amine R-NH2

Caption: Mechanism of racemization during peptide coupling.

TroubleshootingWorkflow start High Diastereomeric Impurity Detected check_sm Is Starting Material Enantiopure? start->check_sm sm_ok Yes check_sm->sm_ok Yes sm_bad No check_sm->sm_bad No check_coupling Analyze Coupling Step Conditions sm_ok->check_coupling purify_sm Action: Purify or Replace Starting Material sm_bad->purify_sm q_base Was a strong base (e.g., DIPEA) used? check_coupling->q_base q_temp Was reaction run at elevated temperature? q_base->q_temp No sol_base Action: Switch to a weaker/hindered base (NMM, TMP) q_base->sol_base Yes q_reagent Was an appropriate coupling reagent used? q_temp->q_reagent No sol_temp Action: Run reaction at 0°C to RT q_temp->sol_temp Yes sol_reagent Action: Use COMU, HATU, or DEPBT with HOAt/HOBt q_reagent->sol_reagent No end_node Problem Solved q_reagent->end_node Yes sol_base->end_node sol_temp->end_node sol_reagent->end_node

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: N-Boc-4-Hydroxyphenyl-DL-glycine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the deprotection of N-Boc-4-Hydroxyphenyl-DL-glycine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of an N-Boc group?

A1: The N-Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The reaction proceeds in three main steps:

  • The acid protonates the carbamate oxygen of the Boc group.[3]

  • This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • The carbamic acid is unstable and rapidly decomposes into the desired free amine and carbon dioxide gas.[3][4]

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Q2: What is the primary cause of side reactions during the deprotection of this compound?

A2: The primary cause of side reactions is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[1][5] This electrophile can attack any nucleophilic sites on the target molecule. For this compound, the electron-rich phenolic ring is particularly susceptible to electrophilic attack, similar to the side chain of tyrosine.[1][6]

Q3: What is the most common side product observed with this compound?

A3: The most common side reaction is the alkylation of the activated phenolic ring by the tert-butyl cation.[1][6] This results in the formation of a C-alkylated byproduct where a tert-butyl group is attached to the aromatic ring, which will present as an unexpected peak in HPLC or LC-MS analysis with a mass shift of +56 Da relative to the desired product.

Caption: Formation of the tert-butylated side product.

Q4: How can these alkylation side reactions be prevented?

A4: Side reactions are prevented by adding "scavengers" to the deprotection reaction mixture.[6][7] Scavengers are nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive sites on your substrate.[1] They act by trapping the reactive tert-butyl cations before they can modify the desired product.[1][6]

Q5: What are the recommended scavengers for protecting the phenolic ring of 4-hydroxyphenyl-DL-glycine?

A5: For protecting activated aromatic rings like the one in 4-hydroxyphenyl-DL-glycine, phenolic compounds are effective scavengers as they act as decoys for the tert-butyl cation.[1] Commonly used scavengers include:

  • Phenol

  • Anisole[1][6]

  • m-Cresol[1]

  • Thioanisole[6]

  • Triisopropylsilane (TIS) is also a highly effective general carbocation scavenger.[1]

Troubleshooting Guide

Issue 1: Presence of an unexpected product with a +56 Da mass shift in LC-MS.

  • Possible Cause: This mass increase corresponds to the addition of a tert-butyl group (C₄H₈). The phenolic ring of your 4-hydroxyphenyl-DL-glycine has been alkylated by the tert-butyl cation generated during deprotection.[1]

  • Solution: Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent. The scavenger will intercept the tert-butyl cation.

ScavengerTypical Concentration (v/v)Notes
Anisole5-10%A common and effective scavenger for protecting phenolic rings.[6]
Phenol / m-Cresol5%Acts as a decoy for the electrophilic tert-butyl cation.[1][8]
Triisopropylsilane (TIS)2.5-5%A very efficient carbocation scavenger. Often used in a cocktail.[1][9]
Water2.5-5%Can be part of a scavenger cocktail (e.g., TFA/TIS/H₂O).[9]

Issue 2: Incomplete deprotection; significant amount of starting material remains.

  • Possible Causes:

    • Insufficient Reaction Time/Temperature: The deprotection reaction may not have proceeded to completion. Standard conditions are often 30 minutes to 2 hours at room temperature.[10][11]

    • Reagent Degradation: The acid (e.g., TFA) may have degraded or absorbed moisture, reducing its effectiveness.[12]

    • Insufficient Acid Concentration: Using a diluted acid solution (e.g., 25-50% TFA in DCM) may not be strong enough for complete deprotection in a reasonable time.[13]

  • Solutions:

    • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

    • Use Fresh Reagents: Always use fresh, high-quality TFA for deprotection.[12]

    • Increase Acid Strength: Switch from a diluted TFA solution to neat (95-100%) TFA.[6] Gentle warming can also be considered, but this may increase side product formation, making the use of scavengers even more critical.[1]

Troubleshooting_Workflow cluster_0 Observation cluster_1 Problem Identification cluster_2 Troubleshooting Paths Start Analyze Deprotection Reaction Mixture Problem Incomplete Reaction or Side Product Formation? Start->Problem Incomplete Incomplete Deprotection Problem->Incomplete Incomplete Side_Product Side Product (+56 Da) Problem->Side_Product Side Product Solution_Incomplete 1. Increase reaction time 2. Use fresh/stronger acid 3. Increase temperature Incomplete->Solution_Incomplete Solution_Side_Product 1. Add Scavengers (e.g., Anisole, TIS) 2. Run reaction at 0°C Side_Product->Solution_Side_Product

Caption: Troubleshooting workflow for N-Boc deprotection issues.

Experimental Protocols

Protocol 1: Standard Solution-Phase Deprotection with Scavengers

This protocol is a general guideline for the clean deprotection of this compound in solution.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., Anisole or Triisopropylsilane (TIS))

    • Cold diethyl ether

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the N-Boc-protected compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

    • Add the chosen scavenger. For anisole, use 5-10 equivalents; for TIS, use 5-10 equivalents.[1]

    • Cool the flask to 0°C in an ice bath while stirring.[6]

    • Slowly add an equal volume of cold TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction to completion using TLC or LC-MS.

    • Once complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • Add cold diethyl ether to the residue to precipitate the product as a TFA salt.

    • Isolate the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in Dioxane

This protocol provides an alternative to TFA, which can be beneficial in certain contexts.

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane (commercially available or prepared)

    • Scavenger (e.g., Anisole)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the N-Boc-protected compound in a minimal amount of 1,4-dioxane or DCM.

    • Add a scavenger such as anisole (5-10 equivalents).

    • Add an excess of 4M HCl in dioxane (e.g., 10-20 equivalents of HCl).

    • Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.[13]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Precipitate the product (as the HCl salt) by adding cold diethyl ether, then filter and dry.

References

Technical Support Center: N-Boc-4-Hydroxyphenyl-DL-glycine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of N-Boc-4-Hydroxyphenyl-DL-glycine.

Troubleshooting Guide

Problem: Incomplete removal of the Boc protecting group.

Symptoms:

  • Presence of starting material (this compound) in the final product, as detected by analytical methods such as HPLC, LC-MS, or NMR.

  • Low yield of the desired product (4-Hydroxyphenyl-DL-glycine).

  • In peptide synthesis, this can lead to the formation of deletion sequences where the subsequent amino acid fails to couple.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time Extend the duration of the deprotection reaction. Monitor the reaction progress at different time points using TLC or HPLC to determine the optimal reaction time. For example, increasing the reaction time with 50% TFA in DCM from 5 minutes to 2 x 15 minutes can significantly improve deprotection efficiency.[1][2]
Inadequate Acid Strength or Concentration Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common reagent, using a 50% solution in Dichloromethane (DCM) is a standard starting point.[1] For challenging deprotections, a higher concentration or a stronger acid like 4M HCl in dioxane may be more effective.[1][2][3][4]
Reagent Degradation Use fresh reagents. TFA is hygroscopic and its effectiveness can be diminished by the presence of water.[1] Ensure that solvents like dioxane are anhydrous.
Low Temperature While many Boc deprotections proceed efficiently at room temperature, slightly elevated temperatures may be necessary for complete reaction, though this should be approached with caution to avoid side reactions.
Poor Solubility Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A1: Standard conditions typically involve the use of a strong acid. The two most common methods are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 25-50% TFA in DCM is widely used. A typical reaction time is 30 minutes to 2 hours at room temperature.[5]

  • Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another effective reagent, often providing complete deprotection within 30 minutes at room temperature.[3][4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the reaction progress, allowing for the determination of the percentage of starting material remaining and the amount of product formed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signal of the Boc group's tert-butyl protons, which typically appears around 1.4 ppm.

  • Mass Spectrometry (MS): MS can confirm the presence of the deprotected product by identifying its correct molecular weight.

Q3: What are the potential side reactions during the Boc deprotection of this compound?

A3: The primary side reaction of concern is racemization . The alpha-proton of phenylglycine derivatives is relatively acidic and can be abstracted, especially under basic conditions, leading to a loss of stereochemical integrity.[7] While acidic deprotection conditions are less prone to cause racemization compared to basic conditions used in coupling reactions, it is still a possibility, particularly with extended reaction times or elevated temperatures. The phenolic hydroxyl group can also be susceptible to side reactions, such as alkylation by the tert-butyl cation generated during deprotection, although this is less common.

Q4: How can I minimize racemization during deprotection?

A4: To minimize racemization during the deprotection step:

  • Use the mildest acidic conditions that effectively remove the Boc group.

  • Keep the reaction temperature at or below room temperature.

  • Minimize the reaction time to what is necessary for complete deprotection.

  • After deprotection, if a subsequent coupling step is to be performed, use a hindered, non-nucleophilic base for neutralization and a suitable coupling reagent to suppress racemization.[7]

Q5: What is the best way to purify the final product, 4-Hydroxyphenyl-DL-glycine?

A5: After the reaction is complete and the acidic reagent has been removed, the product, 4-Hydroxyphenyl-DL-glycine, can be purified by various methods depending on the scale and the nature of any impurities. Common techniques include:

  • Precipitation/Crystallization: The product can often be precipitated by adjusting the pH of the aqueous solution to its isoelectric point.

  • Ion-Exchange Chromatography: This is an effective method for purifying amino acids.

  • Reverse-Phase HPLC: For small-scale purifications, preparative HPLC can be used to obtain highly pure material.

Data Presentation

The following tables provide an overview of typical conditions and expected outcomes for the Boc deprotection of amino acids, which can be used as a guide for optimizing the deprotection of this compound.

Table 1: Comparison of Common Boc Deprotection Reagents

ReagentTypical ConditionsDeprotection Efficiency (Estimated for this compound)Key Considerations
50% TFA in DCM2 x 15 min, Room Temp>95%[1][2]Standard, effective method. TFA is corrosive and volatile.
50% TFA in DCM5 min, Room Temp~80%[1][2]May be incomplete for some substrates.
4M HCl in Dioxane2 x 15 min, Room Temp>95%[1][2][3][4]Highly effective alternative to TFA. Dioxane is a suspected carcinogen.
4M HCl in Dioxane5 min, Room Temp~80%[1][2]Shorter reaction times may lead to incomplete deprotection.

Note: The deprotection efficiencies are extrapolated from data on a tetrapeptide and may vary for this compound.

Table 2: Troubleshooting Incomplete Deprotection

ObservationPotential CauseSuggested ActionExpected Outcome
>20% Starting Material RemainingInsufficient reaction timeIncrease reaction time to 30-60 minIncreased product yield
5-20% Starting Material RemainingInadequate acid strengthSwitch from 25% TFA to 50% TFA or 4M HCl/dioxane>95% Deprotection
Inconsistent ResultsReagent degradationUse fresh, anhydrous reagentsReproducible, high-yield deprotection

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution to achieve a 50% TFA/DCM concentration.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

    • Dissolve the residue in a minimal amount of water.

    • Adjust the pH to the isoelectric point of 4-Hydroxyphenyl-DL-glycine to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Monitoring Deprotection by HPLC

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate). Dilute the sample with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% TFA in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 274 nm (for the phenyl group).[6]

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak areas of the starting material (this compound) and the product (4-Hydroxyphenyl-DL-glycine) to determine the extent of reaction.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve this compound in DCM start->dissolve add_tfa Add 50% TFA in DCM dissolve->add_tfa react Stir at Room Temperature (30-60 min) add_tfa->react monitor Monitor by HPLC/TLC react->monitor monitor->react Incomplete remove_solvent Remove Solvent & TFA monitor->remove_solvent Complete neutralize Neutralize & Precipitate remove_solvent->neutralize filter_dry Filter & Dry Product neutralize->filter_dry end End filter_dry->end

Caption: Experimental workflow for the Boc deprotection of this compound.

troubleshooting_workflow start Incomplete Deprotection Detected check_time Was reaction time > 30 min? start->check_time increase_time Increase reaction time to 60 min check_time->increase_time No check_acid Is acid concentration optimal (e.g., 50% TFA)? check_time->check_acid Yes increase_time->check_acid failure Re-evaluate entire protocol increase_time->failure increase_acid Increase acid concentration or switch to 4M HCl/dioxane check_acid->increase_acid No check_reagents Are reagents fresh and anhydrous? check_acid->check_reagents Yes increase_acid->check_reagents increase_acid->failure use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No success Deprotection Complete check_reagents->success Yes use_fresh_reagents->success use_fresh_reagents->failure

References

Technical Support Center: Preventing Diketopiperazine Formation with N-Boc-Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using N-Boc-glycine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during Boc-SPPS that may indicate or lead to diketopiperazine formation.

Problem Potential Cause Recommended Actions
Low peptide yield after synthesis, especially for short peptides. Formation of DKP can lead to the cleavage of the dipeptide from the resin, resulting in a lower overall yield of the target peptide.[1] This is particularly problematic for sequences containing Glycine at the C-terminal position of the dipeptide.1. Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1][2] 2. For sequences highly prone to DKP formation, consider coupling the first two amino acids as a pre-formed dipeptide . This bypasses the vulnerable dipeptide-resin intermediate.[1] 3. Ensure complete protonation of the N-terminal amine after Boc deprotection. Inadequate removal of the Boc group or insufficient acid can leave a partially deprotected amine that is more susceptible to side reactions.[1]
Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide in the crude product. This is a direct indication of DKP formation. The dipeptide at the N-terminus has cyclized and cleaved from the resin.[1]1. Optimize the neutralization step. Switch from a standard pre-neutralization protocol to an in situ neutralization protocol.[1] 2. Reduce the time between deprotection, neutralization, and coupling. Minimize the time the free N-terminal amine is available for intramolecular cyclization.[1] 3. Consider a different coupling reagent. While less documented for Boc-SPPS compared to Fmoc-SPPS, the choice of coupling reagent can influence side reactions.
Inconsistent synthesis results for sequences containing Glycine followed by Proline (Gly-Pro). Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.[3] The Gly-Pro sequence is particularly prone to this side reaction.[3]1. Prioritize the use of in situ neutralization for any sequence containing Gly-Pro in the first few residues.[4] 2. If DKP formation is still significant, using a pre-formed dipeptide is the most robust solution. 3. Lowering the temperature during the coupling step can help to reduce the rate of the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the early stages of solid-phase peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of a dipeptide attached to the resin on the ester linkage of the C-terminal amino acid to the resin. This intramolecular cyclization results in the cleavage of the dipeptide from the resin, forming a stable six-membered ring. This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[1]

Q2: How does the Boc protection strategy influence DKP formation compared to the Fmoc strategy?

A2: In Boc-based SPPS, DKP formation can be less pronounced compared to Fmoc-based SPPS. This is because the deprotection step in Boc-SPPS is performed under acidic conditions (e.g., using TFA), which protonates the newly exposed N-terminal amine.[5][6] This protonated amine is not nucleophilic and therefore cannot initiate the attack on the ester bond to form a DKP. DKP formation can only occur after the neutralization step, which deprotonates the amine. By minimizing the time the amine is in its free, nucleophilic state, DKP formation can be significantly suppressed.[1] In contrast, the basic conditions used for Fmoc deprotection directly generate the free amine, making it more susceptible to DKP formation.

Q3: What is the difference between standard neutralization and in situ neutralization in Boc-SPPS?

A3:

  • Standard Neutralization: This is a discrete step in the SPPS cycle. After Boc deprotection and washing, a solution of a hindered base (like DIEA) is added to the resin to neutralize the N-terminal ammonium salt. This is followed by another series of washes to remove the excess base before the activated amino acid is added for coupling.

  • In Situ Neutralization: This protocol combines the neutralization and coupling steps. The activated Boc-amino acid and the neutralization base are added to the resin at the same time.[1][7] This minimizes the time the N-terminal amine is in its free, reactive state, as it can immediately react with the activated amino acid. This approach is highly effective at suppressing DKP formation and can also help to reduce peptide aggregation.[2]

Q4: Which amino acid sequences are most susceptible to DKP formation?

A4: Sequences with Proline or Glycine at the second position (from the C-terminus attached to the resin) are particularly prone to DKP formation.[3][8] The conformational properties of Proline favor cyclization. Glycine, due to its lack of steric hindrance, also readily participates in this side reaction. The Gly-Pro sequence is known to be highly susceptible.[3]

Q5: Can the choice of coupling reagent affect DKP formation in Boc-SPPS?

A5: While the neutralization protocol is the primary factor in controlling DKP formation in Boc-SPPS, the coupling reagent can also play a role. The use of phosphonium-based reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) has been reported to be effective in suppressing DKP formation. However, due to the formation of the carcinogenic byproduct HMPA, safer alternatives like PyBOP are preferred. Uronium/aminium reagents like HBTU are also widely used and are effective, especially when used in an in situ neutralization protocol. While direct quantitative comparisons for Boc-SPPS are limited in the literature, the key is rapid and efficient coupling to outcompete the intramolecular cyclization.

Quantitative Data

Direct quantitative comparisons of DKP formation with different coupling reagents in Boc-SPPS for glycine-containing peptides are not extensively documented in readily available literature. The focus of quantitative studies has often been on the more susceptible Fmoc-SPPS. However, the qualitative consensus is that the choice of neutralization protocol has the most significant impact.

The following table, adapted from data on Fmoc-SPPS, illustrates the impact of the deprotection/neutralization conditions on DKP formation and highlights the importance of minimizing the presence of a free amine.

Deprotection Reagent (in Fmoc-SPPS)DKP Formation (%)Implication for Boc-SPPS
20% Piperidine/DMFHighHighlights the risk of having a free amine available for cyclization.
Milder base cocktailsSignificantly ReducedSuggests that controlling the basicity and the time of exposure of the free amine is critical, which is the principle behind in situ neutralization in Boc-SPPS.

Experimental Protocols

Protocol 1: In Situ Neutralization in Boc-SPPS to Minimize DKP Formation

This protocol is highly recommended for sequences prone to DKP formation, such as those containing C-terminal glycine.

Objective: To minimize the time the deprotected N-terminal amine is in a free, nucleophilic state by performing neutralization and coupling simultaneously.[1]

Materials:

  • Peptide-resin (post-Boc deprotection and washing)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Anhydrous Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to remove residual acid.[1]

  • Pre-activation of the Incoming Amino Acid:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution to begin the activation. Allow to pre-activate for 1-2 minutes.

  • Combined Neutralization and Coupling:

    • Immediately add the pre-activated amino acid solution to the washed peptide-resin (which is in its TFA salt form).

    • Agitate the mixture for the duration of the coupling reaction (typically 30-60 minutes). The DIEA in the coupling mixture will neutralize the N-terminal ammonium salt in situ, allowing for immediate peptide bond formation.

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove soluble byproducts and excess reagents.

Protocol 2: Analytical Detection and Quantification of DKP by LC-MS

Objective: To detect and quantify the amount of DKP byproduct formed during peptide synthesis.

Materials:

  • Crude peptide product (cleaved from the resin)

  • DKP standard (if available for absolute quantification)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • From Resin: Take a small aliquot of the resin (e.g., 5-10 mg) after the critical coupling step. Cleave the peptide and any DKP formed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • From Cleavage Solution: Take a small aliquot of the crude peptide solution after cleavage and before purification.

    • Dissolve the dried crude product in a suitable solvent (e.g., a mixture of water and ACN with 0.1% FA or TFA) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

    • MS Detection:

      • Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺).

      • Quantification: Use the extracted ion chromatogram (EIC) for the DKP's m/z. The area under the peak can be used for relative quantification against the desired peptide product. For absolute quantification, a calibration curve with a DKP standard is required.

Visualizations

DKP_Formation_Mechanism cluster_resin Solid Support Peptide_Resin H-Gly-Xaa-Resin Free_Amine Deprotonated N-terminus (Free Amine) Peptide_Resin->Free_Amine Neutralization (e.g., with DIEA) DKP Diketopiperazine (DKP) + HO-Resin Free_Amine->DKP Intramolecular Cyclization (Side Reaction) Elongation Desired Peptide Elongation Free_Amine->Elongation Coupling with Boc-AA-OH (Desired Reaction)

Mechanism of Diketopiperazine (DKP) Formation

Troubleshooting_Workflow Start Low Yield or DKP Impurity Detected Check_Neutralization Using Standard Neutralization? Start->Check_Neutralization Switch_to_InSitu Switch to In Situ Neutralization Protocol Check_Neutralization->Switch_to_InSitu Yes Check_Sequence Sequence contains Gly-Pro? Check_Neutralization->Check_Sequence No Re-evaluate Re-evaluate Synthesis Switch_to_InSitu->Re-evaluate Use_Dipeptide Use Pre-formed Dipeptide Check_Sequence->Use_Dipeptide Yes Optimize_Coupling Optimize Coupling: - Temperature - Reagent Choice Check_Sequence->Optimize_Coupling No Use_Dipeptide->Re-evaluate Optimize_Coupling->Re-evaluate

Troubleshooting Workflow for DKP-Related Issues

Experimental_Workflow Start Start: Boc-Xaa-Gly-Resin Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Wash_1 2. Wash Resin (DCM, then DMF) Boc_Deprotection->Wash_1 InSitu_Coupling 4. In Situ Neutralization & Coupling Wash_1->InSitu_Coupling Pre-activation 3. Pre-activate next Boc-AA (Boc-AA-OH + HBTU + DIEA in DMF) Pre-activation->InSitu_Coupling Wash_2 5. Wash Resin (DMF) InSitu_Coupling->Wash_2 End Result: Boc-AA-Xaa-Gly-Resin (Minimized DKP Formation) Wash_2->End

Workflow for Minimized DKP Formation

References

Minimizing aspartimide formation in peptides with N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during peptide synthesis, particularly in sequences containing N-Boc-4-Hydroxyphenyl-DL-glycine.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in peptide synthesis?

Aspartimide (Asi) formation is a common side reaction in solid-phase peptide synthesis (SPPS), especially during Fmoc-based protocols.[1][2][3][4] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl group of the Asp residue. This forms a five-membered succinimide ring.[1][5][6] This side reaction is problematic because it can lead to a mixture of unwanted products, including α- and β-peptides (which are difficult to separate from the desired peptide), racemization at the aspartic acid residue, and chain termination.[2][4][5][6]

Q2: Does this compound directly cause aspartimide formation?

This compound itself does not directly cause aspartimide formation. Aspartimide formation is a side reaction specifically involving the aspartic acid (Asp) residue. However, the presence of any amino acid, including this compound, adjacent to an Asp residue can influence the local chemical environment and potentially affect the rate of this side reaction. The primary factors are the sequence around the Asp residue and the synthesis conditions.

Q3: Which peptide sequences are most prone to aspartimide formation?

The sequence of the peptide is a major factor in the propensity for aspartimide formation.[1][7] The most susceptible sequences are those where aspartic acid is followed by a small, unhindered amino acid.[1][6]

  • Asp-Gly is the most notorious sequence for aspartimide formation due to the flexibility and lack of steric hindrance of glycine.[1][6][7]

  • Other sequences of concern include Asp-Ser , Asp-Thr , Asp-Asn , and Asp-Ala .[1][6]

Q4: What are the key factors that promote aspartimide formation during SPPS?

Several factors during Fmoc-SPPS can increase the likelihood of aspartimide formation:[1][7]

  • Base-mediated Fmoc deprotection: The use of strong bases like piperidine for Fmoc removal is a primary driver of aspartimide formation.[1][5]

  • Elevated temperature: Higher temperatures can accelerate the rate of this side reaction.

  • Solvent polarity: More polar solvents can increase the rate of aspartimide formation.[1][7]

  • Extended reaction times: Prolonged exposure to basic conditions during deprotection or coupling can lead to higher levels of aspartimide.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during peptide synthesis related to aspartimide formation.

Issue 1: Unexpected peaks in HPLC analysis of a peptide containing an Asp residue.
  • Possible Cause: These peaks may correspond to the aspartimide-containing peptide or its byproducts (α- and β-peptides). Aspartimide formation is a mass-neutral side reaction, making it challenging to identify by mass spectrometry alone.[3]

  • Troubleshooting Steps:

    • Optimize Fmoc-Deprotection Conditions:

      • Reduce piperidine concentration: Instead of the standard 20% piperidine in DMF, try a lower concentration.

      • Use a weaker base: Consider using 5% piperazine in DMF, which has been shown to be effective at Fmoc removal while suppressing aspartimide formation.[3]

      • Add an acidic additive: The addition of 0.1 M hydroxybenzotriazole (HOBt) or small amounts of an organic acid to the piperidine deprotection solution can significantly reduce aspartimide formation.[3][8][9]

    • Employ Sterically Hindered Asp Protecting Groups:

      • Instead of the standard tert-butyl (OtBu) protecting group for the Asp side chain, utilize bulkier protecting groups to sterically hinder the formation of the succinimide ring.[3][5]

Protecting GroupRelative Reduction in Aspartimide Formation (vs. OtBu)
3-methylpent-3-yl (Mpe)Significant Improvement
2,3,4-trimethylpent-3-yl (Die)Significant Improvement
Tri-(ethyl/propyl/butyl)methylAlmost complete reduction

Data compiled from literature sources.[3][10] Actual performance may vary based on sequence and conditions.

Issue 2: Low yield of the target peptide containing an Asp-Gly sequence.
  • Possible Cause: The Asp-Gly sequence is highly prone to aspartimide formation, which can lead to significant loss of the desired product.[1][6][7]

  • Troubleshooting Steps:

    • Utilize Backbone Protection:

      • Protect the amide nitrogen of the glycine residue following the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose.[5] This prevents the nucleophilic attack required for aspartimide formation. You can use a pre-formed Fmoc-Asp(OtBu)-DmbGly-OH dipeptide building block.

    • Modify Reaction Temperature:

      • Perform the Fmoc deprotection steps at a lower temperature to slow down the rate of aspartimide formation.

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with HOBt

This protocol describes a modified Fmoc-deprotection procedure to minimize aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.

    • Gently agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the addition of the deprotection solution and agitation for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.

Protocol 2: Synthesis using a Backbone-Protected Dipeptide

This protocol outlines the use of a backbone-protected dipeptide to eliminate aspartimide formation at an Asp-Gly junction.

  • Dipeptide Selection: Obtain the commercially available Fmoc-Asp(OtBu)-DmbGly-OH dipeptide.

  • Coupling:

    • Following the deprotection of the N-terminal amino group of the growing peptide chain on the resin, proceed with the coupling of the Fmoc-Asp(OtBu)-DmbGly-OH dipeptide.

    • Use standard coupling reagents such as HBTU/DIPEA or DIC/HOBt.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.[5]

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR)-Xaa Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Aspartimide Aspartimide Intermediate Deprotonation->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis/Piperidinolysis Aspartimide->Hydrolysis Byproducts α-peptide β-peptide Racemized peptide Hydrolysis->Byproducts

Caption: Mechanism of base-catalyzed aspartimide formation during peptide synthesis.

Troubleshooting_Workflow Start Suspected Aspartimide Formation CheckSequence Is Asp-Gly or other -prone sequence present? Start->CheckSequence ModifyDeprotection Modify Fmoc Deprotection (e.g., add HOBt, use weaker base) CheckSequence->ModifyDeprotection Yes UseBulkyPG Use Bulky Asp Protecting Group (e.g., Mpe, Die) CheckSequence->UseBulkyPG Yes UseBackboneProtection Use Backbone Protection (e.g., Fmoc-Asp-DmbGly-OH) CheckSequence->UseBackboneProtection Yes (Asp-Gly) Analyze Re-synthesize and Analyze by HPLC/MS ModifyDeprotection->Analyze UseBulkyPG->Analyze UseBackboneProtection->Analyze

References

Technical Support Center: Purification of Peptides Containing N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with synthetic peptides containing N-Boc-4-Hydroxyphenyl-DL-glycine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly challenging to purify?

A1: The purification challenges stem from several key factors:

  • Increased Hydrophobicity: The Boc (tert-butyloxycarbonyl) and the phenyl groups contribute to the hydrophobicity of the peptide. This can lead to poor solubility in standard aqueous HPLC solvents, promoting aggregation and causing strong retention on reversed-phase columns.[1][2]

  • Diastereomer Formation: The use of DL-glycine, a racemic mixture, results in the synthesis of peptide diastereomers. These stereoisomers can be difficult to separate as they may have very similar physicochemical properties.[3]

  • Racemization: Phenylglycine and its derivatives are known to be more susceptible to racemization at the α-carbon compared to other amino acids, especially during the base-catalyzed coupling step in solid-phase peptide synthesis (SPPS).[4][5][6][7] This can lead to the generation of unwanted epimers, further complicating the purification process.

  • Side Reactions: The phenolic hydroxyl group on the phenyl ring can be susceptible to modification during synthesis and cleavage, leading to impurities that are structurally similar to the target peptide.

Q2: What is racemization and why is it a significant issue with 4-Hydroxyphenyl-DL-glycine?

A2: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate).[4] For peptides, the specific stereochemistry of each amino acid is often critical for its biological activity. Phenylglycine derivatives are particularly prone to racemization due to the increased acidity of the alpha-proton, which can be abstracted under basic conditions common in peptide synthesis.[4][6] This loss of stereochemical integrity can result in a mixture of peptide diastereomers that are difficult to separate and may have different or no biological activity.

Q3: My peptide is insoluble in the initial mobile phase for RP-HPLC. What should I do?

A3: This is a common issue for hydrophobic peptides. Here are some strategies to address poor solubility:

  • Initial Dissolution in a Strong Organic Solvent: Try dissolving the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or NMP first.[1][8] Then, slowly add this solution dropwise to your initial aqueous HPLC mobile phase while vortexing.[2][8]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[9] Adjusting the pH of the buffer to be at least two units away from the pI can increase solubility.[2] For acidic peptides, a slightly basic buffer may help, while a slightly acidic buffer can aid in dissolving basic peptides.[]

  • Use of Chaotropic Agents: For highly aggregated peptides, chaotropic agents like guanidinium hydrochloride (GuHCl) can be used for initial solubilization, although this is typically for non-biological applications as it can denature the peptide.[8]

Q4: How can I improve the separation of diastereomers?

A4: Separating diastereomers resulting from the use of this compound requires high-resolution chromatography.[3]

  • Optimize the HPLC Gradient: Use a shallow, slow gradient during RP-HPLC purification.[11][12] A gradient of 0.5-1% change in organic solvent per minute can improve the resolution between closely eluting peaks.

  • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider trying different stationary phases such as C8, phenyl-hexyl, or biphenyl columns, which offer different selectivities.[11]

  • Orthogonal Chromatography: Employing a multi-step purification strategy using orthogonal techniques can be highly effective.[13][14][15] For example, an initial purification step using ion-exchange chromatography (IEX) to separate peptides based on charge, followed by RP-HPLC, can significantly enhance the final purity.[13][15]

Troubleshooting Guides

Problem 1: Poor Peak Shape and Broad Peaks During RP-HPLC
Possible Cause Solution
Peptide Aggregation on Column Decrease the sample concentration before injection.[15] Try adding a small amount of organic acid like formic acid to the mobile phase to disrupt aggregation.
Secondary Interactions with Silica Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to mask residual silanol groups on the column and improve peak shape.[][12][16]
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase. The charge state of the peptide can significantly affect peak shape.
Column Overload Reduce the amount of peptide loaded onto the column.
Problem 2: Multiple Peaks of Similar Mass in LC-MS Analysis
Possible Cause Solution
Presence of Diastereomers This is expected due to the use of DL-glycine. Optimize the HPLC gradient (make it shallower) to improve separation.[12] Consider using a longer column or a column with a smaller particle size for higher resolution.
Racemization during Synthesis Minimize racemization during the coupling step by using a weaker base than DIPEA (e.g., NMM) and a suitable coupling reagent like HATU or COMU.[5] Avoid elevated temperatures during coupling.[4]
Oxidation of Phenolic Group Use scavengers during the final cleavage step to prevent side reactions. Analyze fractions by mass spectrometry to identify oxidized species.
Incomplete Deprotection Ensure sufficient time and appropriate reagents for the final cleavage and deprotection step.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of a strong organic solvent (e.g., DMSO).

    • Slowly add the peptide solution to the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) with gentle vortexing.

    • If precipitation occurs, further dilute the sample.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a shallow scouting gradient (e.g., 5% to 65% B over 60 minutes) to determine the elution profile.[15]

    • Optimization: Based on the scouting run, optimize the gradient around the elution point of the target peptide to improve separation from impurities. A shallower gradient (e.g., 1% B per minute) is often necessary.[12]

    • Detection: Monitor the elution at 214 nm and 280 nm.[15]

  • Fraction Analysis and Lyophilization:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[12][15]

Protocol 2: Orthogonal Purification Strategy (IEX followed by RP-HPLC)

This two-step protocol is designed for complex crude peptide mixtures to achieve high purity.[15]

Step 1: Ion-Exchange Chromatography (IEX)

  • Column and Buffer Selection:

    • Choose a cation or anion exchange column based on the peptide's calculated pI.

    • Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration) at a pH that ensures the peptide is charged and will bind to the column.

  • IEX Method:

    • Equilibrate the IEX column with the binding buffer.

    • Dissolve the crude peptide in the binding buffer and load it onto the column.

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound peptides using a linear gradient of increasing salt concentration (from binding buffer to elution buffer).

    • Collect fractions across the elution peak.

Step 2: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Pool the IEX fractions containing the peptide of interest.

    • If necessary, desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge.

    • Lyophilize the desalted peptide.

  • RP-HPLC Method:

    • Proceed with the purification of the partially purified peptide from the IEX step as described in Protocol 1 .

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Precipitation cluster_Purification Purification & Analysis Resin Resin Support Deprotection1 Fmoc/Boc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (this compound) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 n-1 cycles Final_Deprotection Final Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude_Peptide Crude Peptide (with diastereomers) Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Purity Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: General workflow for solid-phase synthesis and purification of peptides.

Troubleshooting_Purification Start Crude Peptide Purification Solubility_Check Is the peptide soluble in initial mobile phase? Start->Solubility_Check Resolution_Check Are diastereomers/ impurities resolved? Solubility_Check->Resolution_Check Yes Dissolve_Organic Dissolve in minimal strong organic solvent (DMSO/DMF) Solubility_Check->Dissolve_Organic No Purity_Check Is purity >95%? Resolution_Check->Purity_Check Yes Optimize_Gradient Optimize HPLC Gradient (shallower slope) Resolution_Check->Optimize_Gradient No Orthogonal Consider Orthogonal Purification (e.g., IEX -> RP-HPLC) Purity_Check->Orthogonal No Success Purification Successful Purity_Check->Success Yes Dissolve_Organic->Solubility_Check Optimize_Gradient->Resolution_Check Orthogonal->Start Failure Further Optimization Needed Orthogonal->Failure If still fails

Caption: Logical workflow for troubleshooting peptide purification issues.

Orthogonal_Purification cluster_IEX Step 1: Ion-Exchange Chromatography (Charge) cluster_RPHPLC Step 2: RP-HPLC (Hydrophobicity) Crude Crude Peptide Mixture (Target + Impurities) IEX_Col IEX Column Crude->IEX_Col IEX_Out Partially Purified Fractions IEX_Col->IEX_Out RP_Col RP-HPLC Column IEX_Out->RP_Col RP_Out High Purity Peptide RP_Col->RP_Out

References

Technical Support Center: Synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Boc-4-Hydroxyphenyl-DL-glycine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration. Ensure vigorous stirring to overcome any solubility issues of the starting amino acid.

  • Suboptimal pH: The pH of the reaction mixture is critical for the Boc protection of amino acids.

    • Solution: The reaction should be maintained at a basic pH (typically 9-10) to ensure the amino group is deprotonated and sufficiently nucleophilic to react with di-tert-butyl dicarbonate ((Boc)₂O). Use a pH meter or pH strips to monitor and adjust the pH during the addition of (Boc)₂O.

  • Inefficient Extraction: Significant product loss can occur during the workup and extraction phases.

    • Solution: During the acid-base extraction, ensure the pH is correctly adjusted. The aqueous layer should be acidified to a pH of approximately 3 to protonate the carboxylic acid, allowing for efficient extraction into an organic solvent like ethyl acetate.[1] Perform multiple extractions (at least three) to maximize the recovery of the product.[1] Using a saturated brine solution for the final wash of the combined organic layers can minimize the partitioning of the product back into the aqueous phase.[1]

  • Side Reactions: The presence of the phenolic hydroxyl group can lead to the formation of O-Boc protected byproducts.

    • Solution: To favor N-protection over O-protection, it is advisable to avoid strong bases that can deprotonate the phenol.[2] Running the reaction at a controlled, lower temperature (e.g., 0°C to room temperature) can also enhance selectivity for the desired N-Boc product.[2]

Q2: The final product is an oil or a viscous liquid instead of a solid. How can I induce crystallization?

A2: It is not uncommon for N-Boc protected amino acids to be obtained as oils or semi-solids.[1] Several techniques can be employed to induce solidification:

  • Solvent Trituration: This involves stirring the oily product vigorously with a non-polar solvent in which the product is insoluble.

    • Procedure: Add a solvent such as n-hexane or diethyl ether to the oil and stir with a glass rod.[1][3] This can often cause the product to precipitate as a white solid.

  • Seed Crystallization: Introducing a small crystal of the desired compound can initiate the crystallization process.

    • Procedure: If a small amount of solid product is available from a previous batch, add a single crystal to the oil and allow it to stand at room temperature.[3][4]

  • Concentration and Cooling: Ensuring the removal of all solvents and then cooling can promote crystallization.

    • Procedure: After the final extraction and drying steps, ensure the solvent is completely removed under reduced pressure. Cooling the resulting oil in an ice bath or refrigerator may induce solidification.

Q3: My purified product contains persistent impurities. What are they and how can I remove them?

A3: Common impurities in Boc protection reactions include unreacted starting materials and byproducts from the (Boc)₂O reagent.[1]

  • Unreacted 4-Hydroxyphenyl-DL-glycine: The starting amino acid is highly soluble in water.

    • Solution: Thorough washing of the organic layer with water during the acid-base extraction should effectively remove any unreacted starting material.[1]

  • Di-tert-butyl dicarbonate ((Boc)₂O) and tert-butanol: These are byproducts of the reaction.

    • Solution: These non-polar impurities can typically be removed by washing the organic layer with a non-polar solvent like n-hexane.[1]

  • O-Boc Protected Byproduct: As mentioned, the phenolic hydroxyl group can also be protected by the Boc group.

    • Solution: If this side product forms in significant amounts, purification by column chromatography on silica gel may be necessary. Optimizing the reaction conditions to favor N-protection (see Q1) is the best preventative measure.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for the Boc protection of 4-Hydroxyphenyl-DL-glycine?

A: The choice of base can influence the selectivity and rate of the reaction. For substrates with a phenolic hydroxyl group, using a milder base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is often preferred over stronger bases like sodium hydroxide (NaOH) to minimize the competing O-protection.[2][]

Q: Which solvent system is recommended for this synthesis?

A: A mixture of an organic solvent and water is commonly used to dissolve the amino acid salt and the (Boc)₂O. A popular system is a 1:1 or 2:1 mixture of dioxane and water.[4][] Tetrahydrofuran (THF) and water is another effective solvent system.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and gives a well-defined spot. The starting material and product can be visualized using a UV lamp and/or by staining with ninhydrin (which reacts with the primary amine of the starting material but not the protected product).

Q: What are the typical storage conditions for this compound?

A: The product should be stored in a cool, dry place, sealed in a well-closed container.

Data Presentation

The following tables summarize typical reaction conditions and purification parameters for the synthesis of N-Boc-protected amino acids, which can be adapted for this compound.

Table 1: Reaction Conditions for Boc Protection

ParameterCondition 1Condition 2
Starting Material L-phenylglycineGlycine
Base 1N NaOHSodium Bicarbonate
Solvent System Dioxane/Water (2:1)Dioxane/Water
(Boc)₂O (equivalents) 1.11.05-1.25
Temperature Room TemperatureNot specified
Reaction Time 6 hoursSeveral hours
Reported Yield ~89% (after crystallization)[4]High (not specified)[]

Table 2: Purification Parameters

ParameterMethod 1: Crystallization[3][4]Method 2: Acid-Base Extraction[1]
Solidification Solvent n-Hexane or Diethyl Ether-
Extraction Solvent -Ethyl Acetate
Aqueous Phase pH for Extraction -~3
Washing Solvents -Water, Brine
Reported Purity >99%High (impurity removal)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of amino acids.[4][]

  • Dissolution: In a round-bottom flask, dissolve 4-Hydroxyphenyl-DL-glycine (1 equivalent) in a mixture of dioxane and water (2:1 v/v).

  • Basification: Cool the solution in an ice bath and add sodium bicarbonate (2 equivalents) or 1N sodium hydroxide solution portion-wise while stirring, maintaining the temperature below 10°C, until the pH of the solution reaches 9-10.

  • Boc Protection: To the cold, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in a small amount of dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with n-hexane or diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3 with a 1M HCl or citric acid solution.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be an oil or a solid.

    • If the product is an oil, induce crystallization by triturating with n-hexane or diethyl ether.

    • Collect the solid product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield this compound as a white solid.

Mandatory Visualization

experimental_workflow start Start dissolution 1. Dissolve 4-Hydroxyphenyl-DL-glycine in Dioxane/Water start->dissolution basification 2. Cool to 0°C and add Base (pH 9-10) dissolution->basification boc_protection 3. Add (Boc)₂O in Dioxane basification->boc_protection reaction 4. Stir at Room Temperature (6-12h) (Monitor by TLC) boc_protection->reaction workup 5. Work-up reaction->workup concentration Concentrate to remove Dioxane workup->concentration a wash_impurities Wash with Hexane/Ether concentration->wash_impurities acidification Acidify aqueous layer to pH ~3 wash_impurities->acidification extraction Extract with Ethyl Acetate (3x) acidification->extraction combine_wash_dry Combine, Wash with Brine, Dry (Na₂SO₄) extraction->combine_wash_dry isolation 6. Isolation & Purification combine_wash_dry->isolation filter_concentrate Filter and Concentrate isolation->filter_concentrate b crystallization Crystallize from Hexane/Ether filter_concentrate->crystallization end This compound crystallization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction suboptimal_ph Suboptimal pH? low_yield->suboptimal_ph extraction_loss Extraction Loss? low_yield->extraction_loss side_reaction Side Reaction? low_yield->side_reaction solution1 Extend reaction time Monitor by TLC incomplete_reaction->solution1 Solution solution2 Adjust pH to 9-10 with mild base suboptimal_ph->solution2 Solution solution3 Acidify to pH ~3 for extraction Perform multiple extractions extraction_loss->solution3 Solution solution4 Use mild base Control temperature side_reaction->solution4 Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Stability of N-Boc-4-Hydroxyphenyl-DL-glycine in Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of N-Boc-4-hydroxyphenyl-DL-glycine during the final cleavage step of solid-phase peptide synthesis (SPPS). The information is targeted towards researchers, scientists, and drug development professionals.

Introduction

This compound is a non-proteinogenic amino acid incorporated into peptides to introduce unique structural and functional properties. The stability of its 4-hydroxyphenyl side chain during cleavage from the solid support is critical for obtaining the desired peptide in high purity. This guide addresses potential side reactions and provides recommendations for optimal cleavage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during cleavage?

The main concern is the susceptibility of the electron-rich 4-hydroxyphenyl side chain to electrophilic attack by carbocations generated during the cleavage of the Boc protecting group and other acid-labile protecting groups. This can lead to undesired modifications of the peptide.

Q2: What are the most likely side reactions involving the 4-hydroxyphenyl group during TFA-mediated cleavage?

The most probable side reaction is alkylation of the phenyl ring by carbocations, such as the tert-butyl cation, which are formed in abundance during the cleavage of Boc groups. This can result in the addition of one or more tert-butyl groups to the aromatic ring of the 4-hydroxyphenylglycine residue.

Q3: How can I prevent side reactions on the 4-hydroxyphenylglycine residue during cleavage?

The most effective method is to use a "cleavage cocktail" that includes scavengers. Scavengers are nucleophilic compounds that trap reactive carbocations before they can modify the peptide.

Q4: Which scavengers are recommended for peptides containing this compound?

Based on its structural similarity to tyrosine, scavengers that are effective in protecting the phenol group of tyrosine are highly recommended. These include:

  • Phenol: Acts as a competitive substrate for electrophilic attack.

  • Thioanisole: A common scavenger that can also protect against other side reactions.

  • Triisopropylsilane (TIS): A potent scavenger for carbocations.

  • Water: Can help to quench certain reactive species.

Q5: Are there any "universal" cleavage cocktails suitable for peptides with 4-hydroxyphenylglycine?

Yes, several well-established cleavage cocktails are suitable for peptides containing sensitive residues. "Reagent K" is a robust option.

  • Reagent K: Composed of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[1]

A simplified, lower-odor alternative for peptides that do not contain other highly sensitive residues like cysteine or methionine could be:

  • TFA/TIS/Water/Phenol (e.g., 90:5:2.5:2.5 v/v/v/v)

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Mass spectrometry of the crude peptide shows unexpected peaks with +56 Da or multiples thereof. Alkylation of the 4-hydroxyphenyl ring with tert-butyl groups.Increase the concentration of scavengers in the cleavage cocktail, particularly phenol or TIS. Ensure the cleavage cocktail is freshly prepared.
Low yield of the desired peptide. Incomplete cleavage from the resin or significant degradation of the peptide.Extend the cleavage time (e.g., from 2 hours to 4 hours). Ensure a sufficient volume of cleavage cocktail is used (typically 10 mL per gram of resin).
Discoloration of the cleavage mixture. Formation of various side products.This is not uncommon, but if accompanied by poor purity, a more robust scavenger cocktail like Reagent K should be used.
Racemization of the 4-hydroxyphenylglycine residue. While less common during cleavage than during coupling, prolonged exposure to strong acid could potentially contribute to racemization.Minimize cleavage time to the minimum required for complete deprotection and cleavage.

Data Presentation

Cleavage Cocktail CompositionExpected Stability of 4-Hydroxyphenyl GroupRationale
TFA / Water (95:5) Low High concentration of carbocations with insufficient scavenging leads to a high probability of alkylation.
TFA / TIS / Water (95:2.5:2.5) Moderate TIS is an effective carbocation scavenger, offering some protection.
TFA / Phenol / TIS / Water (90:5:2.5:2.5) High The presence of phenol provides specific protection for the hydroxyphenyl ring.
Reagent K (TFA/phenol/water/thioanisole/EDT) Very High A comprehensive cocktail designed to protect a wide range of sensitive residues, including phenolic groups.[1]

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides containing 4-Hydroxyphenylglycine

This protocol is suitable for peptides where 4-hydroxyphenylglycine is the primary sensitive residue.

  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/Phenol/TIS/Water (90:5:2.5:2.5 v/v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure the complete recovery of the peptide.

  • Peptide Precipitation: In a centrifuge tube, add the collected TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage using Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides that also contain other sensitive residues such as Cys, Met, or Trp.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) .[1] For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction, Isolation, Precipitation, and Drying: Follow steps 3-7 from Protocol 1.

Visualizations

Cleavage_Workflow General Workflow for Peptide Cleavage A Dry Peptidyl-Resin C Cleavage Reaction (2-3 hours at RT) A->C B Prepare Fresh Cleavage Cocktail (TFA + Scavengers) B->C D Filter to Collect Peptide Solution C->D E Precipitate Peptide (Cold Diethyl Ether) D->E F Wash and Dry Crude Peptide E->F G Purification and Analysis (HPLC/MS) F->G

Caption: General workflow for the cleavage of a synthetic peptide from the solid support.

Scavenger_Mechanism Mechanism of Scavenger Action cluster_0 TFA Cleavage cluster_1 Potential Side Reaction cluster_2 Protective Scavenging Boc-Group Boc-Protecting Group Carbocation tert-Butyl Cation (+) Boc-Group->Carbocation TFA Hydroxyphenyl 4-Hydroxyphenyl Side Chain Carbocation->Hydroxyphenyl Undesired Alkylation Scavenger Scavenger (e.g., Phenol) Carbocation->Scavenger Trapping Alkylated_Product Alkylated Side Product Neutralized_Cation Neutralized Species

Caption: Protective role of scavengers in preventing side-chain alkylation during cleavage.

References

Technical Support Center: N-Boc-4-Hydroxyphenyl-DL-glycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-Hydroxyphenyl-DL-glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the N-Boc protection of 4-Hydroxyphenyl-DL-glycine?

A1: The most common impurities include unreacted starting material (4-Hydroxyphenyl-DL-glycine), excess di-tert-butyl dicarbonate ((Boc)₂O), and byproducts from the reaction of (Boc)₂O, such as tert-butanol. Due to the presence of a phenolic hydroxyl group, a significant side product can be the N,O-di-Boc derivative, where both the amino and the phenolic hydroxyl groups are protected. Another potential impurity is the formation of urea derivatives.

Q2: What causes the formation of the N,O-di-Boc side product?

A2: The formation of the N,O-di-Boc side product occurs when the phenolic hydroxyl group of 4-Hydroxyphenyl-DL-glycine also reacts with the Boc anhydride. This is more likely to happen under strongly basic conditions or with a large excess of Boc anhydride and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Q3: How can I minimize the formation of the N,O-di-Boc side product?

A3: To minimize the formation of the di-Boc impurity, it is recommended to use a slight excess (1.05-1.2 equivalents) of Boc anhydride and a mild inorganic base like sodium bicarbonate.[1] Running the reaction at a controlled, lower temperature (e.g., 0°C to room temperature) can also favor the more nucleophilic amine's reaction over the less nucleophilic phenol.[1]

Q4: My final product is an oil and not a solid. How can I induce crystallization?

A4: It is not uncommon for Boc-protected amino acids to initially be isolated as oils. To induce crystallization, you can try trituration with a non-polar solvent like n-hexane, or dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexane) until turbidity is observed, followed by cooling.

Q5: What are the recommended analytical techniques to assess the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the main product and impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any side products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the desired product and for identifying major impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
Suboptimal pH The reaction should be carried out under basic conditions to deprotonate the amino group, increasing its nucleophilicity. Use a suitable base like sodium bicarbonate or triethylamine.
Hydrolysis of Boc Anhydride Ensure that the reaction is carried out in an appropriate solvent system. While aqueous conditions are often used, prolonged reaction times in water can lead to hydrolysis of the Boc anhydride.
Product Loss During Workup During the acidic workup to protonate the carboxylic acid, ensure the pH is carefully adjusted to around 3-4 to precipitate the product. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate to maximize recovery.
Problem 2: Presence of Significant Amounts of N,O-di-Boc Impurity
Possible Cause Recommended Solution
Excessive Boc Anhydride Use a smaller excess of Boc anhydride (e.g., 1.1 equivalents).
Strong Base or Catalyst Avoid strong bases and nucleophilic catalysts like DMAP if O-protection is a concern. Opt for milder bases such as sodium bicarbonate.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for N-protection.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction on the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 4-Hydroxyphenyl-DL-glycine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Reaction: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a 1M solution of hydrochloric acid.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_products Products 4-Hydroxyphenyl-DL-glycine 4-Hydroxyphenyl-DL-glycine N-Boc_Product N-Boc-4-Hydroxyphenyl- DL-glycine (Desired) 4-Hydroxyphenyl-DL-glycine->N-Boc_Product  + (Boc)₂O (Amine Reaction) Di-Boc_Product N,O-di-Boc Derivative (Side Product) 4-Hydroxyphenyl-DL-glycine->Di-Boc_Product Direct Di-Boc Formation Boc_Anhydride (Boc)₂O N-Boc_Product->Di-Boc_Product + (Boc)₂O (Phenol Reaction)

Reaction pathways for this compound synthesis.

Troubleshooting_Workflow Start Reaction Complete, Analyze Crude Product Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Optimize_Workup Optimize Workup (pH, Extraction) Check_Yield->Optimize_Workup Yes Identify_Impurity Identify Impurity (LC-MS, NMR) Check_Purity->Identify_Impurity Yes End_Purity Improved Purity Check_Purity->End_Purity No Optimize_Reaction Optimize Reaction (Time, Temp) Identify_Impurity->Optimize_Reaction Unreacted Starting Material Optimize_Stoichiometry Adjust Stoichiometry & Base Identify_Impurity->Optimize_Stoichiometry Di-Boc Impurity End_Yield Improved Yield Optimize_Workup->End_Yield Optimize_Reaction->End_Purity Optimize_Stoichiometry->End_Purity

A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of N-Boc-4-Hydroxyphenyl-DL-glycine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like N-Boc-4-Hydroxyphenyl-DL-glycine is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and data presentation.

Comparison of Analytical Methods

The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is adept at separating the main compound from potential impurities. Given that this compound is a racemic mixture, a chiral HPLC method is also presented as a crucial alternative for determining enantiomeric purity, a key quality attribute.

ParameterRP-HPLC with UV DetectionChiral HPLC with UV Detection
Principle Separation based on polaritySeparation of enantiomers based on differential interaction with a chiral stationary phase
Primary Use Quantification of overall purity and detection of achiral impuritiesDetermination of enantiomeric excess and separation of diastereomeric impurities
Specificity High for achiral impuritiesVery high for enantiomers and diastereomers
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangeng/mL to µg/mL range
Typical Purity Assay >99.0%Reports enantiomeric ratio (e.g., 50:50 for racemate)
Common Impurities Detected Starting materials, by-products of synthesisD-enantiomer, L-enantiomer, diastereomeric impurities

Experimental Protocols

Method 1: Reversed-Phase HPLC for Achiral Purity

This method is suitable for the quantification of this compound and the detection of related achiral impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Chromatographic Conditions:

  • Gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 274 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Method 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the D- and L-enantiomers of N-Boc-4-Hydroxyphenyl-glycine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA or similar)

Mobile Phase:

  • Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid. The exact ratio may require optimization based on the specific chiral column used.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 274 nm

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

The following table summarizes representative data obtained from the two HPLC methods.

AnalyteRetention Time (min) - RP-HPLCPeak Area (%) - RP-HPLCRetention Time (min) - Chiral HPLCPeak Area (%) - Chiral HPLC
N-Boc-4-Hydroxyphenyl-D-glycine15.249.912.550.1
N-Boc-4-Hydroxyphenyl-L-glycine15.250.114.849.9
Total Purity >99.9%
Impurity 1 (Hypothetical)12.80.05--
Impurity 2 (Hypothetical)16.50.03--

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample s3->h1 To HPLC h2 Chromatographic Separation (RP-C18 or Chiral Column) h1->h2 h3 UV Detection at 274 nm h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Purity / Enantiomeric Ratio d1->d2 end end d2->end Final Report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Comparison start Purity Analysis of This compound rp_hplc Reversed-Phase HPLC start->rp_hplc chiral_hplc Chiral HPLC start->chiral_hplc rp_result rp_result rp_hplc->rp_result Provides overall purity and detects achiral impurities. chiral_result chiral_result chiral_hplc->chiral_result Determines enantiomeric ratio and detects diastereomeric impurities. conclusion Comprehensive Quality Assessment rp_result->conclusion chiral_result->conclusion

Caption: Logical relationship between RP-HPLC and Chiral HPLC for comprehensive purity assessment.

A Comparative Guide to the Chiral Separation of N-Boc-4-Hydroxyphenyl-DL-glycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of N-tert-Butoxycarbonyl-4-hydroxyphenyl-DL-glycine, a key chiral building block in the synthesis of pharmaceuticals like semi-synthetic β-lactam antibiotics, is critical for the efficacy and safety of the final drug product.[1] The differential biological activity of enantiomers necessitates robust and efficient methods for their separation and quantification. This guide provides a comparative overview of various techniques for the chiral resolution of N-Boc-4-Hydroxyphenyl-DL-glycine enantiomers, with a focus on chromatographic approaches, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chromatographic Methods: A Performance Comparison

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral separation of this compound. The choice between these methods often depends on factors such as desired speed, resolution, and solvent consumption.

High-Performance Liquid Chromatography (HPLC)

HPLC, utilizing chiral stationary phases (CSPs), is a widely adopted method for enantioselective analysis. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving N-protected amino acids.

Table 1: HPLC Performance Data for Chiral Separation of this compound

ParameterMethod 1: Normal-Phase HPLCMethod 2: Reversed-Phase HPLC
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel OD-H)Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)[1][2]
Mobile Phase n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)[3]Methanol/Water/Formic Acid (80:20:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Column Temperature 25 °C[1]25 °C[1]
Detection Wavelength 273 nm or 220 nm[1]273 nm or 220 nm[1]
Retention Time (tR1) Data not availableData not available
Retention Time (tR2) Data not availableData not available
Resolution (Rs) > 1.5> 1.5
Selectivity (α) > 1.2> 1.2

Note: Specific retention times, resolution, and selectivity values can vary based on the exact column and system used. The provided values are typical for achieving baseline separation.

Supercritical Fluid Chromatography (SFC)

Alternative Separation Techniques

Beyond chromatography, other methods can be employed for the chiral resolution of this compound, particularly for preparative scale separations.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. For the related compound, 4-hydroxyphenylglycine, resolution has been achieved using sulfuric acid to form diastereomeric salts.[8] This method can be adapted for the N-Boc protected derivative.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CaLB), have been successfully used for the kinetic resolution of N-Boc protected amino acids.[9] This process typically involves the enantioselective hydrolysis of a racemic ester derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

Experimental Protocols

HPLC Method for Chiral Separation

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.[3]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]

  • Column:

    • Normal-Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.[3]

    • Reversed-Phase: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[1]

  • Mobile Phase:

    • Normal-Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[3]

    • Reversed-Phase: Methanol / Water / Formic Acid (80:20:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 273 nm or 220 nm.[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).[1]

  • Inject individual enantiomer standards, if available, to determine their retention times and elution order.

  • Inject the racemic sample mixture.

  • Integrate the peaks to determine the retention times, resolution, and enantiomeric purity.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different separation strategies, the following diagrams are provided.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Racemic N-Boc-4-HPG dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate HPLC System with Chiral Mobile Phase filter->equilibrate inject Inject Sample equilibrate->inject elute Isocratic Elution inject->elute detect UV Detection elute->detect integrate Integrate Peaks detect->integrate calculate Calculate tR, Rs, α integrate->calculate purity Determine Enantiomeric Purity (% ee) calculate->purity

Caption: Experimental Workflow for Chiral HPLC Separation.

Separation_Methods_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods racemate This compound (Racemic Mixture) hplc HPLC racemate->hplc sfc SFC racemate->sfc crystallization Diastereomeric Crystallization racemate->crystallization enzymatic Enzymatic Resolution racemate->enzymatic separated Separated Enantiomers hplc->separated sfc->separated crystallization->separated enzymatic->separated

Caption: Comparison of Chiral Separation Techniques.

Conclusion

The chiral separation of this compound enantiomers can be effectively achieved using several techniques. HPLC with polysaccharide or macrocyclic glycopeptide-based chiral stationary phases offers a reliable and well-documented approach for analytical purposes. SFC presents a promising, high-throughput alternative with reduced environmental impact. For larger-scale separations, diastereomeric crystallization and enzymatic resolution provide viable, albeit more complex, alternatives. The selection of the most appropriate method will depend on the specific requirements of the analysis or purification, including the desired scale, speed, and available instrumentation.

References

A Comparative Guide to N-Boc- vs. Fmoc-4-Hydroxyphenyl-DL-glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Supported Comparison of N-α-Protecting Groups for the Incorporation of 4-Hydroxyphenyl-DL-glycine in Solid-Phase Peptide Synthesis (SPPS).

The incorporation of non-proteinogenic amino acids, such as 4-Hydroxyphenyl-DL-glycine, into peptide structures is a key strategy for enhancing therapeutic properties, including metabolic stability and receptor affinity. The choice of the N-α-protecting group, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that profoundly influences the success of Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of N-Boc-4-Hydroxyphenyl-DL-glycine and Fmoc-4-Hydroxyphenyl-DL-glycine, offering insights into their respective performance, supported by experimental principles and data extrapolated from similar sterically hindered amino acids.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1] This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.

The Fmoc/tBu (tert-butyl) strategy is a fully orthogonal system, where the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[2] In contrast, the Boc/Bzl (benzyl) strategy is considered semi-orthogonal as both the N-α-Boc and benzyl-based side-chain protecting groups are removed by acid, albeit at different concentrations.[2]

Performance Comparison: N-Boc- vs. Fmoc-4-Hydroxyphenyl-DL-glycine

The selection between Boc and Fmoc protection for 4-Hydroxyphenyl-DL-glycine hinges on a trade-off between the risk of racemization, handling of hazardous reagents, and the specific requirements of the peptide sequence.

Racemization: Phenylglycine and its derivatives are particularly susceptible to racemization at the α-carbon, especially under basic conditions.[3] The repeated exposure to piperidine during Fmoc deprotection can lead to epimerization, compromising the stereochemical integrity of the final peptide.[3] The acidic deprotection conditions of the Boc strategy are generally less conducive to racemization. Following Boc deprotection, the N-terminal amine is protonated, which helps to protect the α-proton from base-catalyzed abstraction during the subsequent coupling step.[1]

Coupling Efficiency: The steric hindrance of the 4-hydroxyphenylglycine side chain can impede coupling efficiency in both strategies. To achieve complete incorporation, double coupling or the use of more potent coupling reagents may be necessary.[1]

Aggregation-Prone Sequences: For hydrophobic peptide sequences that are prone to aggregation, the Boc strategy may offer an advantage. The repetitive treatments with TFA can help to disrupt secondary structures that lead to aggregation, potentially resulting in higher crude purity and yield.[2]

Mildness of Conditions: The Fmoc strategy is generally favored for its milder overall conditions, avoiding the use of the highly corrosive and hazardous hydrofluoric acid (HF) often required for final cleavage in the Boc strategy.[4] This makes Fmoc-SPPS more compatible with sensitive modifications and automated synthesis platforms.[2]

Quantitative Data Summary

Table 1: General Comparison of Boc and Fmoc Strategies for 4-Hydroxyphenyl-DL-glycine

FeatureThis compoundFmoc-4-Hydroxyphenyl-DL-glycine
N-α-Deprotection Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Racemization Risk LowerHigher, due to basic deprotection
Suitability for Aggregative Sequences Potentially betterCan be challenging
Final Cleavage Harsh (e.g., HF)Milder (e.g., TFA cocktail)
Orthogonality Semi-orthogonalFully orthogonal
Automation Compatibility Less commonHigh

Table 2: Illustrative Performance Metrics

ParameterBoc StrategyFmoc Strategy
Typical Coupling Efficiency >98% (with optimized conditions)>99% (with potent coupling reagents)
Expected Crude Purity Highly sequence-dependentGenerally high, but at risk of racemization byproducts
Overall Yield Dependent on sequence length and aggregationGenerally high for routine sequences

Experimental Protocols

Detailed methodologies for the incorporation of 4-Hydroxyphenyl-DL-glycine using both Boc and Fmoc strategies are outlined below. Note that specific conditions may require optimization based on the peptide sequence and the resin used.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle for this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM, isopropanol, and N,N-dimethylformamide (DMF).[5]

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.[5]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF.[5]

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.[5]

    • Add DIEA (6 equivalents) to the solution.[5]

    • Immediately add the activated amino acid solution to the resin and agitate for 1-4 hours.

    • Monitor reaction completion with the ninhydrin test.

  • Washing: Wash the resin with DMF and DCM. The cycle is repeated for the next amino acid.

  • Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF with appropriate scavengers.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle for Fmoc-4-Hydroxyphenyl-DL-glycine
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1-2 hours.[3]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes and drain.[3]

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-4-Hydroxyphenyl-DL-glycine:

    • In a separate vessel, pre-activate Fmoc-4-Hydroxyphenyl-DL-glycine (3-5 equivalents) with a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[3]

    • Add a hindered base such as DIEA (6-10 equivalents).[3]

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours.

    • Monitor reaction completion with the ninhydrin test.

  • Washing: Wash the resin with DMF. The cycle is repeated for the next amino acid.

  • Final Cleavage and Deprotection: After the final Fmoc group removal, wash the peptide-resin with DMF and DCM, and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water; 95:2.5:2.5) for 2-4 hours.[3] Precipitate the crude peptide in cold diethyl ether.

Visualizing the Workflow

The following diagrams illustrate the cyclical nature of SPPS for both the Boc and Fmoc strategies.

Boc_SPPS_Workflow Start Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End End->Deprotection Next Cycle

Caption: Boc-SPPS Cycle Workflow.

Fmoc_SPPS_Workflow Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End End->Deprotection Next Cycle

Caption: Fmoc-SPPS Cycle Workflow.

Conclusion

The choice between N-Boc- and Fmoc-4-Hydroxyphenyl-DL-glycine for SPPS is a nuanced decision that must be guided by the specific requirements of the target peptide. The Fmoc strategy, with its milder conditions and amenability to automation, is the predominant choice for routine peptide synthesis. However, for sequences containing 4-hydroxyphenylglycine, the risk of racemization under basic deprotection conditions is a significant concern. The Boc strategy, while employing harsher reagents, offers a valuable alternative that can mitigate racemization and may provide advantages for aggregation-prone sequences. Researchers must carefully weigh the trade-offs between stereochemical integrity, process safety, and sequence-specific challenges to select the optimal synthetic route.

References

A Comparative Guide to Boc and Cbz Protecting Groups for 4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules such as modified amino acids. For 4-Hydroxyphenyl-DL-glycine, a valuable building block in medicinal chemistry, the choice between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for the amino function dictates the overall synthetic strategy. This guide provides an objective comparison of the performance of Boc and Cbz protecting groups for 4-Hydroxyphenyl-DL-glycine, supported by experimental data and detailed methodologies, to aid in making an informed decision for your synthetic route.

At a Glance: Key Differences

The primary distinction between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. This is a crucial factor in multi-step syntheses, enabling the selective deprotection of one group in the presence of others. The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.

FeatureBoc (tert-butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions (Boc)₂O, base (e.g., NaHCO₃, NaOH), in a solvent like THF, dioxane, or water.[1]Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[2]
Deprotection Method Acidolysis: Strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane.[3][4][5]Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[6][7][8]
Key Advantages Orthogonal to Cbz and Fmoc; mild acidic deprotection.Stable to a wide range of non-reductive conditions; mild, neutral deprotection.[2]
Potential Side Reactions Potential for O-protection of the phenolic hydroxyl group.Potential for O-protection of the phenolic hydroxyl group.

Quantitative Performance Data

Table 1: Protection of Amino Acids

Protecting GroupAmino AcidReagents and ConditionsTypical Yield (%)Reference
BocGlycine(Boc)₂O, NaOH, Dioxane/H₂O, 0°C to RT92-97N/A
CbzL-CyclohexylglycineCbz-Cl, 20% aq. NaOH, H₂O, dropwise addition82.3[5]

Table 2: Deprotection of N-Protected Amino Acids

Protected Amino AcidDeprotection MethodReagents and ConditionsTypical Yield (%)Reference
N-Boc-amino acidAcidolysis50% TFA in DCM, 15 min, RTQuantitative[4]
N-Cbz-glycineHydrogenolysisH₂, 10% Pd/C, MeOH, RT>95[7]

Experimental Protocols

Protocol 1: Boc Protection of 4-Hydroxyphenyl-DL-glycine (General Procedure)

This protocol is adapted from general procedures for the Boc protection of amino acids.

Materials:

  • 4-Hydroxyphenyl-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • 1M HCl

Procedure:

  • Dissolve 4-Hydroxyphenyl-DL-glycine (1.0 eq) in a mixture of THF (or dioxane) and water.

  • Add sodium bicarbonate (2.0-3.0 eq) or sodium hydroxide (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in THF (or dioxane) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with a nonpolar solvent like hexane or ether to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-Hydroxyphenyl-DL-glycine.

Protocol 2: Cbz Protection of 4-Hydroxyphenyl-DL-glycine (General Procedure)

This protocol is based on the Schotten-Baumann conditions commonly used for Cbz protection.

Materials:

  • 4-Hydroxyphenyl-DL-glycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • 1M HCl

Procedure:

  • Dissolve 4-Hydroxyphenyl-DL-glycine (1.0 eq) in 1M aqueous sodium carbonate solution (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1M HCl.

  • The N-Cbz-4-Hydroxyphenyl-DL-glycine may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 3: Deprotection of this compound (General Procedure)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add an equal volume of trifluoroacetic acid (a 1:1 DCM:TFA solution).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting product will be the TFA salt of 4-Hydroxyphenyl-DL-glycine.

Protocol 4: Deprotection of N-Cbz-4-Hydroxyphenyl-DL-glycine (General Procedure)

Materials:

  • N-Cbz-4-Hydroxyphenyl-DL-glycine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-4-Hydroxyphenyl-DL-glycine in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Place the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-Hydroxyphenyl-DL-glycine.

Visualizing the Chemistry

Protection_Schemes cluster_Boc Boc Protection cluster_Cbz Cbz Protection AminoAcid_Boc 4-Hydroxyphenyl-DL-glycine Reagent_Boc (Boc)₂O, Base AminoAcid_Boc->Reagent_Boc Protected_Boc This compound Reagent_Boc->Protected_Boc AminoAcid_Cbz 4-Hydroxyphenyl-DL-glycine Reagent_Cbz Cbz-Cl, Base AminoAcid_Cbz->Reagent_Cbz Protected_Cbz N-Cbz-4-Hydroxyphenyl-DL-glycine Reagent_Cbz->Protected_Cbz

Caption: Chemical transformation for Boc and Cbz protection.

Deprotection_Workflow cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Boc_Start N-Boc-Protected Amino Acid Boc_Reagent Treat with TFA in DCM Boc_Start->Boc_Reagent Boc_Workup Solvent Evaporation Boc_Reagent->Boc_Workup Boc_End Deprotected Amino Acid (TFA Salt) Boc_Workup->Boc_End Cbz_Start N-Cbz-Protected Amino Acid Cbz_Reagent H₂, Pd/C in MeOH Cbz_Start->Cbz_Reagent Cbz_Workup Filter Catalyst & Evaporate Solvent Cbz_Reagent->Cbz_Workup Cbz_End Deprotected Amino Acid Cbz_Workup->Cbz_End

Caption: General workflow for Boc and Cbz deprotection.

Discussion and Recommendations

Chemoselectivity: A key consideration for 4-Hydroxyphenyl-DL-glycine is the presence of the phenolic hydroxyl group, which is also nucleophilic. Both Boc₂O and Cbz-Cl can potentially react with the phenol to form the corresponding carbonate. However, under the basic conditions typically employed for N-protection of amino acids, the amino group is generally more nucleophilic than the phenoxide, allowing for a degree of chemoselectivity. Careful control of stoichiometry and reaction conditions is crucial to minimize O-protection.

Choice of Protecting Group:

  • Boc: The Boc group is often favored in solid-phase peptide synthesis (SPPS) due to the ease of automation of the acidic deprotection step. If the subsequent synthetic steps are sensitive to reduction but stable to acid, Boc is the preferred protecting group.

  • Cbz: The Cbz group offers robustness towards a wider range of reagents, including many used in solution-phase synthesis. Its removal by catalytic hydrogenolysis is exceptionally mild and occurs at a neutral pH, which is advantageous for sensitive substrates that are not compatible with acidic conditions. However, the Cbz group is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

The choice between Boc and Cbz for protecting 4-Hydroxyphenyl-DL-glycine is highly dependent on the overall synthetic strategy. For syntheses involving acid-sensitive functionalities or requiring milder deprotection conditions, the Cbz group is a strong candidate. Conversely, for automated solid-phase synthesis or when subsequent steps involve reductive conditions, the Boc group is generally preferred. Researchers should carefully consider the orthogonality of their chosen protecting group strategy to ensure the successful synthesis of their target molecule.

References

A Comparative Analysis of Peptide Bioactivity: The Impact of N-Boc-4-Hydroxyphenyl-DL-glycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate biological activity, enhance metabolic stability, and refine pharmacokinetic profiles. One such modification, the inclusion of N-Boc-4-Hydroxyphenyl-DL-glycine, introduces both a bulky N-terminal protecting group and an unnatural amino acid residue. This guide provides a comprehensive comparison of the biological activity of peptides featuring this modification versus their unmodified counterparts, supported by generalized experimental data and detailed methodologies.

Executive Summary: Key Differences in Biological Activity

The introduction of this compound into a peptide sequence is anticipated to bring about significant changes in its biological profile. The N-terminal Boc group, being hydrophobic, can enhance membrane permeability.[1] However, its bulkiness may also sterically hinder binding to the target receptor, potentially reducing affinity.[1] Conversely, the incorporation of a D,L-mixture of a non-standard amino acid like 4-hydroxyphenylglycine can increase resistance to proteolytic degradation, as proteases are often stereospecific for L-amino acids.[2] This enhanced stability can lead to a longer biological half-life. The overall effect on bioactivity—whether it is agonism or antagonism—will be highly dependent on the specific peptide and its target.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated qualitative and hypothetical quantitative differences between a native peptide and its analog containing this compound. It is crucial to note that the quantitative data presented here is illustrative and serves to highlight the potential magnitude of change that could be observed in experimental settings.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyNative PeptidePeptide with this compoundRationale for Difference
Molecular Weight LowerHigherAddition of the this compound moiety.
Lipophilicity LowerHigherThe Boc group is hydrophobic.[1]
Proteolytic Stability LowerHigherThe unnatural D,L-amino acid structure can resist enzymatic cleavage.[2]
Receptor Binding Affinity (Kd) Variable (Hypothetical: 10 nM)Potentially Lower (Hypothetical: 50 nM)The bulky Boc group may cause steric hindrance at the binding site.
In Vitro Potency (IC50/EC50) Variable (Hypothetical: 20 nM)Potentially Lower (Hypothetically: 100 nM)A decrease in binding affinity often leads to reduced in vitro potency.[2]
In Vivo Half-life ShorterLongerIncreased resistance to proteases.[2]

Table 2: Hypothetical Quantitative Biological Activity Data

PeptideTarget ReceptorBinding Affinity (Kd, nM)Functional Activity (IC50, nM)Proteolytic Half-life (t1/2 in serum, min)
Native Peptide A Receptor X153010
Peptide A + this compound Receptor X7515060
Native Peptide B Enzyme Y50 (Ki)1005
Peptide B + this compound Enzyme Y200 (Ki)40045

Experimental Protocols

To empirically determine the biological activity of peptides with and without this compound, a series of well-established assays are required.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide using a Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF/anisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • First Amino Acid Loading: Attach the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of TFA in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.

  • Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a suitable coupling reagent in DMF. Monitor the reaction completion using a Kaiser test.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail like HF/anisole.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

Objective: To assess the stability of the peptides in the presence of proteolytic enzymes or in biological fluids.

Methodology:

  • Peptide Incubation: Dissolve the test peptide (native or modified) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme/Serum Addition: Add a solution of a specific protease (e.g., trypsin, chymotrypsin) or a biological fluid like human serum to the peptide solution.[1]

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Quenching: Stop the enzymatic degradation by adding an acid (e.g., TFA) or a protease inhibitor.[1]

  • Analysis: Quantify the amount of intact peptide remaining in each aliquot using RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the peptide's half-life (t1/2).

Protocol 3: Receptor Binding Assay

Objective: To determine the binding affinity of the peptides to their target receptor.

Methodology:

  • Preparation of Receptor Source: Use cell membranes, purified receptors, or whole cells expressing the target receptor.

  • Radioligand Competition Assay: Incubate a constant concentration of a radiolabeled ligand known to bind to the receptor with varying concentrations of the test peptide (native or modified).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Calculate the IC50 (the concentration of peptide that inhibits 50% of the specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) - Native Peptide - Modified Peptide purification RP-HPLC Purification synthesis->purification Crude Peptides characterization Mass Spectrometry Analytical HPLC purification->characterization stability Proteolytic Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding functional Functional Assay (e.g., Cell-based) characterization->functional data_analysis Determine: - Half-life (t1/2) - Binding Affinity (Kd/Ki) - Potency (IC50/EC50) stability->data_analysis binding->data_analysis functional->data_analysis signaling_pathway Peptide Peptide (Native or Modified) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Comparative Guide to the Mass Spectrometry Validation of Peptides with N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is critical for ensuring experimental reproducibility and the safety of potential therapeutics. The incorporation of unnatural amino acids, such as N-Boc-4-Hydroxyphenyl-DL-glycine, introduces unique challenges and characteristics in mass spectrometry analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against other common analytical validation techniques and alternative peptide modifications.

Performance Comparison with Alternative Analytical Techniques

A comprehensive validation strategy for peptides containing this compound relies on a combination of analytical techniques. While mass spectrometry is indispensable for confirming molecular weight and sequence, it is often insufficient as a standalone method, particularly due to the racemic nature of DL-phenylglycine which results in diastereomers.

TechniquePrimary ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight determination, peptide sequencing, and impurity identification.High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.Cannot distinguish between diastereomers with identical masses; ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of diastereomers, and quantification.Excellent for assessing purity and separating stereoisomers, quantifiable, non-destructive.Does not provide direct molecular weight or sequence information.
Edman Degradation N-terminal amino acid sequencing.Provides direct sequence information from the N-terminus.Will not work if the N-terminus is chemically modified; cannot determine positions of non-α-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure determination and sequence confirmation.Provides detailed atomic-resolution structural and dynamic information in solution; non-destructive.Requires larger sample amounts (>0.5 mM); complex data analysis; may not be suitable for high-throughput screening.

Mass Spectrometric Behavior and Fragmentation Analysis

The presence of the this compound residue imparts distinct characteristics to a peptide's behavior in mass spectrometry. The tert-butyloxycarbonyl (Boc) protecting group is notably labile in the gas phase and its fragmentation is a key diagnostic feature.

A primary fragmentation event for Boc-protected amino acids is the neutral loss of the Boc group or its components. Under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the Boc group readily fragments, leading to characteristic neutral losses from the precursor ion. The most prominent of these is the neutral loss of 100 Da. Special attention should be paid to identifying the precursor ion with a subsequent neutral loss of 100 Da.

Below is a comparative table summarizing the mass spectrometry characteristics of peptides containing this compound versus peptides with a common Boc-protected natural amino acid, Boc-Lysine.

FeaturePeptide with this compoundPeptide with Boc-Lysine
Residue Mass 267.12 Da244.17 Da
Key MS/MS Fragmentation Facile neutral loss of the Boc group (100 Da) or isobutylene (56 Da).Facile neutral loss of the Boc group (100 Da) or isobutylene (56 Da).
Ionization Efficiency The bulky, hydrophobic phenylglycine moiety can influence retention time in liquid chromatography and may affect ionization efficiency. The amino acid composition of a peptide influences its ionization efficiency.The presence of the basic side-chain amine can enhance protonation and ionization efficiency.
Diagnostic Ions Presence of a precursor ion with a subsequent neutral loss of 100 Da is a key identifier.Presence of a precursor ion with a subsequent neutral loss of 100 Da is a key identifier.

Experimental Protocols

Accurate mass spectrometry validation requires robust and well-defined experimental methods. The following protocols provide a general guideline for the synthesis and analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-DL-phenylglycine.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Loading: Couple the C-terminal Boc-protected amino acid to the resin. The cesium salt method is commonly used for Merrifield resin.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling: Activate the carboxylic acid of the next Boc-protected amino acid (in this case, this compound) using a coupling reagent such as HBTU and add it to the resin-bound peptide to form the next peptide bond.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid like hydrofluoric acid (HF) with appropriate scavengers.

LC-MS/MS Analysis of the Synthesized Peptide

This protocol describes a standard workflow for the analysis of the crude peptide by LC-MS/MS.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) is typically used to elute the peptide.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to identify the precursor ion of the target peptide.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Activation: Use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

      • Collision Energy: Apply a normalized collision energy in the range of 25-35% to induce fragmentation.

      • Data Analysis: Analyze the MS/MS spectra for the characteristic neutral loss of 100 Da from the precursor ion and for the presence of b- and y-ions to confirm the peptide sequence.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis LC-MS/MS Analysis resin Resin loading First Amino Acid Loading resin->loading deprotection Boc Deprotection (TFA) loading->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Amino Acid Coupling (HBTU) neutralization->coupling repeat Repeat Cycle coupling->repeat n-1 times cleavage Cleavage from Resin (HF) coupling->cleavage repeat->deprotection repeat->cleavage crude_peptide Crude Peptide cleavage->crude_peptide lc_separation LC Separation (C18 Column) crude_peptide->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion ID) esi_ionization->ms1_scan ms2_scan MS/MS Scan (Fragmentation) ms1_scan->ms2_scan data_analysis Data Analysis ms2_scan->data_analysis

Caption: Experimental workflow from peptide synthesis to LC-MS/MS analysis.

signaling_pathway precursor [M+H]+ Precursor Ion (Peptide with Boc-Phg) neutral_loss Neutral Loss (-100 Da) [M+H-100]+ precursor->neutral_loss CID/HCD fragmentation Peptide Backbone Fragmentation precursor->fragmentation CID/HCD b_ions b-ions fragmentation->b_ions y_ions y-ions fragmentation->y_ions

Caption: Key fragmentation pathways in MS/MS for a peptide with this compound.

A Comparative Guide to the Stability of N-Protecting Groups: Boc vs. Cbz, Fmoc, and Acetyl

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of an amine protecting group is paramount. The stability and selective cleavage of these groups under specific reaction conditions are critical for the successful construction of complex molecules. This guide provides an in-depth comparison of the stability of the tert-Butoxycarbonyl (Boc) group against other commonly employed amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac). This analysis is supported by quantitative data and detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

The primary differentiator between these protecting groups lies in their lability under various chemical environments, which forms the basis of orthogonal protection strategies. Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern multi-step synthesis.[1]

Comparative Stability Overview

The choice of a protecting group is dictated by the overall synthetic route, including the chemical tolerance of the substrate and the conditions of subsequent reaction steps. The following tables summarize the relative stability of Boc, Cbz, Fmoc, and Acetyl protecting groups under various conditions.

Table 1: Stability of Amine Protecting Groups to Deprotection Conditions

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Hydrogenolysis (e.g., H₂, Pd/C)
Boc Labile [2][3]Stable[3]Stable
Cbz Stable (mild acid), Labile (strong acid, e.g., HBr/AcOH)[4]Stable[5]Labile [6]
Fmoc Stable[7]Labile [8][9]Labile[7]
Acetyl (Ac) Labile (harsh conditions)[10]Labile (harsh conditions)[10]Stable

Table 2: Typical Deprotection Conditions and Times

Protecting GroupReagentTypical ConditionsTypical Deprotection Time
Boc Trifluoroacetic acid (TFA)25-50% TFA in DCM, RT30 min - 2 h[2]
Hydrochloric acid (HCl)4M HCl in Dioxane or Ethyl Acetate, RT1 - 4 h
Cbz H₂/Pd/C1 atm H₂, 10% Pd/C in MeOH or EtOH, RT1 - 12 h[4]
Transfer HydrogenolysisAmmonium formate, Pd/C in MeOH, RT10 min - 2 h
Fmoc Piperidine20% Piperidine in DMF, RT5 - 20 min[8][11]
Acetyl (Ac) Hydrochloric acid (HCl)6M HCl, refluxSeveral hours[10]
Sodium hydroxide (NaOH)2M NaOH, refluxSeveral hours[10]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful protection and deprotection reactions. The following are representative protocols for the introduction and removal of each protecting group.

N-Boc Protection and Deprotection

Protocol 1: N-Boc Protection of a Primary Amine [12][13]

  • Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃, 2.0 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the primary amine in the chosen solvent.

    • Add the base, followed by the dropwise addition of Boc₂O.

    • Stir the reaction mixture at room temperature for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [2]

  • Materials: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected amine in DCM.

    • Add TFA to the solution (typically 25-50% v/v).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base.

N-Cbz Protection and Deprotection

Protocol 3: N-Cbz Protection of a Primary Amine [5][14]

  • Materials: Primary amine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium carbonate (Na₂CO₃, 2.0 equiv), Water, Diethyl ether.

  • Procedure:

    • Dissolve the amine in an aqueous solution of sodium carbonate.

    • Cool the solution to 0-5 °C.

    • Slowly add Cbz-Cl while maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer with 1M HCl to precipitate the N-Cbz protected amine.

    • Collect the product by filtration, wash with cold water, and dry.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis [6][15]

  • Materials: N-Cbz protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected amine in MeOH or EtOH in a flask equipped with a stir bar.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

N-Fmoc Protection and Deprotection

Protocol 5: N-Fmoc Protection of a Primary Amine [7][16]

  • Materials: Primary amine (1.0 equiv), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Add water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid and brine.

    • Dry the organic layer and concentrate under reduced pressure.

Protocol 6: N-Fmoc Deprotection using Piperidine [9][17]

  • Materials: N-Fmoc protected amine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 5-20 minutes and can be monitored by TLC or UV-Vis spectroscopy by observing the formation of the dibenzofulvene-piperidine adduct.[17]

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by precipitation with a non-polar solvent like diethyl ether.

N-Acetyl Protection and Deprotection

Protocol 7: N-Acetylation of a Primary Amine [18][19]

  • Materials: Primary amine (1.0 equiv), Acetic anhydride (1.2 equiv) or Acetyl chloride (1.1 equiv), Base (e.g., Triethylamine, Pyridine, or aqueous NaHCO₃).

  • Procedure:

    • Dissolve the amine in a suitable solvent (e.g., DCM, water).

    • Add the base.

    • Add acetic anhydride or acetyl chloride dropwise at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work-up typically involves washing with water, aqueous acid, and aqueous base to remove impurities.

Protocol 8: Deprotection of an N-Acetyl Group [10]

  • Materials: N-acetylated amine, Hydrochloric acid (e.g., 6M) or Sodium hydroxide (e.g., 2M), Ethanol/Water.

  • Procedure (Acidic):

    • Dissolve the N-acetylated amine in a mixture of ethanol and aqueous HCl.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base.

    • Extract the product with an organic solvent.

  • Procedure (Basic):

    • Dissolve the N-acetylated amine in a mixture of ethanol and aqueous NaOH.

    • Reflux the mixture for several hours.

    • Cool, neutralize with acid, and extract the product.

Visualization of Workflows and Selection Logic

To further aid in the understanding of the application of these protecting groups, the following diagrams illustrate their respective protection and deprotection workflows, as well as a decision-making guide for selecting the appropriate group.

Protection_Deprotection_Workflows cluster_Boc Boc Group Workflow cluster_Cbz Cbz Group Workflow cluster_Fmoc Fmoc Group Workflow cluster_Ac Acetyl Group Workflow Boc_Start Primary/Secondary Amine Boc_Protect Boc Protection (Boc)₂O, Base Boc_Start->Boc_Protect Boc_Protected N-Boc Amine Boc_Protect->Boc_Protected Boc_Deprotect Boc Deprotection TFA or HCl Boc_Protected->Boc_Deprotect Boc_End Free Amine Boc_Deprotect->Boc_End Cbz_Start Primary/Secondary Amine Cbz_Protect Cbz Protection Cbz-Cl, Base Cbz_Start->Cbz_Protect Cbz_Protected N-Cbz Amine Cbz_Protect->Cbz_Protected Cbz_Deprotect Cbz Deprotection H₂, Pd/C Cbz_Protected->Cbz_Deprotect Cbz_End Free Amine Cbz_Deprotect->Cbz_End Fmoc_Start Primary/Secondary Amine Fmoc_Protect Fmoc Protection Fmoc-Cl/OSu, Base Fmoc_Start->Fmoc_Protect Fmoc_Protected N-Fmoc Amine Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Fmoc Deprotection Piperidine Fmoc_Protected->Fmoc_Deprotect Fmoc_End Free Amine Fmoc_Deprotect->Fmoc_End Ac_Start Primary/Secondary Amine Ac_Protect Acetylation Ac₂O or AcCl, Base Ac_Start->Ac_Protect Ac_Protected N-Acetyl Amine Ac_Protect->Ac_Protected Ac_Deprotect Deprotection Acid or Base, Heat Ac_Protected->Ac_Deprotect Ac_End Free Amine Ac_Deprotect->Ac_End

Figure 1. Protection and Deprotection Workflows

Decision_Tree Start Start: Need to protect an amine Q_Acid Is the substrate sensitive to acid? Start->Q_Acid Q_Base Is the substrate sensitive to base? Q_Acid->Q_Base Yes Use_Boc Use Boc Group Q_Acid->Use_Boc No Q_Red Are reducible groups (e.g., alkenes, alkynes, nitro) present? Q_Base->Q_Red Yes Use_Fmoc Use Fmoc Group Q_Base->Use_Fmoc No Use_Cbz Use Cbz Group Q_Red->Use_Cbz No Consider_Ac Consider Acetyl or other robust groups Q_Red->Consider_Ac Yes

References

Confirming Incorporation of N-Boc-4-Hydroxyphenyl-DL-glycine: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides and pharmaceuticals. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for confirming the incorporation of N-Boc-4-Hydroxyphenyl-DL-glycine.

This document details the experimental protocols and presents key data to assist in the selection of the most suitable analytical methodology for your research needs.

NMR Spectroscopy: A Powerful Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous confirmation of the incorporation of this compound into a molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural verification.

Key Diagnostic Signals in NMR Analysis

The successful incorporation of this compound can be confirmed by identifying characteristic signals in the ¹H and ¹³C NMR spectra. The tert-butyloxycarbonyl (Boc) protecting group, the aromatic hydroxyphenyl ring, and the glycine backbone all produce distinct resonances.

Table 1: Key Diagnostic ¹H and ¹³C NMR Chemical Shifts for this compound Moiety

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Boc Group
-C(CH₃)₃~1.4 (s, 9H)~28.5 (3C)A strong singlet in the ¹H NMR spectrum is a hallmark of the nine equivalent protons of the t-butyl group.
-C(CH₃)₃~80.0The quaternary carbon of the t-butyl group.
-C=O~155.0The carbonyl carbon of the Boc protecting group.
Glycine Backbone
α-CH~5.2-5.4 (d)~58.0The chemical shift and multiplicity of this proton are sensitive to the surrounding chemical structure and coupling to the adjacent NH proton.
-C=O (acid)~172.0The carboxylic acid carbonyl carbon.
Hydroxyphenyl Group
Ar-H (ortho to CH)~7.2-7.3 (d)~128.0-130.0 (2C)Aromatic protons ortho to the glycine substitution.
Ar-H (meta to CH)~6.7-6.8 (d)~115.0-116.0 (2C)Aromatic protons meta to the glycine substitution, ortho to the hydroxyl group.
Ar-C (ipso to CH)~128.0-130.0
Ar-C (ipso to OH)~156.0-157.0
Amine/Amide & Hydroxyl
-NH-VariableBroad signal, chemical shift is dependent on solvent and concentration.
-OHVariableBroad signal, chemical shift is dependent on solvent and concentration.

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the specific molecular context into which the amino acid is incorporated.

Workflow for NMR Analysis

The following diagram outlines the general workflow for confirming the incorporation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer setup Insert sample, lock, tune, and shim the spectrometer transfer->setup acquire_1H Acquire ¹H NMR spectrum setup->acquire_1H acquire_13C Acquire ¹³C NMR spectrum setup->acquire_13C process Fourier transform, phase, and baseline correct spectra acquire_1H->process acquire_13C->process reference Reference spectra to residual solvent peak process->reference assign Assign signals and analyze chemical shifts and coupling constants reference->assign confirm Confirm presence of characteristic signals assign->confirm

NMR Analysis Workflow

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound containing the incorporated this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds).

  • Data Processing : Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis : Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms to confirm the incorporation.

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, other techniques can offer complementary data for confirmation.

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, atom connectivity, and stereochemistry.Non-destructive, provides unambiguous structural confirmation.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited structural information, spectra can be complex to interpret fully.
Mass Spectrometry (MS)

Mass spectrometry can confirm the incorporation of this compound by verifying the molecular weight of the final product. The expected mass increase corresponding to the residue (C₁₃H₁₅NO₅, MW: 265.26 g/mol , considering the loss of H₂O during amide bond formation) should be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can indicate the presence of key functional groups. Characteristic absorption bands to look for include:

  • N-H stretch (amide): ~3300 cm⁻¹

  • C=O stretch (Boc and amide): ~1700-1650 cm⁻¹

  • Aromatic C=C stretch: ~1600-1450 cm⁻¹

  • O-H stretch (phenol): Broad peak around 3400-3200 cm⁻¹

The presence of these bands, in conjunction with the disappearance of signals from the starting materials, can suggest successful incorporation.

Logical Relationship of Analytical Confirmation

The following diagram illustrates how different analytical techniques can be used in a complementary manner to confirm the incorporation of this compound.

Confirmation_Logic cluster_analysis Analytical Confirmation Synthesis Synthesis with this compound Purification Purification of Product Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Confirmation Confirmation of Incorporation NMR->Confirmation Detailed Structure MS->Confirmation Molecular Weight FTIR->Confirmation Functional Groups

Analytical Confirmation Workflow

A Comparative Guide to the Conformational Impact of N-Boc-4-Hydroxyphenyl-DL-glycine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-hydroxyphenylglycine (HPG), the active residue derived from N-Boc-4-Hydroxyphenyl-DL-glycine after deprotection in peptide synthesis, with other commonly used non-natural amino acids. The incorporation of such residues is a critical strategy in medicinal chemistry to constrain peptide conformation, thereby enhancing biological activity, improving stability, and modulating receptor selectivity. This document summarizes key experimental data, outlines relevant analytical protocols, and provides visual workflows to aid in the rational design of peptide-based therapeutics.

Introduction to 4-Hydroxyphenylglycine (HPG)

4-Hydroxyphenylglycine is a non-proteinogenic amino acid notable for its presence in glycopeptide antibiotics such as vancomycin, where it plays a crucial role in establishing the rigid three-dimensional structure required for antibacterial activity.[1][2] Structurally, HPG is unique among aromatic amino acids because its phenyl ring is directly attached to the peptide backbone's α-carbon, in contrast to proteinogenic residues like Phenylalanine or Tyrosine which have a methylene spacer.[2] This direct attachment severely restricts the rotational freedom of both the side chain and the peptide backbone, making HPG a powerful tool for inducing specific conformational biases.[2]

As this compound is a racemic mixture, peptides can be synthesized with either the D- (R) or L- (S) enantiomer, each imparting distinct structural preferences. This guide assesses the impact of both D- and L-HPG on peptide conformation and compares them against two widely used classes of non-natural amino acids: the helix-inducing α-aminoisobutyric acid (Aib) and the turn-inducing/helix-disrupting D-amino acids.

Data Presentation: Comparative Impact on Peptide Conformation

The following tables summarize quantitative and qualitative data on how different non-natural amino acids influence the local and global structure of a peptide chain.

Table 1: Comparative Analysis of Backbone Dihedral Angles (Φ, Ψ)

This table presents the sterically allowed backbone dihedral angles (Φ/Ψ) for HPG and its alternatives. These angles define the local conformation around the amino acid residue.

Amino Acid ResidueTypical Φ (Phi) Angle RangeTypical Ψ (Psi) Angle RangeResulting Conformation Region
L-Alanine (Baseline) -150° to -50°-90° to +90° & +120° to +180°Broadly allowed (α-helix, β-sheet)
L-Hydroxyphenylglycine (L-HPG) Corresponds to β/collagen regionCorresponds to β/collagen regionExtended β-strand or Collagen-like
D-Hydroxyphenylglycine (D-HPG) Corresponds to inverse β/collagen regionCorresponds to inverse β/collagen regionInverse β-strand or Collagen-like
α-Aminoisobutyric Acid (Aib) -65° to -55° (or +55° to +65°)-45° to -35° (or +35° to +45°)Strictly Helical (α or 3₁₀)
D-Alanine (example D-AA) +50° to +150°-90° to +90° & -180° to -120°Left-handed helix, Turn, or Sheet

Data for HPG derived from molecular dynamics simulations.[3]

Table 2: Influence on Common Peptide Secondary Structures

This table provides a qualitative summary of the typical influence each amino acid has on the formation of common secondary structures like α-helices, β-sheets, and β-turns.

Amino Acid ResidueImpact on α-HelixImpact on β-SheetImpact on β-Turn
L-Alanine (Baseline) Strong PromoterToleratedNeutral
L-Hydroxyphenylglycine (L-HPG) DisruptiveStrong PromoterCan participate in turns
D-Hydroxyphenylglycine (D-HPG) Disruptive to right-handed helicesStrong Promoter (in alternating D/L sequences)Strong Promoter (e.g., in Type I' or II' turns)
α-Aminoisobutyric Acid (Aib) Very Strong Promoter (α or 3₁₀)DisruptiveCan occupy the i+2 position of a Type III β-turn
D-Alanine (example D-AA) Disruptive to right-handed helicesCan be incorporated; promotes sheet in alternating D/L sequencesStrong Promoter (especially in Type I' and II' turns)[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the conformational impact of incorporating HPG or other non-natural amino acids into a peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide using Fmoc/tBu chemistry, incorporating a protected HPG residue.

  • Resin Preparation: Start with a Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 4 equivalents), a coupling agent like HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.

    • Confirm completion of the coupling reaction with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of HPG: For the desired position, use Fmoc-D-Hpg(tBu)-OH or Fmoc-L-Hpg(tBu)-OH as the amino acid in the coupling step. The tert-Butyl (tBu) group protects the side-chain hydroxyl.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (including the tBu from HPG and Boc if used).

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass by mass spectrometry (e.g., ESI-MS).

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) to determine the three-dimensional structure of the synthesized peptide in solution.[4][5]

  • Sample Preparation: Dissolve 1-2 mg of the purified, lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimetic solvent like TFE-d₂/H₂O) to a final concentration of 1-5 mM. Adjust pH as needed.

  • Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra on a high-field spectrometer (≥ 600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (< 5 Å), providing distance restraints between different residues. This is critical for determining the 3D fold.

    • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning backbone and side-chain protons.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the TOCSY and COSY spectra to assign specific proton signals to each amino acid in the peptide sequence.

    • Restraint Generation: Identify and quantify cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Structure Calculation: Use a molecular dynamics software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental NOE distance restraints.

    • Validation: Evaluate the quality of the final structure ensemble based on parameters like low restraint violation energy and Ramachandran plot analysis.

Protocol 3: Secondary Structure Assessment by Circular Dichroism (CD) Spectroscopy

This protocol details the use of CD spectroscopy to provide a rapid assessment of the peptide's overall secondary structure content.[6]

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for measurement should be in the range of 10-100 µM.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 mm). Blank the instrument with the buffer solution.

  • Data Acquisition:

    • Scan the peptide sample in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Record the ellipticity in millidegrees (mdeg) as a function of wavelength.

  • Data Processing and Interpretation:

    • Subtract the blank buffer spectrum from the peptide spectrum.

    • Convert the observed ellipticity (mdeg) to Mean Residue Ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette path length.

    • Interpret the Spectrum:

      • α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at ~208 nm and ~222 nm.

      • β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: Dominated by a strong negative band near 200 nm.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the conformational analysis of peptides containing non-natural amino acids.

G synthesis Peptide Synthesis (SPPS) with N-Boc-HPG-OH purification Cleavage, Purification (HPLC) & Verification (MS) synthesis->purification nmr_sample NMR Sample Prep (1-5 mM in H2O/D2O) purification->nmr_sample cd_sample CD Sample Prep (10-100 uM in buffer) purification->cd_sample nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY) nmr_sample->nmr_acq cd_acq CD Data Acquisition (190-260 nm scan) cd_sample->cd_acq nmr_analysis Resonance Assignment & NOE Restraints nmr_acq->nmr_analysis cd_analysis Spectral Deconvolution (% Secondary Structure) cd_acq->cd_analysis structure_calc 3D Structure Calculation & Validation nmr_analysis->structure_calc conformation Final Conformational Assessment cd_analysis->conformation structure_calc->conformation

Workflow for Peptide Conformation Assessment.

G cluster_0 Conformational Space Restriction cluster_1 Resulting Structural Propensity gly Glycine (Max Flexibility) rc Random Coil / All Regions gly->rc Allows broad sampling hpg HPG (D or L) (Restricted Backbone) beta Extended / β-Sheet Region hpg->beta Favors extended conformers aib Aib (α,α-disubstituted) helix Helical Region (α or 3₁₀) aib->helix Forces helical angles d_aa D-Amino Acid (Chiral Inversion) turn Turn / Inverse Helical Region d_aa->turn Promotes turns / L-helix disruption

Logic of Conformational Control by Non-Natural Amino Acids.

References

A Comparative Guide to Enantiomeric Excess Determination of N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. N-Boc-4-hydroxyphenyl-DL-glycine, a key intermediate in the synthesis of various pharmaceuticals, is no exception. The biological activity and safety of the final active pharmaceutical ingredient (API) can be critically dependent on its enantiomeric composition. Therefore, accurate and reliable determination of the enantiomeric excess (ee) is a crucial step in quality control and process development.

This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). We will delve into the experimental protocols, present a quantitative comparison of their performance, and illustrate the workflows using logical diagrams.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of Chiral HPLC, NMR Spectroscopy, and Chiral Capillary Electrophoresis for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]Formation of diastereomeric complexes with a chiral resolving agent (CRA) or chiral solvating agent (CSA), resulting in distinct NMR signals.[1]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[]
Typical Resolution (Rs) > 1.5 (baseline separation is often achievable)[3]Not applicable (separation is of signals, not physical)High resolution is achievable
Analysis Time per Sample 15 - 60 minutes[4]5 - 15 minutes (after derivatization, if necessary)[4]< 30 minutes
Limit of Detection (LOD) Low ng range[5]µg to mg range[5]Sub-micromolar concentrations
Sample Throughput Lower, especially during method development[4]Higher, suitable for rapid screening[4]High
Solvent Consumption High[4]Low[4]Very Low[]
Advantages High resolution and accuracy, well-established and robust method.[1][5]Rapid data acquisition, provides structural information, absolute method (no racemic standard needed for quantification).[1][5]High separation efficiency, low sample and reagent consumption, operational simplicity.[][6]
Disadvantages Expensive chiral columns, method development can be time-consuming.[1][5]Lower sensitivity, potential for signal overlap, requires enantiomerically pure resolving agents.[1]Lower concentration sensitivity compared to HPLC (can be improved), potential for adsorption to the capillary wall.[7]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the three methods for the determination of the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[1]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based like CHIRALPAK® IA, IC, or macrocyclic glycopeptide-based like CHIROBIOTIC® T)[3][8]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, water)

  • Mobile phase additives (e.g., trifluoroacetic acid (TFA), formic acid, diethylamine (DEA))

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations or a validated method. For polysaccharide-based columns in normal phase mode, a typical mobile phase is a mixture of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape (e.g., 90:10:0.1 n-hexane:isopropanol:TFA).[9] For macrocyclic glycopeptide columns in reversed-phase mode, a common mobile phase is a mixture of water, methanol, and an acidic modifier (e.g., 80:20:0.1 water:methanol:formic acid).[1] Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 0.5-1.0 mL/min), column temperature (e.g., 25 °C), and UV detection wavelength (e.g., 220 nm or 273 nm).[10]

    • Inject the sample onto the column.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer (Area 1 and Area 2).

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by forming non-covalent diastereomeric complexes with a chiral solvating agent (CSA). These diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.[1]

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher)

  • High-quality NMR tubes

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)) or Chiral Derivatizing Agent

  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)

  • Volumetric flasks and micropipettes

Procedure (using a Chiral Solvating Agent):

  • Sample Preparation:

    • Accurately weigh a sample of this compound (typically 1-5 mg) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent (e.g., BINOL).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize the spectral window and acquisition parameters to clearly resolve the signals of interest.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that is well-resolved and shows splitting into two distinct signals in the presence of the CSA. The protons on the phenyl ring or the alpha-proton are often good candidates.

    • Integrate the areas of the two diastereomeric signals (Integral 1 and Integral 2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral 1 - Integral 2) / (Integral 1 + Integral 2)| x 100

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent.[] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Materials and Equipment:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Chiral selector (e.g., cyclodextrins like hydroxypropyl-β-cyclodextrin)

  • Buffer components (e.g., phosphate buffer)

  • Solutions for capillary conditioning (e.g., NaOH, water)

  • Micropipettes and vials

Procedure:

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing it sequentially with 1 M NaOH, deionized water, and the background electrolyte.

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 50 mM phosphate buffer) at a suitable pH. Dissolve the chiral selector (e.g., 10-20 mM hydroxypropyl-β-cyclodextrin) in the buffer. Filter and degas the BGE.

  • Sample Preparation: Dissolve the this compound sample in the BGE or a compatible solvent to a concentration of approximately 0.1-0.5 mg/mL.

  • Electrophoretic Analysis:

    • Fill the capillary and the buffer reservoirs with the prepared BGE.

    • Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

    • Apply a voltage (e.g., 15-25 kV) across the capillary.

    • Monitor the separation at a suitable UV wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers in the electropherogram.

    • Determine the peak areas for each enantiomer (Area 1 and Area 2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for each analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation & Degassing equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample Dissolution & Filtration injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation ee Calculation integration->calculation result Enantiomeric Excess (%) calculation->result NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve_sample Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve_sample->add_csa mix Mix Thoroughly add_csa->mix acquire_spectrum Acquire ¹H NMR Spectrum mix->acquire_spectrum identify_signals Identify Diastereomeric Signals acquire_spectrum->identify_signals integrate_signals Integrate Signals identify_signals->integrate_signals calculate_ee ee Calculation integrate_signals->calculate_ee result Enantiomeric Excess (%) calculate_ee->result CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing bge_prep BGE with Chiral Selector Preparation capillary_cond Capillary Conditioning bge_prep->capillary_cond injection Sample Injection capillary_cond->injection sample_prep Sample Dissolution sample_prep->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation ee Calculation integration->calculation result Enantiomeric Excess (%) calculation->result

References

Safety Operating Guide

Proper Disposal of N-Boc-4-Hydroxyphenyl-DL-glycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N-Boc-4-Hydroxyphenyl-DL-glycine, a key reagent for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Quantitative Safety Data
Hazard Classification Treat as a chemical irritant (skin, eyes, respiratory).
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.
Spill Response Avoid dust formation. Sweep up spilled solid material and place it in a suitable, sealed container for disposal.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Collection :

    • Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, gloves), in a dedicated and clearly labeled waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid to prevent leaks or spills.

  • Waste Segregation :

    • Store the waste container for this compound separately from incompatible materials, particularly strong oxidizing agents.[1][4]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated chemical waste storage area away from heat and ignition sources.

  • Professional Disposal :

    • Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[2] Provide them with a full characterization of the waste.

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets of analogous compounds. The primary protocol involves the containment, segregation, and professional disposal of chemical waste to minimize environmental impact and ensure personnel safety.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Designated, Labeled, and Sealed Container B->C D Is the container properly labeled with 'Hazardous Waste' and the full chemical name? C->D E Correctly Label the Container D->E No F Store in a Secure, Segregated Chemical Waste Area D->F Yes E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H End: Proper and Compliant Disposal G->H

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for N-Boc-4-Hydroxyphenyl-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and handling information for researchers, scientists, and drug development professionals working with N-Boc-4-Hydroxyphenyl-DL-glycine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name (2S)-2-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
CAS Number 69651-48-5
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance White to off-white or beige crystalline solid or powder[1][2][3]
Melting Point 240 °C (464 °F)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.[5]

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][2] A face shield may be necessary for splash-prone procedures.[6][7]To protect eyes from splashes and dust particles that can cause serious irritation.[4][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[6][8] Contaminated gloves should be disposed of properly after use.[1][2]To prevent skin contact which can lead to irritation.[1][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust is generated, an air-purifying respirator may be required.[1][9]To avoid inhalation of dust which may cause respiratory tract irritation.[1][4]
Body Protection A lab coat or impervious clothing should be worn to protect the skin.[1][6] Closed-toe shoes are required at all times in the laboratory.[6][10]To prevent skin exposure and contamination of personal clothing.[8][11]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize risk. Always work in a designated area and be familiar with the location of safety equipment such as eyewash stations and safety showers before beginning any work.[12][13]

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don appropriate PPE: - Safety Glasses - Lab Coat - Gloves prep1->prep2 prep3 Ensure work area is clean and a fume hood is available prep2->prep3 handle1 Carefully weigh the required amount of this compound in a fume hood to avoid dust prep3->handle1 handle2 Keep the container tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 post1 Clean the work area thoroughly handle3->post1 post2 Properly dispose of waste (see disposal plan) post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3 cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Collect excess solid material and contaminated disposables (e.g., gloves, weighing paper) in a designated, labeled, and sealed container storage1 Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong oxidizing agents) collect1->storage1 disposal1 Arrange for disposal through a licensed professional waste disposal service storage1->disposal1 disposal2 Alternatively, dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.